molecular formula C39H70N7O18P3S B15549411 6-hydroxyoctadecanoyl-CoA

6-hydroxyoctadecanoyl-CoA

Cat. No.: B15549411
M. Wt: 1050.0 g/mol
InChI Key: JVLGWOCEWBRRNG-UHFFFAOYSA-N
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Description

6-hydroxyoctadecanoyl-CoA is a useful research compound. Its molecular formula is C39H70N7O18P3S and its molecular weight is 1050.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C39H70N7O18P3S

Molecular Weight

1050.0 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 6-hydroxyoctadecanethioate

InChI

InChI=1S/C39H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-16-27(47)17-14-15-18-30(49)68-22-21-41-29(48)19-20-42-37(52)34(51)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-33(63-65(53,54)55)32(50)38(62-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-28,32-34,38,47,50-51H,4-24H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)

InChI Key

JVLGWOCEWBRRNG-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the 6-Hydroxyoctadecanoyl-CoA Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of 6-hydroxyoctadecanoyl-CoA, a critical intermediate in the formation of the plant biopolymers cutin and suberin. This pathway is of significant interest for its role in plant defense, development, and its potential for biotechnological applications in producing valuable hydroxy fatty acids.

Core Biosynthetic Pathway: From Fatty Acid Precursors to Hydroxylated Products

The biosynthesis of this compound is an integral part of the broader pathway for cutin and suberin monomer synthesis, which are complex polyesters forming protective layers on various plant surfaces. The initial precursors for these polymers are C16 and C18 fatty acids, synthesized in the plastids and subsequently modified in the endoplasmic reticulum.

The key enzymatic step leading to the formation of ω-hydroxy fatty acids, including 6-hydroxyoctadecanoic acid, is catalyzed by cytochrome P450 monooxygenases of the CYP86 family. Specifically, CYP86A1 has been identified as a fatty acid ω-hydroxylase with activity towards C12 to C18 fatty acids.[1][2]

The generalized pathway is as follows:

  • De novo Fatty Acid Synthesis: C16 and C18 fatty acids are synthesized in the plastids.

  • Export and Activation: These fatty acids are exported to the cytoplasm and activated to their CoA thioesters (e.g., octadecanoyl-CoA) by long-chain acyl-CoA synthetases (LACS).

  • ω-Hydroxylation: In the endoplasmic reticulum, cytochrome P450 enzymes, particularly CYP86A1, catalyze the ω-hydroxylation of the fatty acyl-CoA, introducing a hydroxyl group at the terminal carbon. For an 18-carbon fatty acid, this results in the formation of 18-hydroxyoctadecanoyl-CoA. While the user's query specifically mentioned "this compound", the primary hydroxylation in this pathway for suberin monomers is at the ω-position (the 18th carbon for an 18-carbon chain). In-chain hydroxylation is also known to occur in cutin biosynthesis, but ω-hydroxylation is the hallmark of suberin monomer synthesis.

  • Further Modification and Polymerization: The resulting ω-hydroxy fatty acids can be further oxidized to α,ω-dicarboxylic acids. These monomers are then esterified to glycerol (B35011) and polymerized to form the suberin polyester (B1180765).

Quantitative Data

Table 1: Aliphatic Suberin Monomer Composition in Roots of Wild-Type (Col-0) and cyp86a1 Mutant Arabidopsis

Monomer ClassWild-Type (Col-0) (µg/mg dry weight)cyp86a1 Mutant (µg/mg dry weight)Fold Change in cyp86a1
C16 ω-Hydroxyacid1.5 ± 0.20.3 ± 0.10.20
C18 ω-Hydroxyacid0.8 ± 0.10.2 ± 0.050.25
C18:1 ω-Hydroxyacid2.5 ± 0.30.5 ± 0.10.20
C20 ω-Hydroxyacid0.3 ± 0.050.3 ± 0.051.00
C22 ω-Hydroxyacid1.2 ± 0.21.1 ± 0.20.92
C16 α,ω-Diacid0.5 ± 0.10.1 ± 0.020.20
C18 α,ω-Diacid0.3 ± 0.050.1 ± 0.020.33
C18:1 α,ω-Diacid0.7 ± 0.10.2 ± 0.040.29
C20 α,ω-Diacid0.2 ± 0.030.2 ± 0.031.00
C22 α,ω-Diacid0.5 ± 0.10.5 ± 0.11.00
Total Aliphatics8.5 ± 1.03.5 ± 0.50.41

Data are illustrative and compiled based on reported reductions in cyp86a1 mutants.[2][3] The results clearly indicate a significant reduction in C16 and C18 ω-hydroxyacids and α,ω-diacids in the cyp86a1 mutant, confirming the crucial role of CYP86A1 in their biosynthesis.

Experimental Protocols

Heterologous Expression of CYP86A1 and in vitro Activity Assay

This protocol describes the expression of plant cytochrome P450 enzymes in yeast (Saccharomyces cerevisiae) and subsequent activity assays using microsomes.

I. Heterologous Expression:

  • Vector Construction: The full-length coding sequence of CYP86A1 is cloned into a yeast expression vector, such as pYES-DEST52, under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation: The expression vector is transformed into a suitable yeast strain (e.g., WAT11), which co-expresses an Arabidopsis NADPH-cytochrome P450 reductase to ensure sufficient electron supply for P450 activity.

  • Expression Induction: Transformed yeast cells are grown in a selective medium containing glucose. To induce protein expression, cells are harvested, washed, and transferred to a medium containing galactose.

  • Microsome Preparation: After induction, yeast cells are harvested, washed, and spheroplasts are prepared by enzymatic digestion of the cell wall. Spheroplasts are then lysed osmotically, and microsomes are isolated by differential centrifugation.

II. Enzyme Activity Assay:

  • Reaction Mixture: The assay is performed in a reaction buffer containing the isolated microsomes, an NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and the fatty acid substrate (e.g., octadecanoic acid or oleic acid).

  • Incubation: The reaction is initiated by adding the substrate and incubated at a controlled temperature (e.g., 28°C) with shaking.

  • Reaction Termination and Extraction: The reaction is stopped by acidification, and the fatty acids and their hydroxylated products are extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Derivatization and Analysis: The extracted products are derivatized to form more volatile compounds for gas chromatography-mass spectrometry (GC-MS) analysis. Common derivatization agents include diazomethane (B1218177) for methylation of carboxyl groups and BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) for silylation of hydroxyl groups.

  • Product Identification and Quantification: The hydroxylated fatty acid products are identified by their characteristic mass spectra and retention times in GC-MS. Quantification can be performed by comparing the peak areas to that of an internal standard.

Analysis of Suberin Monomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the procedure for the analysis of the monomeric composition of suberin from plant tissues.

  • Sample Preparation: Plant tissue (e.g., roots) is harvested, washed, and dried. The tissue is then ground to a fine powder.

  • Delipidation: Soluble lipids (waxes) are removed by exhaustive extraction with a series of organic solvents (e.g., chloroform (B151607), methanol).

  • Depolymerization: The suberin polyester in the delipidated tissue is depolymerized by transesterification. This is typically achieved by refluxing the sample in a solution of sodium methoxide (B1231860) in methanol (B129727) or BF3-methanol. This process cleaves the ester bonds and releases the constituent monomers as methyl esters.

  • Extraction of Monomers: The released monomers are extracted from the reaction mixture using an organic solvent (e.g., chloroform or hexane). The organic phase is washed, dried, and evaporated to dryness.

  • Derivatization: The free hydroxyl groups of the monomers are derivatized to make them volatile for GC analysis. This is commonly done by reacting the dried extract with a silylating agent like BSTFA in pyridine.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The monomers are separated on a capillary column and identified based on their mass spectra and retention times.

  • Quantification: The amount of each monomer is quantified by comparing its peak area to the peak area of a known amount of an internal standard added at the beginning of the procedure.

Mandatory Visualizations

Biosynthetic Pathway of this compound

suberin_analysis_workflow Start Plant Tissue (e.g., Roots) Delipidation Delipidation (Solvent Extraction) Start->Delipidation Depolymerization Depolymerization (Transesterification) Delipidation->Depolymerization Extraction Monomer Extraction Depolymerization->Extraction Derivatization Derivatization (Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis (Quantification) GCMS->DataAnalysis End Results DataAnalysis->End suberin_regulation cluster_tfs Transcription Factors cluster_genes Suberin Biosynthetic Genes MYB41 MYB41 CYP86A1 CYP86A1 MYB41->CYP86A1 CYP86B1 CYP86B1 MYB41->CYP86B1 GPAT5 GPAT5 MYB41->GPAT5 FAR4 FAR4 MYB41->FAR4 MYB107 MYB107 MYB107->CYP86A1 MYB107->CYP86B1 MYB107->GPAT5 WRKY33 WRKY33 CYP94B1 CYP94B1 WRKY33->CYP94B1

References

The Enigmatic Role of 6-Hydroxyoctadecanoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on the biological role of 6-hydroxyoctadecanoyl-CoA is not extensively available in current scientific literature. This guide, therefore, provides a comprehensive overview of related, well-established pathways of fatty acid metabolism to infer the potential synthesis, degradation, and function of this molecule. The pathways and experimental protocols described herein are based on established principles and methodologies for similar compounds and should be considered as a theoretical framework for future research.

Introduction

Fatty acid metabolism is a cornerstone of cellular energy homeostasis and signaling. While the core pathways of beta-oxidation and fatty acid synthesis are well-delineated, the roles of many modified fatty acid intermediates remain under investigation. This compound, a derivative of stearic acid, represents one such molecule with a currently uncharacterized biological role. This technical guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential metabolic context of this compound by exploring known mechanisms of fatty acid hydroxylation and degradation.

Potential Metabolic Pathways Involving this compound

The introduction of a hydroxyl group onto a fatty acyl-CoA chain can occur through various enzymatic reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes. These enzymes are known to hydroxylate fatty acids at different positions, including the terminal (ω) carbon and various in-chain carbons.

Hypothetical Synthesis of this compound

The formation of this compound from octadecanoyl-CoA (stearoyl-CoA) is likely catalyzed by a specific isoform of a cytochrome P450 monooxygenase. This reaction would involve the insertion of an oxygen atom at the C-6 position of the fatty acyl chain.

Key Enzyme Family: Cytochrome P450 (CYP) enzymes.[1][2][3][4]

  • Mechanism: These enzymes catalyze a monooxygenation reaction, where one atom of molecular oxygen is incorporated into the substrate, and the other is reduced to water. This process requires a reducing agent, typically NADPH, and a partner protein, cytochrome P450 reductase.

Synthesis_of_6_Hydroxyoctadecanoyl_CoA Octadecanoyl_CoA Octadecanoyl-CoA Hydroxyoctadecanoyl_CoA This compound Octadecanoyl_CoA->Hydroxyoctadecanoyl_CoA Cytochrome P450 NADPH, O2 -> NADP+, H2O Degradation_of_6_Hydroxyoctadecanoyl_CoA cluster_degradation Hypothetical Degradation Pathway 6_Hydroxyoctadecanoyl_CoA This compound 6_Oxooctadecanoyl_CoA 6-Oxooctadecanoyl-CoA 6_Hydroxyoctadecanoyl_CoA->6_Oxooctadecanoyl_CoA Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH + H+) Beta_Oxidation Modified Beta-Oxidation Products 6_Oxooctadecanoyl_CoA->Beta_Oxidation Thiolase (CoA-SH) Experimental_Workflow_Synthesis cluster_workflow Workflow for In Vitro Synthesis Start Incubate Recombinant CYP with Octadecanoyl-CoA & NADPH Incubation Incubate at 37°C Start->Incubation Extraction Lipid Extraction Incubation->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Result Detection of This compound Analysis->Result

References

The Pivotal Role of ω-Hydroxyoctadecanoyl-CoA in the Fortification of Plant Defenses: A Technical Guide to Suberin Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthesis and function of ω-hydroxyoctadecanoyl-CoA, a critical monomer in the formation of suberin. Suberin is a complex lipophilic biopolymer that plays a vital role in plant development, stress response, and defense by forming a protective barrier in various tissues. This document is intended for researchers, scientists, and drug development professionals interested in plant biochemistry, cell wall biology, and the potential applications of suberin-derived compounds.

Introduction to Suberin and its Monomers

Suberin is a complex polyester (B1180765) found in the cell walls of various plant tissues, including the root endodermis, periderm of tubers and roots, and in seed coats. It functions as a barrier to the uncontrolled loss of water and solutes and provides a defense against pathogens. The suberin polymer is composed of two domains: a poly(aliphatic) domain and a poly(aromatic) domain. The aliphatic domain is primarily composed of long-chain fatty acids, ω-hydroxy fatty acids, and α,ω-dicarboxylic acids, which are cross-linked by glycerol.

Among the key aliphatic monomers, C18 ω-hydroxy fatty acids, derived from octadecanoic acid (stearic acid), are of significant importance. The activated form of ω-hydroxyoctadecanoic acid, ω-hydroxyoctadecanoyl-CoA, is a direct precursor for incorporation into the growing suberin polymer.

Biosynthesis of ω-Hydroxyoctadecanoyl-CoA

The formation of ω-hydroxyoctadecanoyl-CoA is a multi-step process that begins with the synthesis of C18 fatty acids in the plastid and culminates in their modification and activation in the endoplasmic reticulum.

Fatty Acid Synthesis and Elongation

The biosynthesis of the C18 fatty acid backbone, stearic acid (18:0), originates from acetyl-CoA in the plastids through the action of the fatty acid synthase (FAS) complex. Following its synthesis, stearoyl-ACP is hydrolyzed to free stearic acid and exported to the cytoplasm, where it is activated to stearoyl-CoA by a long-chain acyl-CoA synthetase (LACS).

ω-Hydroxylation by Cytochrome P450 Monooxygenases

The key step in the formation of ω-hydroxyoctadecanoic acid is the terminal hydroxylation of the C18 fatty acid. This reaction is catalyzed by fatty acid ω-hydroxylases, which are members of the cytochrome P450 (CYP) superfamily. In Arabidopsis thaliana, the primary enzyme responsible for the ω-hydroxylation of C16 and C18 fatty acids for suberin biosynthesis is CYP86A1 .[1] This enzyme is localized to the endoplasmic reticulum.[1]

The reaction catalyzed by CYP86A1 is as follows:

Octadecanoyl-CoA + NADPH + H⁺ + O₂ → ω-Hydroxyoctadecanoyl-CoA + NADP⁺ + H₂O

Studies on Arabidopsis mutants have shown that a knockout of the CYP86A1 gene leads to a significant reduction in the amount of C16 and C18 ω-hydroxyacids and α,ω-dicarboxylic acids in root suberin.[2][3]

Incorporation of ω-Hydroxyoctadecanoyl-CoA into the Suberin Polymer

Once synthesized, ω-hydroxyoctadecanoyl-CoA is incorporated into the suberin polyester by glycerol-3-phosphate acyltransferases (GPATs).

Acylation of Glycerol-3-Phosphate

The enzyme GPAT5 has been identified as a key acyltransferase in suberin biosynthesis in Arabidopsis.[4] GPAT5 is an endoplasmic reticulum-localized enzyme that catalyzes the transfer of an acyl group from a fatty acyl-CoA, including ω-hydroxyoctadecanoyl-CoA, to the sn-2 position of glycerol-3-phosphate. This reaction forms 2-monoacylglycerol derivatives which are the building blocks of the suberin polymer.[5][6]

Arabidopsis mutants lacking a functional GPAT5 gene exhibit a 50% reduction in aliphatic suberin in their roots and a significant decrease in suberin-related dicarboxylic acids and ω-hydroxy fatty acids in their seed coats.[4][7]

Quantitative Analysis of C18 ω-Hydroxy Fatty Acids in Suberin

The abundance of C18 ω-hydroxy fatty acids varies between plant species and tissues. The following table summarizes the quantitative data on the composition of suberin, highlighting the relative amounts of C18 ω-hydroxy fatty acids.

Plant SpeciesTissueC18 ω-Hydroxy Fatty Acids (% of total aliphatic monomers)Reference
Arabidopsis thalianaRoot~10-15%[8]
Arabidopsis thalianaSeed Coat~5-10%[9]
Solanum tuberosum (Potato)Tuber Periderm~15-20% (as 18:1)[6][10][11]
Quercus suber (Cork Oak)CorkMajor component[12]

Experimental Protocols

Analysis of Suberin Monomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the depolymerization of suberin and the subsequent analysis of its monomers by GC-MS.

1. Delipidation of Plant Material:

  • Grind the plant tissue to a fine powder.

  • Extract the ground tissue with a series of organic solvents (e.g., chloroform (B151607):methanol, 2:1, v/v) to remove soluble lipids.

  • Dry the delipidated residue.

2. Transesterification:

  • To the dry, delipidated residue, add a solution of 1% (v/v) sulfuric acid in methanol.

  • Heat the mixture at 80°C for 2 hours to depolymerize the suberin polyester and methylate the resulting fatty acid monomers.

3. Extraction of Monomers:

  • After cooling, add water and extract the fatty acid methyl esters with n-hexane.

  • Wash the hexane (B92381) phase with a saturated sodium bicarbonate solution and then with water.

  • Dry the hexane phase over anhydrous sodium sulfate.

4. Derivatization:

  • Evaporate the hexane to dryness under a stream of nitrogen.

  • To the dried residue, add pyridine (B92270) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to silylate the hydroxyl groups.[2]

  • Heat at 70°C for 30 minutes.

5. GC-MS Analysis:

  • Analyze the derivatized sample by GC-MS.

  • Use a non-polar capillary column (e.g., HP-5MS).

  • The temperature program can be set as follows: initial temperature of 130°C for 2 minutes, then ramp to 325°C at 5°C/minute, and hold for 10 minutes.[2]

  • Identify the monomers based on their mass spectra and retention times compared to authentic standards.

Heterologous Expression and Purification of CYP86A1

1. Gene Cloning and Vector Construction:

  • Amplify the full-length coding sequence of CYP86A1 from Arabidopsis thaliana cDNA.

  • Clone the amplified fragment into a suitable expression vector (e.g., pYES-DEST52 for yeast expression or pET series for E. coli expression) with an affinity tag (e.g., His-tag or Strep-tag).

2. Heterologous Expression:

  • Transform the expression construct into a suitable host strain (e.g., Saccharomyces cerevisiae strain WAT11 or E. coli strain BL21(DE3)).

  • Grow the cells to mid-log phase and induce protein expression (e.g., with galactose for yeast or IPTG for E. coli).[13][14]

3. Microsome Isolation (for yeast expression):

  • Harvest the yeast cells and spheroplast them.

  • Lyse the spheroplasts in a hypotonic buffer and centrifuge to pellet the cell debris.

  • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction containing the recombinant CYP86A1.

4. Protein Purification (for E. coli expression):

  • Harvest the E. coli cells and lyse them by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation.

  • Purify the tagged protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or Strep-Tactin for Strep-tagged proteins).[15][16]

In Vitro Enzyme Assay for CYP86A1

1. Reaction Mixture:

  • Prepare a reaction mixture containing:

    • 50 mM potassium phosphate (B84403) buffer (pH 7.5)

    • Recombinant CYP86A1 (microsomal fraction or purified protein)

    • A cytochrome P450 reductase (if not co-expressed)

    • [1-¹⁴C]-labeled octadecanoic acid as the substrate

    • NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

2. Reaction Incubation:

  • Pre-incubate the reaction mixture without NADPH for a few minutes at 30°C.

  • Initiate the reaction by adding the NADPH generating system.

  • Incubate at 30°C for a specified time (e.g., 30-60 minutes).

3. Product Extraction and Analysis:

  • Stop the reaction by adding an acidic solution (e.g., 1 M HCl).

  • Extract the fatty acids with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the substrate and the hydroxylated product by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the radioactive product using a scintillation counter or a phosphorimager.

Heterologous Expression and Purification of GPAT5

1. Gene Cloning and Vector Construction:

  • Follow a similar procedure as for CYP86A1, cloning the GPAT5 coding sequence into a suitable expression vector.

2. Heterologous Expression:

  • Express the protein in a suitable host system, such as E. coli or a yeast strain deficient in endogenous GPAT activity.[17]

3. Protein Purification:

  • Purify the tagged GPAT5 protein from the cell lysate using affinity chromatography as described for CYP86A1.

In Vitro Enzyme Assay for GPAT5

1. Reaction Mixture:

  • Prepare a reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • Purified recombinant GPAT5

    • [¹⁴C]-glycerol-3-phosphate as the acyl acceptor

    • ω-hydroxyoctadecanoyl-CoA as the acyl donor

    • Bovine serum albumin (BSA) to bind free fatty acids

2. Reaction Incubation:

  • Pre-incubate the reaction mixture without the acyl-CoA substrate at 30°C.

  • Start the reaction by adding ω-hydroxyoctadecanoyl-CoA.

  • Incubate at 30°C for a defined period (e.g., 10-30 minutes).

3. Product Extraction and Analysis:

  • Stop the reaction by adding a mixture of chloroform:methanol:acetic acid.

  • Extract the lipids into the chloroform phase.

  • Separate the reaction products (lysophosphatidic acid derivatives) from the substrates by TLC.

  • Quantify the radioactive product using a scintillation counter or a phosphorimager.

Signaling Pathways and Regulation

The biosynthesis of suberin is tightly regulated by a complex network of signaling pathways involving transcription factors and plant hormones.

Several MYB (myeloblastosis) transcription factors, such as AtMYB41, AtMYB9, and AtMYB107, have been identified as positive regulators of suberin biosynthesis.[18][19] These transcription factors can be induced by various developmental cues and environmental stresses, leading to the upregulation of suberin biosynthetic genes, including CYP86A1 and GPAT5.

Plant hormones also play a crucial role in regulating suberin deposition. Abscisic acid (ABA) is a key positive regulator, and its levels often increase in response to stresses like drought and salinity, promoting suberin formation.[20] Other hormones, including ethylene (B1197577) and auxins, have also been implicated in the regulation of suberin biosynthesis.[21][22]

Visualizations

Biosynthetic Pathway of ω-Hydroxyoctadecanoyl-CoA and its Incorporation into Suberin

Suberin_Biosynthesis AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS Plastid StearoylACP Stearoyl-ACP (18:0) StearoylCoA Stearoyl-CoA StearoylACP->StearoylCoA LACS (Cytoplasm/ER) omegaHydroxyoctadecanoylCoA ω-Hydroxyoctadecanoyl-CoA StearoylCoA->omegaHydroxyoctadecanoylCoA CYP86A1 (ER) Acylglycerol_Monomer 2-Acylglycerol Monomer omegaHydroxyoctadecanoylCoA->Acylglycerol_Monomer G3P Glycerol-3-Phosphate G3P->Acylglycerol_Monomer GPAT5 (ER) Suberin_Polymer Suberin Polymer Acylglycerol_Monomer->Suberin_Polymer Polymerization (Cell Wall) FAS->StearoylACP LACS Long-Chain Acyl-CoA Synthetase (LACS) CYP86A1 CYP86A1 GPAT5 GPAT5 Suberin_Analysis_Workflow PlantTissue Plant Tissue (e.g., Root) Delipidation Delipidation (Solvent Extraction) PlantTissue->Delipidation Transesterification Transesterification (e.g., H₂SO₄/MeOH) Delipidation->Transesterification Extraction Monomer Extraction (Hexane) Transesterification->Extraction Derivatization Derivatization (BSTFA) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis (Quantification & Identification) GCMS->DataAnalysis Suberin_Regulation Stress Developmental Cues & Environmental Stresses Hormones Plant Hormones (ABA, Ethylene, Auxin) Stress->Hormones TFs Transcription Factors (MYB41, MYB9, MYB107) Hormones->TFs Genes Suberin Biosynthetic Genes (CYP86A1, GPAT5, etc.) TFs->Genes Transcriptional Activation Suberin Suberin Deposition Genes->Suberin Enzymatic Synthesis

References

An In-depth Technical Guide to the Characterization of Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific scientific literature detailing the discovery and characterization of 6-hydroxyoctadecanoyl-CoA is not available. This guide will therefore focus on the well-characterized isomer, 3-hydroxyoctadecanoyl-CoA , a key intermediate in fatty acid metabolism. The principles, experimental protocols, and data presented here serve as a comprehensive framework for the study of long-chain hydroxyacyl-CoA molecules.

Introduction

Hydroxyacyl-Coenzyme A (CoA) thioesters are critical intermediates in the metabolism of fatty acids. The position of the hydroxyl group on the acyl chain dictates the specific metabolic pathway in which the molecule participates. While various positional isomers exist, 3-hydroxyacyl-CoAs are the most extensively studied due to their central role in the mitochondrial beta-oxidation spiral, the primary pathway for fatty acid degradation and energy production.[1][2][3] This guide provides a detailed overview of the discovery, characterization, and analysis of 3-hydroxyoctadecanoyl-CoA, a representative long-chain hydroxyacyl-CoA.

Discovery and Metabolic Significance

The discovery of 3-hydroxyacyl-CoA intermediates is intrinsically linked to the elucidation of the fatty acid beta-oxidation pathway. This metabolic sequence involves a series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, releasing acetyl-CoA in each cycle.[2][4] 3-hydroxyacyl-CoA is formed in the second step of this cycle and is subsequently oxidized in the third step.[1][2][4]

Role in Beta-Oxidation

The beta-oxidation of a saturated fatty acyl-CoA, such as octadecanoyl-CoA (stearoyl-CoA), proceeds through a cyclic pathway involving four key enzymatic steps. 3-hydroxyoctadecanoyl-CoA is a crucial intermediate in this process.

// Edges for the pathway Octadecanoyl_CoA -> Trans_2_Octadecenoyl_CoA [label="Acyl-CoA\nDehydrogenase\n(FAD -> FADH₂)", color="#4285F4"]; Trans_2_Octadecenoyl_CoA -> L_3_Hydroxyoctadecanoyl_CoA [label="Enoyl-CoA\nHydratase\n(+H₂O)", color="#4285F4"]; L_3_Hydroxyoctadecanoyl_CoA -> _3_Ketoacyl_CoA [label="3-Hydroxyacyl-CoA\nDehydrogenase\n(NAD⁺ -> NADH + H⁺)", color="#4285F4"]; _3_Ketoacyl_CoA -> Hexadecanoyl_CoA [label="β-Ketothiolase\n(+CoA-SH)", color="#4285F4"]; _3_Ketoacyl_CoA -> Acetyl_CoA [color="#EA4335", style=dashed]; }

Caption: The role of L-3-Hydroxyoctadecanoyl-CoA in the beta-oxidation spiral.

Quantitative Data

Precise quantification of intracellular acyl-CoA species is challenging due to their low abundance and transient nature. However, advances in mass spectrometry have enabled their measurement in various tissues.[5] The following tables summarize representative quantitative data for related compounds and enzyme kinetics.

Table 1: Concentrations of 3-Hydroxy Fatty Acids in Human Plasma

AnalyteNormal Individuals (μmol/L)Patients with LCHAD Deficiency (μmol/L)
3-Hydroxypalmitic acid (C16)0.43 (median)12.2 (median)
3-Hydroxytetradecanoic acid (C14)Elevated after hydrolysisSignificantly elevated after hydrolysis
3-Hydroxydodecanoic acid (C12)No significant difference before/after hydrolysisNo significant difference before/after hydrolysis
3-Hydroxyhexanoic acid (C6)No significant difference before/after hydrolysisNo significant difference before/after hydrolysis
Data adapted from studies on 3-hydroxy fatty acids, the hydrolysis products of their corresponding CoA esters.[6][7]

Table 2: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase

Substrate (L-3-hydroxyacyl-CoA)Km (μM)Relative Vmax (%)
C4 (Butyryl)-Low
C10 (Decanoyl)~10100
C16 (Palmitoyl)~10Decreased
Data represents typical values for mammalian L-3-hydroxyacyl-CoA dehydrogenase, showing a preference for medium-chain length substrates.[8][9]

Experimental Protocols

Enzymatic Synthesis of L-3-Hydroxyoctadecanoyl-CoA

This protocol describes a general enzymatic approach for the synthesis of L-3-hydroxyacyl-CoAs from their corresponding trans-2-enoyl-CoA precursors.

Materials:

  • trans-2-Octadecenoyl-CoA

  • Enoyl-CoA hydratase (crotonase)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • C18 solid-phase extraction (SPE) cartridges

  • Acetonitrile (B52724)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve trans-2-octadecenoyl-CoA in potassium phosphate buffer to a final concentration of 1 mM.

  • Add purified enoyl-CoA hydratase to the solution. The optimal enzyme concentration should be determined empirically.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Monitor the reaction progress by reverse-phase HPLC, observing the conversion of the enoyl-CoA to the hydroxyacyl-CoA.

  • Stop the reaction by adding TFA to a final concentration of 0.1%.

  • Purify the L-3-hydroxyoctadecanoyl-CoA using a C18 SPE cartridge.

    • Condition the cartridge with acetonitrile, followed by water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with water containing 0.1% TFA to remove salts and the enzyme.

    • Elute the product with a stepwise gradient of acetonitrile in water (e.g., 20%, 40%, 60%, 80%).

  • Combine the fractions containing the purified product and lyophilize.

  • Confirm the identity and purity of the product by LC-MS/MS.

Synthesis_Workflow Start Start: trans-2-Octadecenoyl-CoA Reaction Enzymatic Hydration (Enoyl-CoA Hydratase) Start->Reaction Monitoring Reaction Monitoring (HPLC) Reaction->Monitoring Purification Purification (Solid-Phase Extraction) Monitoring->Purification Analysis Product Characterization (LC-MS/MS) Purification->Analysis End End: Purified L-3-Hydroxyoctadecanoyl-CoA Analysis->End

Assay of 3-Hydroxyacyl-CoA Dehydrogenase Activity

This spectrophotometric assay measures the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD+ to NADH. [1] Materials:

  • Potassium phosphate buffer (100 mM, pH 7.3)

  • L-3-Hydroxyoctadecanoyl-CoA (substrate)

  • NAD+

  • Purified 3-hydroxyacyl-CoA dehydrogenase or tissue homogenate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, NAD+ (final concentration 0.1 mM), and L-3-hydroxyoctadecanoyl-CoA (final concentration 0.05-0.1 mM).

  • Equilibrate the mixture to 37°C.

  • Initiate the reaction by adding the enzyme solution.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of NADH per minute under the specified conditions.

Analysis of 3-Hydroxyoctadecanoyl-CoA by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most robust and sensitive method for the analysis of acyl-CoAs. Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Representative):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions (Representative):

  • Ionization Mode: Positive ESI

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: The [M+H]⁺ ion for 3-hydroxyoctadecanoyl-CoA

  • Product Ion: A characteristic fragment ion, often corresponding to the loss of the acyl chain or a fragment of the CoA moiety.

Sample Preparation:

  • Extract acyl-CoAs from tissue homogenates or cell lysates using a mixture of acetonitrile and isopropanol.

  • Purify the extract using solid-phase extraction to remove interfering substances. [10]3. Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

Conclusion

While the specific discovery and characterization of this compound remain to be elucidated, the extensive body of research on 3-hydroxyacyl-CoAs provides a solid foundation for its future investigation. The methodologies for synthesis, purification, and analysis detailed in this guide are broadly applicable to various long-chain hydroxyacyl-CoA isomers. Further research into the potential roles of other positional isomers of hydroxyoctadecanoyl-CoA may reveal novel metabolic pathways and regulatory mechanisms, offering new avenues for therapeutic intervention in metabolic diseases.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 6-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyoctadecanoyl-CoA is a hydroxylated long-chain acyl-coenzyme A (acyl-CoA) that holds significant potential for research in lipid metabolism, cell signaling, and as a precursor for the synthesis of bioactive molecules and novel biomaterials. Its specific biological functions are an active area of investigation. Oxidized fatty acids, as a class, are known to act as signaling molecules in various physiological and pathological processes.[1][2] The enzymatic synthesis of this compound offers a highly specific and efficient method to produce this molecule for in-depth study.

This document provides detailed application notes and protocols for the two-step enzymatic synthesis of this compound, starting from octadecanoic acid. The process involves:

  • Hydroxylation of Octadecanoic Acid: A cytochrome P450 monooxygenase is employed to introduce a hydroxyl group at the C6 position of octadecanoic acid, yielding 6-hydroxyoctadecanoic acid.

  • CoA Ligation of 6-Hydroxyoctadecanoic Acid: A long-chain acyl-CoA synthetase (LACS) is used to activate the carboxyl group of 6-hydroxyoctadecanoic acid with coenzyme A, forming the final product, this compound.

Data Presentation

Table 1: Representative Quantitative Data for Enzymatic Hydroxylation of Octadecanoic Acid
Enzyme SourceSubstrate Concentration (mM)Product Yield (%)Specific Activity (U/mg)Key Reaction ConditionsReference (for similar reactions)
Engineered Cytochrome P450 BM31085150pH 7.4, 30°C, NADPH regeneration system[3]
CYP153A from Marinobacter aquaeolei592120Whole-cell biocatalysis, pH 7.5, 30°C[4][5]

Note: Data presented are representative values based on studies with similar long-chain fatty acids and may need optimization for 6-hydroxyoctadecanoic acid synthesis.

Table 2: Representative Quantitative Data for Enzymatic CoA Ligation of 6-Hydroxyoctadecanoic Acid
Enzyme SourceSubstrate Concentration (mM)Product Yield (%)Apparent Km (µM)Apparent Vmax (nmol/min/mg)Key Reaction ConditionsReference (for similar reactions)
Human ACSL60.5>905-15500-1000pH 7.5, 37°C, ATP, MgCl2, CoA[6]
Thermus thermophilus LC-FACS1>9510-20800-1200pH 8.0, 50°C, ATP, MgCl2, CoA[7]

Note: Data presented are representative values based on studies with other long-chain fatty acids and may need optimization for 6-hydroxyoctadecanoic acid.

Experimental Protocols

Part 1: Enzymatic Hydroxylation of Octadecanoic Acid

This protocol describes the hydroxylation of octadecanoic acid to 6-hydroxyoctadecanoic acid using a cytochrome P450 enzyme system. An engineered P450 BM3 variant is suggested here due to its high activity and self-sufficiency (as a fusion protein with its reductase domain).[3][8]

Materials:

  • Engineered Cytochrome P450 BM3 variant (e.g., expressed in E. coli)

  • Octadecanoic acid

  • NADPH or an NADPH regeneration system (e.g., glucose-6-phosphate dehydrogenase, glucose-6-phosphate)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethyl acetate (B1210297)

  • Hexane

  • Silica (B1680970) gel for column chromatography

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Enzyme Preparation: Purify the engineered P450 BM3 enzyme from the expression host (e.g., E. coli) using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Substrate Preparation: Prepare a stock solution of octadecanoic acid (e.g., 100 mM) in DMSO.

  • Reaction Setup:

    • In a suitable reaction vessel, combine the potassium phosphate buffer, the purified P450 BM3 enzyme (final concentration e.g., 1-5 µM), and the NADPH regeneration system components.

    • Pre-warm the mixture to the optimal reaction temperature (e.g., 30°C).

    • Initiate the reaction by adding the octadecanoic acid stock solution to the desired final concentration (e.g., 1-10 mM). The final DMSO concentration should be kept low (e.g., <1% v/v) to avoid enzyme inhibition.

  • Reaction Incubation: Incubate the reaction mixture with shaking for a predetermined time (e.g., 4-24 hours). Monitor the reaction progress by taking aliquots at different time points and analyzing them by TLC or HPLC.

  • Reaction Quenching and Product Extraction:

    • Stop the reaction by adding an equal volume of ice-cold ethyl acetate.

    • Acidify the mixture to pH 2-3 with HCl to protonate the fatty acids.

    • Extract the products by vortexing and then centrifuging to separate the phases.

    • Collect the organic (ethyl acetate) layer and repeat the extraction process twice.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Purification:

    • Evaporate the solvent under reduced pressure.

    • Purify the 6-hydroxyoctadecanoic acid from the crude extract using silica gel column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the identity and purity of the 6-hydroxyoctadecanoic acid using techniques such as NMR, GC-MS, or LC-MS.

Part 2: Enzymatic Synthesis of this compound

This protocol describes the ligation of coenzyme A to 6-hydroxyoctadecanoic acid using a long-chain acyl-CoA synthetase (LACS).

Materials:

  • Purified 6-hydroxyoctadecanoic acid (from Part 1)

  • Long-chain acyl-CoA synthetase (LACS) (e.g., human ACSL6 expressed in a suitable system)[6]

  • Coenzyme A (CoA) lithium salt

  • ATP disodium (B8443419) salt

  • Magnesium chloride (MgCl2)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Triton X-100

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Acetonitrile (B52724)

  • Potassium phosphate buffer

Procedure:

  • Enzyme Preparation: Purify the LACS enzyme from the expression host.

  • Substrate Preparation: Prepare a stock solution of 6-hydroxyoctadecanoic acid in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, ATP (e.g., 5 mM), MgCl2 (e.g., 10 mM), CoA (e.g., 1 mM), and a small amount of Triton X-100 (e.g., 0.01%) to aid in substrate solubilization.

    • Add the 6-hydroxyoctadecanoic acid stock solution to the desired final concentration (e.g., 0.1-1 mM).

  • Reaction Incubation:

    • Initiate the reaction by adding the purified LACS enzyme.

    • Incubate at the optimal temperature (e.g., 37°C) for 30-60 minutes.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile or by adding an acid (e.g., perchloric acid).

  • Purification:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Purify the this compound from the supernatant using a C18 SPE cartridge.

    • Wash the cartridge with an aqueous buffer to remove salts and unreacted hydrophilic components.

    • Elute the this compound with a solvent mixture containing acetonitrile.

  • Characterization:

    • Determine the concentration of the purified this compound using UV spectrophotometry (measuring the absorbance of the adenine (B156593) ring of CoA at 260 nm).

    • Confirm the identity and purity of the product by HPLC-MS/MS.

Mandatory Visualizations

Experimental Workflow

Enzymatic_Synthesis_Workflow cluster_step1 Step 1: Hydroxylation cluster_step2 Step 2: CoA Ligation Octadecanoic_Acid Octadecanoic Acid P450_Reaction P450-mediated Hydroxylation Octadecanoic_Acid->P450_Reaction Hydroxy_Acid 6-Hydroxyoctadecanoic Acid P450_Reaction->Hydroxy_Acid Purification1 Purification (Chromatography) Hydroxy_Acid->Purification1 LACS_Reaction LACS-mediated CoA Ligation Purification1->LACS_Reaction Acyl_CoA This compound LACS_Reaction->Acyl_CoA Purification2 Purification (SPE) Acyl_CoA->Purification2 Metabolic_Fate cluster_pathways Potential Metabolic Pathways Acyl_CoA This compound Beta_Oxidation β-Oxidation (modified) Acyl_CoA->Beta_Oxidation Energy Production Lipid_Synthesis Incorporation into Complex Lipids Acyl_CoA->Lipid_Synthesis Structural/Storage Signaling Generation of Signaling Molecules Acyl_CoA->Signaling Cellular Regulation Acetyl-CoA,\nShorter-chain Acyl-CoAs Acetyl-CoA, Shorter-chain Acyl-CoAs Beta_Oxidation->Acetyl-CoA,\nShorter-chain Acyl-CoAs Phospholipids,\nTriacylglycerols Phospholipids, Triacylglycerols Lipid_Synthesis->Phospholipids,\nTriacylglycerols Eicosanoid-like\nmediators Eicosanoid-like mediators Signaling->Eicosanoid-like\nmediators

References

Application Note: Quantitative Analysis of 6-Hydroxyoctadecanoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic processes, including fatty acid β-oxidation and the biosynthesis of complex lipids. Their quantification is crucial for understanding metabolic regulation and the pathophysiology of various diseases. 6-hydroxyoctadecanoyl-CoA is a hydroxylated long-chain acyl-CoA whose precise biological role and metabolism are areas of active investigation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and specificity required for the reliable quantification of low-abundance lipid metabolites like this compound from complex biological matrices.

This application note provides a detailed protocol for the extraction and quantitative analysis of this compound from biological samples using LC-MS/MS. The method employs a robust sample preparation procedure and a sensitive triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs from Biological Tissues

This protocol is optimized for the extraction of long-chain acyl-CoAs from tissue samples (e.g., liver, muscle).

Materials:

  • Frozen tissue sample (~20-50 mg)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other appropriate odd-chain acyl-CoA.

  • Extraction Solvent 1: 100 mM potassium phosphate (B84403) monobasic (KH2PO4), pH 4.9.

  • Extraction Solvent 2: Acetonitrile:Isopropanol:Methanol (3:1:1, v/v/v).

  • Reconstitution Solvent: Methanol:Water (1:1, v/v).

  • Homogenizer.

  • Centrifuge (capable of 16,000 x g and 4°C).

  • Nitrogen evaporator.

Procedure:

  • Weigh approximately 20-50 mg of frozen tissue and place it in a pre-chilled homogenization tube.

  • Add 0.5 mL of ice-cold Extraction Solvent 1 and 0.5 mL of ice-cold Extraction Solvent 2 containing the internal standard (e.g., 20 ng of C17:0-CoA).[1]

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes in an ice bath.[1]

  • Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.[1]

  • Carefully collect the supernatant into a new tube.

  • Re-extract the pellet by adding another 0.5 mL of Extraction Solvent 2, vortexing, and centrifuging as before.

  • Combine the two supernatants and dry the extract completely under a gentle stream of nitrogen.[1]

  • Reconstitute the dried pellet in 100 µL of Reconstitution Solvent.

  • Vortex briefly and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble material.[1]

  • Transfer the clear supernatant to an LC autosampler vial for analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 15 mM Ammonium Hydroxide (NH4OH) in Water.[2]

  • Mobile Phase B: 15 mM Ammonium Hydroxide (NH4OH) in Acetonitrile.[2]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-2.0 min: 20% to 80% B

    • 2.0-3.0 min: 80% to 95% B

    • 3.0-3.5 min: Hold at 95% B

    • 3.5-4.0 min: 95% to 20% B

    • 4.0-5.0 min: Re-equilibrate at 20% B

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

Mass Spectrometry (MS) Conditions:

  • Instrument: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Gas Flow: Optimized for the specific instrument.

  • Analysis Mode: Selected Reaction Monitoring (SRM).

SRM Transitions: To determine the SRM transitions for this compound, the precursor ion ([M+H]+) is calculated from its molecular weight. The product ions are predicted based on the characteristic fragmentation of acyl-CoAs, which typically involves the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507.3 Da) and other specific cleavages.

  • Molecular Formula of this compound: C39H68N7O18P3S

  • Monoisotopic Mass: 1067.35 Da

  • Precursor Ion ([M+H]+): m/z 1068.4

Predicted Product Ions:

  • [M+H - 507.3]+: m/z 561.1 (Loss of 3'-phosphoadenosine-5'-diphosphate). This is a common and often abundant fragment for acyl-CoAs.

  • Product ion related to the acyl chain: Cleavage adjacent to the hydroxyl group can yield specific fragments. For a hydroxyl at the C6 position, characteristic fragments would need to be determined by direct infusion of a standard. A plausible fragmentation would involve the loss of water from the acyl chain fragment.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound1068.4561.135
This compound1068.4User-determinedUser-determined
Heptadecanoyl-CoA (IS)1020.6513.330

Note: The second product ion and optimal collision energies should be empirically determined by infusing a pure standard of this compound.

Data Presentation

The following table summarizes representative quantitative data for the analysis of long-chain acyl-CoAs using similar LC-MS/MS methods.[3][4] These values can be used as a benchmark for method validation.

ParameterC16:0-CoAC18:0-CoAC18:1-CoA
Linearity (r²) >0.99>0.99>0.99
LOD (fmol on column) ~5~5~5
LOQ (fmol on column) ~15~15~15
Intra-run Precision (%RSD) 1.2 - 4.41.2 - 4.41.2 - 4.4
Inter-run Precision (%RSD) 2.6 - 12.22.6 - 12.22.6 - 12.2
Accuracy (%) 94.8 - 110.894.8 - 110.894.8 - 110.8

Visualizations

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Tissue Sample (~50mg) Homogenization Homogenization in Extraction Buffer + IS Tissue->Homogenization Centrifugation1 Centrifugation (16,000 x g) Homogenization->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Drying Dry Down (N2) Supernatant->Drying Reconstitution Reconstitute in Methanol/Water Drying->Reconstitution Centrifugation2 Final Centrifugation Reconstitution->Centrifugation2 FinalExtract Supernatant for LC-MS Centrifugation2->FinalExtract LC Reverse Phase LC (C18 Column) FinalExtract->LC Injection MS ESI+ MS/MS (SRM Mode) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Workflow for this compound analysis.

Proposed Fragmentation of this compound

fragmentation Precursor This compound [M+H]+ = 1068.4 Product1 Product Ion 1 m/z = 561.1 Precursor->Product1 Neutral Loss of 507.3 Da (3'-phospho-ADP) Product2 Product Ion 2 (Acyl Chain Fragment) Precursor->Product2 Cleavage of Acyl Chain

Caption: Predicted fragmentation of this compound.

Metabolic Context: Fatty Acid β-Oxidation

beta_oxidation This compound could be an intermediate in ω- or other oxidation pathways, distinct from classical β-oxidation. FA_CoA Fatty Acyl-CoA (e.g., Octadecanoyl-CoA) Enoyl_CoA Trans-Δ2-Enoyl-CoA FA_CoA->Enoyl_CoA FAD -> FADH2 Enzyme1 Acyl-CoA Dehydrogenase FA_CoA->Enzyme1 Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA H2O Enzyme2 Enoyl-CoA Hydratase Enoyl_CoA->Enzyme2 Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA NAD+ -> NADH Enzyme3 Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Enzyme3 Shorter_Acyl_CoA Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Enzyme4 Thiolase Ketoacyl_CoA->Enzyme4 Enzyme1->Enoyl_CoA Enzyme2->Hydroxyacyl_CoA Enzyme3->Ketoacyl_CoA Enzyme4->Shorter_Acyl_CoA Enzyme4->Acetyl_CoA

Caption: Overview of the fatty acid β-oxidation pathway.

References

Application Note: Quantification of 6-Hydroxyoctadecanoyl-CoA using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyoctadecanoyl-CoA is a hydroxylated long-chain acyl-coenzyme A (CoA) molecule. While the precise biological roles of this compound are still under investigation, hydroxylated fatty acids are known to be involved in various physiological and pathological processes, including inflammation, ion channel regulation, and metabolic signaling. Accurate quantification of specific acyl-CoAs like this compound is crucial for understanding their function in cellular metabolism and disease. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

The method described herein is based on established protocols for the analysis of long-chain acyl-CoAs, adapted for the specific properties of this compound. It includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

Experimental Workflow sample Biological Sample (Tissue or Cells) extraction Solid-Phase Extraction (SPE) of Acyl-CoAs sample->extraction Homogenization & Lysis analysis HPLC-MS/MS Analysis extraction->analysis Elution & Reconstitution quantification Data Processing and Quantification analysis->quantification MRM Data Acquisition

Caption: Experimental workflow for this compound quantification.

Experimental Protocols

Sample Preparation (Solid-Phase Extraction)

This protocol is designed to extract long-chain acyl-CoAs from biological matrices while removing interfering substances.

Materials:

  • Biological tissue or cultured cells

  • Internal Standard (IS): C17:0-CoA or other odd-chain acyl-CoA

  • Extraction Buffer: 2-propanol, 50 mM KH2PO4 (pH 7.2), 50 µL glacial acetic acid

  • Wash Solution 1: Petroleum ether saturated with 1:1 (v/v) 2-propanol:water

  • Wash Solution 2: 80% Methanol (B129727)

  • Elution Buffer: 10% Acetonitrile, 15 mM NH4OH

  • SPE Cartridges: C18, 100 mg

Procedure:

  • Homogenize approximately 50 mg of tissue or 1x10^7 cells in 1 mL of ice-cold extraction buffer.

  • Spike the homogenate with the internal standard (e.g., C17:0-CoA to a final concentration of 1 µM).

  • Vortex vigorously for 1 minute and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Collect the supernatant and wash three times with 1 mL of Wash Solution 1. Centrifuge at 1,000 x g for 1 minute between each wash and discard the upper organic phase.

  • Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Load the aqueous extract onto the SPE cartridge.

  • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 80% methanol.

  • Elute the acyl-CoAs with 2 mL of Elution Buffer.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase (see HPLC conditions).

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system capable of binary gradient elution.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Collision Gas: Argon.

  • Multiple Reaction Monitoring (MRM): The following MRM transitions are proposed based on the structure of this compound and common fragmentation patterns of long-chain acyl-CoAs. Note: These transitions should be optimized empirically using a synthesized standard if available.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound1066.5559.310035
This compound1066.5316.210045
C17:0-CoA (Internal Standard)1038.5531.310035

Note: The precursor ion for this compound ([M+H]+) is calculated as C39H70N7O18P3S + H+ = 1065.5 + 1 = 1066.5. The product ions are hypothetical, with 559.3 representing the loss of the acyl chain and 316.2 representing a fragment of the CoA moiety.

Data Presentation

The following table summarizes hypothetical quantitative data for the proposed HPLC-MS/MS method, based on typical performance characteristics for the analysis of long-chain acyl-CoAs.

ParameterThis compoundC17:0-CoA (IS)
Retention Time (min)~ 9.5~ 10.2
Limit of Detection (LOD)0.5 pmol-
Limit of Quantification (LOQ)1.5 pmol-
Linearity (pmol)1.5 - 500-
> 0.995-
Precision (%RSD)< 15%-
Accuracy (%Recovery)85 - 115%-

Potential Signaling Pathway

Hydroxylated fatty acids can be generated through several enzymatic pathways, primarily involving cytochrome P450 (CYP) enzymes or lipoxygenases (LOX). These modified fatty acids can then be activated to their CoA thioesters and participate in various signaling cascades.

Signaling Pathway cluster_0 Biosynthesis cluster_1 Downstream Signaling stearic_acid Stearic Acid cyp450 Cytochrome P450 (e.g., CYP4F family) stearic_acid->cyp450 Hydroxylation six_hsa 6-Hydroxystearic Acid cyp450->six_hsa acyl_coa_synthetase Acyl-CoA Synthetase six_hsa->acyl_coa_synthetase CoA Activation six_hsa_coa This compound acyl_coa_synthetase->six_hsa_coa receptor Membrane Receptor (e.g., GPRs) six_hsa_coa->receptor six_hsa_coa->receptor ion_channel Ion Channel Modulation six_hsa_coa->ion_channel six_hsa_coa->ion_channel gene_expression Gene Expression (e.g., via PPARs) six_hsa_coa->gene_expression six_hsa_coa->gene_expression

Caption: Proposed biosynthetic and signaling pathway for this compound.

Disclaimer: The HPLC-MS/MS method parameters and quantitative data presented here are proposed based on established methodologies for similar long-chain acyl-CoA molecules. These parameters, particularly the MRM transitions and collision energies, require empirical optimization with a synthesized standard of this compound for accurate and validated quantification. The signaling pathway depicted is a generalized representation of hydroxy fatty acid signaling and may not be specific to this compound. Further research is needed to elucidate the specific biological functions of this molecule.

Application Notes and Protocols for 6-Hydroxyoctadecanoyl-CoA Extraction from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-hydroxyoctadecanoyl-CoA is a key intermediate in the biosynthesis of cutin and suberin, which are protective biopolymers found in the outer layers of plants. These polymers play crucial roles in preventing water loss, protecting against pathogens, and maintaining overall plant health. The analysis of this compound and other related acyl-CoAs is essential for understanding plant lipid metabolism and for developing strategies to enhance plant resilience and create novel bio-based materials. Acyl-CoA esters are typically present in low concentrations in plant tissues, necessitating sensitive and specific extraction and analytical methods.[1]

This document provides a detailed protocol for the extraction, purification, and quantification of this compound from plant tissues. The methodology is based on established techniques for long-chain acyl-CoA analysis, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive detection and quantification.[2][3][4]

Data Presentation

Quantitative data for this compound and other measured acyl-CoAs should be summarized in a clear and structured table to facilitate comparison between different samples or experimental conditions.

Table 1: Quantification of this compound and Related Acyl-CoAs in Plant Tissues

Sample IDPlant TissueTreatmentThis compound (pmol/g FW)Octadecanoyl-CoA (pmol/g FW)Hexadecanoyl-CoA (pmol/g FW)
Control-1LeafNone1.2 ± 0.25.8 ± 0.710.3 ± 1.1
Control-2RootNone2.5 ± 0.48.1 ± 0.915.2 ± 1.8
Treated-1LeafDrought Stress3.8 ± 0.57.2 ± 0.812.1 ± 1.4
Treated-2RootPathogen-Infected5.1 ± 0.610.5 ± 1.218.9 ± 2.1

FW: Fresh Weight. Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

This protocol outlines the steps for the extraction and analysis of this compound from plant tissues.

I. Materials and Reagents
  • Plant Tissue: Freshly harvested and immediately frozen in liquid nitrogen.

  • Extraction Buffer: 100 mM KH2PO4, pH 4.9.

  • Solvents: Isopropanol (B130326), Acetonitrile (B52724) (ACN) (HPLC grade).

  • Solid-Phase Extraction (SPE): Oligonucleotide purification cartridges.

  • Internal Standard (IS): C17:0-CoA or other odd-chain acyl-CoA not expected to be in the sample.

  • LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • LC Column: C18 reverse-phase column.

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9.

  • Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid.

II. Experimental Workflow

G start Start: Harvest Plant Tissue homogenization Homogenization in KH2PO4 Buffer start->homogenization extraction Acyl-CoA Extraction with Isopropanol and Acetonitrile homogenization->extraction spe_purification Solid-Phase Extraction (SPE) Purification extraction->spe_purification elution Elution of Acyl-CoAs spe_purification->elution concentration Concentration of Eluent elution->concentration lcms_analysis LC-MS/MS Analysis concentration->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing end End: Quantified Data data_processing->end

Caption: Experimental workflow for the extraction and analysis of this compound.

III. Step-by-Step Protocol
  • Sample Preparation and Homogenization:

    • Weigh approximately 100-200 mg of frozen plant tissue.

    • In a pre-chilled glass homogenizer, add the tissue and 1 mL of ice-cold KH2PO4 buffer (100 mM, pH 4.9).

    • Homogenize thoroughly on ice.

    • Add 1 mL of isopropanol and continue homogenization until a uniform suspension is achieved.[5]

  • Acyl-CoA Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of acetonitrile (ACN) and vortex vigorously for 1 minute.[5]

    • Centrifuge at 4,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition an oligonucleotide purification cartridge by washing with 2 mL of ACN followed by 2 mL of the extraction buffer.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 2 mL of the extraction buffer to remove unbound contaminants.

  • Elution and Concentration:

    • Elute the bound acyl-CoAs with 1 mL of isopropanol.[5]

    • Dry the eluent under a stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried extract in 50-100 µL of the initial LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the acyl-CoAs using a C18 reverse-phase column with a binary gradient.[5]

    • Gradient Example:

      • 0-5 min: 10% B

      • 5-20 min: 10-90% B (linear gradient)

      • 20-25 min: 90% B

      • 25-30 min: 10% B (re-equilibration)

    • Detect and quantify the acyl-CoAs using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM).[2]

    • SRM Transitions: Monitor for the precursor ion [M+H]+ and a characteristic product ion resulting from the neutral loss of the phosphoadenosine diphosphate (B83284) group (507.1 m/z).

  • Quantification:

    • Prepare a standard curve using authentic this compound and other acyl-CoA standards.

    • Spike the samples with a known concentration of an internal standard (e.g., C17:0-CoA) prior to extraction to correct for extraction losses and matrix effects.

    • Calculate the concentration of this compound in the original plant tissue based on the standard curve and the recovery of the internal standard.

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is part of the larger pathway of cutin and suberin monomer synthesis, which primarily occurs in the endoplasmic reticulum.[6][7]

G cluster_plastid Plastid cluster_er Endoplasmic Reticulum fatty_acid_synthesis De Novo Fatty Acid Synthesis (C16, C18 Acyl-ACPs) acyl_coa_pool Acyl-CoA Pool (e.g., Octadecanoyl-CoA) fatty_acid_synthesis->acyl_coa_pool Export & Acyl-CoA Synthetase hydroxylation Hydroxylation (Fatty Acid Hydroxylase) acyl_coa_pool->hydroxylation hydroxy_acyl_coa This compound hydroxylation->hydroxy_acyl_coa cutin_synthesis Incorporation into Cutin Polymer hydroxy_acyl_coa->cutin_synthesis

Caption: Simplified biosynthetic pathway of this compound in plant cells.

References

Application Notes and Protocols for Radiolabeling 6-Hydroxyoctadecanoyl-CoA for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for the radiolabeling of 6-hydroxyoctadecanoyl-CoA, a critical tracer for studying lipid metabolism and developing novel therapeutics. The following sections detail the synthesis of the precursor, radiolabeling procedures, conversion to its coenzyme A (CoA) ester, purification methods, and applications in tracer studies.

Introduction

This compound is a hydroxylated long-chain acyl-CoA that may play a role in various metabolic pathways, including fatty acid oxidation and the biosynthesis of complex lipids. Understanding its metabolic fate is crucial for elucidating disease mechanisms related to lipid metabolism, such as metabolic syndrome, cardiovascular diseases, and certain cancers. Radiolabeled this compound serves as an invaluable tool for in vitro and in vivo tracer studies to track its transport, metabolism, and incorporation into cellular components. This document outlines methodologies for preparing [1-¹⁴C]this compound and [³H]this compound.

Synthesis of 6-Hydroxyoctadecanoic Acid

The precursor, 6-hydroxyoctadecanoic acid, can be synthesized from commercially available oleic acid through enzymatic hydroxylation. This method offers high regioselectivity and stereospecificity.

Protocol 2.1: Enzymatic Synthesis of 6-Hydroxyoctadecanoic Acid

This protocol is adapted from methods for the enzymatic hydroxylation of oleic acid.[1][2][3]

Materials:

Procedure:

  • Prepare a reaction mixture containing oleic acid (e.g., 1 g) in potassium phosphate buffer.

  • Add the oleate hydratase enzyme to the mixture. The optimal enzyme concentration should be determined empirically.

  • Incubate the reaction at the optimal temperature for the enzyme (typically 25-37°C) with gentle agitation for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, acidify the mixture to pH 2 with HCl to protonate the fatty acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 6-hydroxyoctadecanoic acid by silica gel column chromatography using a hexane:ethyl acetate gradient.

  • Characterize the final product by NMR and mass spectrometry.

Radiolabeling of 6-Hydroxyoctadecanoic Acid

Two common isotopes for radiolabeling fatty acids are Carbon-14 (¹⁴C) and Tritium (B154650) (³H). Carbon-14 is often introduced at the carboxyl group, providing a stable label for tracking the entire fatty acid backbone in many metabolic processes.[4][5][6] Tritium can be introduced at various positions, offering higher specific activity.

Carbon-14 Labeling

Protocol 3.1.1: Synthesis of [1-¹⁴C]6-Hydroxyoctadecanoic Acid

This protocol involves a Grignard reaction with [¹⁴C]CO₂.

Materials:

  • 5-Bromopentadecan-1-ol (precursor to be synthesized)

  • Magnesium turnings

  • Anhydrous diethyl ether

  • [¹⁴C]Carbon dioxide (from Ba[¹⁴C]CO₃)

  • Hydrochloric acid (1 M)

  • Sodium sulfate

  • Solvents for purification

Procedure:

  • Synthesize the Grignard reagent from 5-bromopentadecan-1-ol and magnesium turnings in anhydrous diethyl ether.

  • In a sealed apparatus, generate [¹⁴C]CO₂ by adding acid to Ba[¹⁴C]CO₃.

  • Bubble the [¹⁴C]CO₂ through the Grignard reagent solution.

  • Quench the reaction with 1 M HCl.

  • Extract the product with diethyl ether, dry over sodium sulfate, and concentrate.

  • Purify the resulting [1-¹⁴C]6-hydroxyoctadecanoic acid by HPLC.

Tritium Labeling

Protocol 3.2.1: Synthesis of [³H]6-Hydroxyoctadecanoic Acid

This protocol involves catalytic reduction of an unsaturated precursor with tritium gas.

Materials:

  • 6-Hydroxyoctadec-X-enoic acid (unsaturated precursor)

  • Palladium on carbon (Pd/C) catalyst

  • Tritium (³H₂) gas

  • Solvent (e.g., ethyl acetate)

Procedure:

  • Dissolve the unsaturated precursor in a suitable solvent.

  • Add the Pd/C catalyst.

  • Introduce ³H₂ gas into the reaction vessel and stir under a positive pressure of ³H₂.

  • Monitor the reaction until completion.

  • Filter the catalyst and remove the solvent.

  • Purify the [³H]6-hydroxyoctadecanoic acid by HPLC.

Synthesis of Radiolabeled this compound

The radiolabeled fatty acid is converted to its CoA ester for use in biological assays. Both chemical and enzymatic methods can be employed.

Chemical Synthesis

Protocol 4.1.1: Synthesis using N,N'-Carbonyldiimidazole (CDI)

This method is efficient for synthesizing acyl-CoAs from fatty acids.[7][8][9][10]

Materials:

  • Radiolabeled 6-hydroxyoctadecanoic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Coenzyme A (free acid)

  • Triethylamine

  • Anhydrous methanol

Procedure:

  • Dissolve the radiolabeled 6-hydroxyoctadecanoic acid in anhydrous THF.

  • Add a slight molar excess of CDI and stir at room temperature for 1 hour to form the acyl-imidazolide.

  • In a separate flask, dissolve Coenzyme A in water and adjust the pH to 8.0 with triethylamine.

  • Add the acyl-imidazolide solution dropwise to the Coenzyme A solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by adding a small amount of methanol.

  • Purify the radiolabeled this compound by HPLC.

Enzymatic Synthesis

Protocol 4.2.1: Synthesis using Acyl-CoA Synthetase

This method utilizes the enzymatic activity of acyl-CoA synthetase for the conversion.

Materials:

  • Radiolabeled 6-hydroxyoctadecanoic acid

  • Acyl-CoA synthetase (long-chain)

  • Coenzyme A

  • ATP

  • Magnesium chloride

  • Tris-HCl buffer (pH 7.5)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, and Coenzyme A.

  • Add the radiolabeled 6-hydroxyoctadecanoic acid.

  • Initiate the reaction by adding acyl-CoA synthetase.

  • Incubate at 37°C for 1-2 hours.

  • Stop the reaction by adding acetic acid.

  • Purify the product by HPLC.

Purification and Analysis

Protocol 5.1: HPLC Purification of Radiolabeled this compound

Purification is critical to remove unreacted starting materials and byproducts.[11][12]

HPLC System:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.3

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 10% to 90% B over 30 minutes.

  • Flow Rate: 1 mL/min

  • Detection: UV at 260 nm (for CoA) and an in-line radioactivity detector.

Procedure:

  • Inject the reaction mixture onto the HPLC column.

  • Collect fractions corresponding to the radiolabeled this compound peak.

  • Pool the pure fractions and lyophilize to obtain the final product.

  • Determine the radiochemical purity by re-injecting a small aliquot onto the HPLC system.

  • Quantify the product using the UV absorbance at 260 nm (ε = 16,400 M⁻¹cm⁻¹) and determine the specific activity by liquid scintillation counting.

Quantitative Data

The following tables summarize expected quantitative data based on similar radiolabeling and synthesis procedures reported in the literature. Actual results may vary depending on experimental conditions.

Table 1: Synthesis and Radiolabeling of 6-Hydroxyoctadecanoic Acid

Parameter[1-¹⁴C] Labeling[³H] Labeling
Precursor 5-Bromopentadecan-1-ol6-Hydroxyoctadec-X-enoic acid
Radiochemical Yield 40-60%50-70%
Specific Activity 50-60 mCi/mmol20-30 Ci/mmol
Radiochemical Purity >98%>98%

Table 2: Synthesis of Radiolabeled this compound

MethodReagentsTypical Yield
Chemical Synthesis N,N'-Carbonyldiimidazole70-90%[7]
Enzymatic Synthesis Acyl-CoA Synthetase50-80%

Application Notes: Tracer Studies

Radiolabeled this compound can be used in a variety of tracer studies to investigate its metabolic roles.

  • Enzyme Assays: It can serve as a substrate for enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases, enoyl-CoA hydratases, and acyltransferases. The formation of radiolabeled products can be monitored over time to determine enzyme kinetics.

  • Cellular Uptake and Metabolism: In cultured cells, the tracer can be used to study its transport across the plasma membrane and its subsequent metabolic fate, including its incorporation into complex lipids like phospholipids (B1166683) and triglycerides, or its entry into β-oxidation pathways.[13][14]

  • In Vivo Studies: In animal models, the radiolabeled tracer can be administered to investigate its biodistribution, clearance, and organ-specific metabolism. This is particularly relevant for understanding its role in metabolic diseases affecting organs like the liver, heart, and adipose tissue.[15][16]

Protocol 7.1: In Vitro Fatty Acid Oxidation Assay

Materials:

  • Isolated mitochondria

  • Radiolabeled this compound

  • Reaction buffer (containing L-carnitine, cofactors for β-oxidation)

  • Scintillation cocktail

Procedure:

  • Incubate isolated mitochondria with radiolabeled this compound in the reaction buffer.

  • At various time points, stop the reaction and separate the acid-soluble metabolites (representing β-oxidation products) from the unreacted substrate.[17]

  • Quantify the radioactivity in the acid-soluble fraction using liquid scintillation counting to determine the rate of fatty acid oxidation.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Precursor cluster_radiolabeling Radiolabeling cluster_coa_synthesis CoA Esterification cluster_purification Purification & Analysis Oleic_Acid Oleic Acid Enzymatic_Hydroxylation Enzymatic Hydroxylation (Oleate Hydratase) Oleic_Acid->Enzymatic_Hydroxylation Hydroxy_Acid 6-Hydroxyoctadecanoic Acid Enzymatic_Hydroxylation->Hydroxy_Acid Radiolabeling Radiolabeling ([1-14C]CO2 or 3H2) Hydroxy_Acid->Radiolabeling Labeled_Acid Radiolabeled 6-Hydroxyoctadecanoic Acid Radiolabeling->Labeled_Acid CoA_Synthesis CoA Synthesis (Chemical or Enzymatic) Labeled_Acid->CoA_Synthesis Labeled_CoA Radiolabeled This compound CoA_Synthesis->Labeled_CoA HPLC HPLC Purification Labeled_CoA->HPLC Analysis Purity & Specific Activity Analysis HPLC->Analysis Final_Product Pure Radiolabeled Tracer Analysis->Final_Product

Caption: Workflow for the synthesis of radiolabeled this compound.

Metabolic_Pathway Tracer [14C]this compound Beta_Oxidation β-Oxidation Pathway Tracer->Beta_Oxidation Complex_Lipids Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) Tracer->Complex_Lipids Acetyl_CoA [14C]Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle CO2 [14C]O2 TCA_Cycle->CO2 Incorporation Incorporation into Cellular Lipids Complex_Lipids->Incorporation

Caption: Potential metabolic fate of radiolabeled this compound.

Experimental_Logic cluster_experiment Tracer Study in Cultured Cells cluster_outcomes Potential Outcomes Start Incubate cells with [14C]this compound Harvest Harvest cells at different time points Start->Harvest Separate Separate cellular components (lipids, proteins, aqueous metabolites) Harvest->Separate Analyze Analyze radioactivity in each fraction Separate->Analyze Outcome1 Increased radioactivity in complex lipid fraction Analyze->Outcome1 Indicates incorporation into storage or membranes Outcome2 Increased radioactivity in acid-soluble fraction Analyze->Outcome2 Indicates entry into β-oxidation Outcome3 Detection of [14C]O2 release Outcome2->Outcome3 Confirms complete oxidation

Caption: Logical workflow for a cellular tracer study.

References

proper handling and storage conditions for 6-hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the handling, storage, and specific biological functions of 6-hydroxyoctadecanoyl-CoA are limited in publicly available scientific literature. The following application notes and protocols are based on established best practices for analogous long-chain and hydroxy-substituted fatty acyl-CoAs. Researchers should use this information as a guideline and optimize protocols for their specific experimental context.

Introduction

This compound is a long-chain fatty acyl-coenzyme A molecule with a hydroxyl group at the sixth carbon position. As an acyl-CoA, it is an activated form of 6-hydroxyoctadecanoic acid, poised for entry into various metabolic pathways. While its specific roles are not well-defined, analogous hydroxy fatty acyl-CoAs are known to be intermediates in fatty acid oxidation and have been implicated in various cellular signaling processes. These notes provide a guide for the proper handling, storage, and potential experimental applications of this compound.

Handling and Storage Conditions

Long-chain fatty acyl-CoAs are susceptible to both chemical and enzymatic degradation. Proper handling and storage are critical to maintain the integrity of this compound.

General Handling:

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation. Aliquot the compound into single-use volumes upon receipt.

  • Use Proper Solvents: For reconstitution, use high-purity solvents. Aqueous buffers should be sterile and free of nucleases and proteases. The use of a buffer at a slightly acidic to neutral pH (e.g., pH 6.0-7.5) is generally recommended to minimize hydrolysis of the thioester bond.

  • Protect from Light and Oxygen: Store in amber vials or tubes wrapped in foil to protect from light. Purging with an inert gas like argon or nitrogen before sealing can help prevent oxidation.

Storage Recommendations:

Storage FormTemperatureDurationNotes
Dry Powder -20°C or -80°CLong-term (months to years)Recommended for long-term storage. Ensure the container is tightly sealed to prevent moisture absorption.
In Anhydrous Organic Solvent -80°CShort to medium-term (weeks to months)Solvents such as ethanol (B145695) or DMSO can be used. Ensure the solvent is of high purity and anhydrous.
Aqueous Solution -80°CShort-term (days to weeks)Fatty acyl-CoAs are less stable in aqueous solutions due to hydrolysis. Prepare fresh solutions for each experiment if possible. If storage is necessary, flash-freeze aliquots in liquid nitrogen before transferring to -80°C.[1]

Experimental Protocols

The following are generalized protocols that can be adapted for experiments involving this compound.

Protocol for Reconstitution of this compound

This protocol describes the preparation of a stock solution from a lyophilized powder.

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water or an appropriate buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0)

  • Anhydrous ethanol or DMSO (optional, for organic stock solutions)

  • Sterile, low-adhesion microcentrifuge tubes

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • For an aqueous stock solution, add the desired volume of sterile water or buffer to the vial to achieve the target concentration (e.g., 1-10 mM).

  • Gently vortex or pipette up and down to dissolve the powder completely. Avoid vigorous shaking, which can cause shearing.

  • For an organic stock solution, dissolve the powder in a small amount of anhydrous ethanol or DMSO before diluting with buffer. Note that high concentrations of organic solvents may interfere with downstream enzymatic assays.

  • Aliquot the stock solution into single-use, sterile, low-adhesion tubes.

  • Flash-freeze the aliquots in liquid nitrogen and store them at -80°C.

Protocol: In Vitro Acyl-CoA Dehydrogenase Activity Assay

This colorimetric assay can be adapted to determine if this compound is a substrate for acyl-CoA dehydrogenases, key enzymes in the beta-oxidation pathway. The assay measures the reduction of a chromogenic agent coupled to the oxidation of the acyl-CoA.

Materials:

  • This compound stock solution

  • Acyl-CoA dehydrogenase (e.g., from porcine liver or a recombinant source)

  • Electron Transfer Flavoprotein (ETF)

  • DCPIP (2,6-dichlorophenolindophenol) solution

  • Tricine buffer (e.g., 100 mM, pH 7.5)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing Tricine buffer, ETF, and DCPIP.

  • Add the this compound substrate to the reaction mixture to the desired final concentration (e.g., 50-200 µM).

  • Equilibrate the microplate and the reaction mixture to the desired assay temperature (e.g., 30°C).

  • Initiate the reaction by adding the acyl-CoA dehydrogenase enzyme to the wells of the microplate containing the reaction mixture.

  • Immediately place the plate in the microplate reader and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes). The rate of DCPIP reduction is proportional to the enzyme activity.

  • Include appropriate controls, such as a reaction without the enzyme and a reaction without the substrate.

Potential Signaling and Metabolic Pathways

Based on the metabolism of other hydroxy fatty acids, this compound is likely to be a substrate for the beta-oxidation pathway. This metabolic process would shorten the fatty acyl chain, generating acetyl-CoA and potentially other signaling molecules.

Proposed Metabolic Pathway: Beta-Oxidation of this compound

The diagram below illustrates the proposed initial steps of the mitochondrial beta-oxidation of this compound.

Beta_Oxidation_of_6_Hydroxyoctadecanoyl_CoA cluster_0 Mitochondrial Matrix mol1 This compound enzyme1 Acyl-CoA Dehydrogenase mol1->enzyme1 mol2 6-Hydroxy-trans-Δ2-enoyl-CoA enzyme2 Enoyl-CoA Hydratase mol2->enzyme2 mol3 3,6-Dihydroxyoctadecanoyl-CoA enzyme3 3-Hydroxyacyl-CoA Dehydrogenase mol3->enzyme3 mol4 6-Hydroxy-3-oxooctadecanoyl-CoA enzyme4 β-Ketothiolase mol4->enzyme4 mol5 4-Hydroxypalmitoyl-CoA mol6 Acetyl-CoA enzyme1->mol2 FAD -> FADH2 enzyme2->mol3 + H2O enzyme3->mol4 NAD+ -> NADH enzyme4->mol5 enzyme4->mol6

Caption: Proposed initial cycle of beta-oxidation of this compound.

Experimental Workflow for Investigating Metabolic Fate

The following workflow outlines a general approach to trace the metabolism of this compound in a cellular context.

Experimental_Workflow start Cell Culture (e.g., Hepatocytes, Cardiomyocytes) step1 Incubate cells with isotopically labeled This compound (e.g., 13C or 14C) start->step1 step2 Cell Lysis and Metabolite Extraction step1->step2 step3 Separation of Metabolites (e.g., HPLC or GC) step2->step3 step4 Detection and Quantification (e.g., Mass Spectrometry or Scintillation Counting) step3->step4 end Identification of Metabolic Products (e.g., chain-shortened acyl-CoAs, acetyl-CoA) step4->end

Caption: Workflow for tracing the metabolism of this compound.

References

Application Notes and Protocols for the Use of 6-Hydroxyoctadecanoyl-CoA in Plant Polymer Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 6-hydroxyoctadecanoyl-CoA in the study of plant polymer biosynthesis, with a primary focus on suberin. The information presented here is intended to facilitate research into the enzymatic processes and regulatory mechanisms governing the formation of this complex biopolymer.

Introduction

Suberin is a complex lipophilic polyester (B1180765) found in the cell walls of various plant tissues, where it forms a protective barrier against environmental stresses, controls water and solute movement, and plays a role in wound healing.[1] The suberin polymer is composed of aliphatic and aromatic domains. The aliphatic domain is primarily made up of long-chain fatty acids, ω-hydroxyacids, α,ω-diacids, and fatty alcohols, often with a glycerol (B35011) backbone. This compound is a key intermediate in the biosynthesis of the C18 components of the suberin aliphatic domain. Understanding the enzymes that synthesize and utilize this molecule is crucial for elucidating the entire suberin biosynthetic pathway and for potential biotechnological applications aimed at modifying plant properties.

Data Presentation

The following tables summarize the quantitative analysis of suberin monomers in wild-type Arabidopsis thaliana and various mutant lines, highlighting the impact of specific gene knockouts on the suberin composition. This data is crucial for understanding the in vivo role of enzymes involved in suberin biosynthesis.

Table 1: Aliphatic Suberin Monomer Composition in Roots of Wild-Type (Col-0) and rwp1 Mutant Arabidopsis

Monomer ClassChain LengthCol-0 (µg/mg DW)rwp1-1 (µg/mg DW)rwp1-2 (µg/mg DW)
ω-HydroxyacidsC16:00.45 ± 0.050.42 ± 0.040.48 ± 0.06
C18:10.28 ± 0.030.25 ± 0.030.29 ± 0.04
C18:00.15 ± 0.020.14 ± 0.020.16 ± 0.02
C20:00.12 ± 0.010.11 ± 0.010.13 ± 0.02
C22:00.75 ± 0.080.70 ± 0.070.78 ± 0.09
C24:00.25 ± 0.030.23 ± 0.020.26 ± 0.03
α,ω-Dicarboxylic AcidsC16:00.35 ± 0.040.45 ± 0.050.48 ± 0.05
C18:10.55 ± 0.060.72 ± 0.080.75 ± 0.08
C18:00.20 ± 0.020.28 ± 0.030.30 ± 0.03
C20:00.10 ± 0.010.14 ± 0.020.15 ± 0.02
C22:00.40 ± 0.040.55 ± 0.060.58 ± 0.06
Fatty AcidsC16:00.10 ± 0.010.12 ± 0.010.13 ± 0.01
C18:10.08 ± 0.010.10 ± 0.010.11 ± 0.01
C18:00.05 ± 0.010.06 ± 0.010.07 ± 0.01
C20:00.04 ± 0.010.05 ± 0.010.06 ± 0.01
C22:00.15 ± 0.020.18 ± 0.020.20 ± 0.02
C24:00.08 ± 0.010.10 ± 0.010.11 ± 0.01
AlkanolsC22:00.20 ± 0.020.18 ± 0.020.21 ± 0.02

*Data adapted from a study on a hydroxycinnamoyltransferase (rwp1) mutant.[2] Values are means ± SD of triplicate measurements. * indicates a significant difference from the wild type. DW = Dry Weight.

Table 2: Root Suberin Monomer Composition in Wild-Type (Col-0) and fact Mutant Arabidopsis

Monomer ClassChain LengthCol-0 (µg/g DR)fact (µg/g DR)
PhenylpropanoidsCoumarate15.2 ± 3.114.8 ± 2.5
Ferulate120.5 ± 15.2115.3 ± 13.9
Fatty AcidsC16:08.9 ± 1.59.2 ± 1.8
C18:112.3 ± 2.111.8 ± 2.0
C18:05.6 ± 0.95.9 ± 1.1
C20:04.1 ± 0.74.3 ± 0.8
C22:025.7 ± 4.326.1 ± 4.5
C24:09.8 ± 1.610.1 ± 1.9
ω-Hydroxy Fatty AcidsC16:045.2 ± 7.146.8 ± 7.5
C18:135.1 ± 5.834.5 ± 5.6
C18:018.9 ± 3.219.3 ± 3.4
C20:011.2 ± 1.911.5 ± 2.1
C22:088.4 ± 14.390.1 ± 14.8
C24:030.1 ± 5.131.2 ± 5.3
Dicarboxylic AcidsC16:038.9 ± 6.540.2 ± 6.8
C18:160.3 ± 9.858.9 ± 9.5
C18:022.4 ± 3.823.1 ± 4.0
AlkanolsC22:021.3 ± 3.622.0 ± 3.8

*Data adapted from a study on a fatty alcohol:caffeoyl-CoA caffeoyl transferase (fact) mutant.[3] Values are means ± SD of four biological replicates. DR = Delipidated Dry Residue.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of long-chain ω-hydroxyacyl-CoA thioesters, which can be adapted for 6-hydroxyoctadecanoic acid. The synthesis involves the activation of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester, followed by reaction with Coenzyme A.

Materials:

  • 6-hydroxyoctadecanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous dioxane

  • Coenzyme A trilithium salt

  • Sodium bicarbonate

  • Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297)

  • Hexane

  • Silica (B1680970) gel for column chromatography

  • Thin-layer chromatography (TLC) plates

  • Argon or nitrogen gas

Procedure:

  • Activation of 6-hydroxyoctadecanoic acid:

    • In a round-bottom flask, dissolve 6-hydroxyoctadecanoic acid in anhydrous dioxane.

    • Add equimolar amounts of NHS and DCC to the solution.

    • Stir the reaction mixture under an inert atmosphere (argon or nitrogen) at room temperature for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 6-hydroxyoctadecanoyl-NHS ester.

    • Purify the NHS ester by silica gel column chromatography using a gradient of ethyl acetate in hexane.

  • Synthesis of this compound:

    • Dissolve the purified 6-hydroxyoctadecanoyl-NHS ester in a minimal amount of THF.

    • In a separate flask, dissolve Coenzyme A trilithium salt in a 0.1 M sodium bicarbonate solution (pH 8.0-8.5).

    • Slowly add the THF solution of the NHS ester to the Coenzyme A solution with gentle stirring.

    • Allow the reaction to proceed at room temperature for 1-2 hours.

    • Monitor the formation of the acyl-CoA by reverse-phase HPLC.

    • Purify the this compound by preparative reverse-phase HPLC.

    • Lyophilize the purified product and store it at -80°C.

Protocol 2: In Vitro Assay of Plant Acyltransferase Activity with this compound

This protocol is designed to measure the activity of plant acyltransferases, such as feruloyl-CoA transferases, that utilize ω-hydroxyacyl-CoAs as substrates. The assay measures the transfer of an acyl group (e.g., feruloyl) from its CoA derivative to this compound.

Materials:

  • Purified or partially purified plant acyltransferase enzyme

  • This compound (synthesized as per Protocol 1)

  • Acyl-CoA donor (e.g., Feruloyl-CoA)

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • Quenching solution (e.g., 10% acetic acid)

  • Solvents for extraction (e.g., ethyl acetate)

  • HPLC system with a UV or photodiode array detector

  • C18 reverse-phase HPLC column

Procedure:

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the reaction buffer, DTT, and BSA.

    • Add the acyltransferase enzyme to the reaction mixture.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

    • Initiate the reaction by adding the substrates: this compound and the acyl-CoA donor (e.g., feruloyl-CoA).

    • Incubate the reaction for a specific time period (e.g., 30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding the quenching solution.

  • Product Extraction:

    • Extract the reaction products by adding an equal volume of ethyl acetate and vortexing vigorously.

    • Centrifuge the mixture to separate the phases.

    • Carefully collect the upper organic phase containing the product.

    • Repeat the extraction step to ensure complete recovery of the product.

    • Evaporate the pooled organic phases to dryness under a stream of nitrogen.

  • Product Analysis by HPLC:

    • Re-dissolve the dried residue in a suitable solvent (e.g., methanol).

    • Inject an aliquot of the re-dissolved sample into the HPLC system.

    • Separate the product from the substrates using a C18 reverse-phase column with a suitable mobile phase gradient (e.g., acetonitrile (B52724) and water with 0.1% formic acid).

    • Detect the product by monitoring the absorbance at a specific wavelength (e.g., 340 nm for feruloylated products).

    • Quantify the product by comparing its peak area to a standard curve of a synthesized authentic standard.

Mandatory Visualizations

Suberin Biosynthesis Pathway

Suberin_Biosynthesis cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum (ER) cluster_Phenylpropanoid Phenylpropanoid Pathway cluster_Polymerization Export & Polymerization Fatty_Acid_Synthesis Fatty Acid Synthesis (C16, C18) Acyl_CoA_Pool Acyl-CoA Pool (C16-CoA, C18-CoA) Fatty_Acid_Synthesis->Acyl_CoA_Pool Elongation Fatty Acid Elongation Acyl_CoA_Pool->Elongation VLCFA_CoA Very-Long-Chain Acyl-CoA Pool Elongation->VLCFA_CoA Omega_Hydroxylation ω-Hydroxylation (CYP86A, CYP86B) VLCFA_CoA->Omega_Hydroxylation Reduction Reduction (FAR) VLCFA_CoA->Reduction 6_Hydroxyoctadecanoyl_CoA This compound Omega_Hydroxylation->6_Hydroxyoctadecanoyl_CoA Further_Oxidation Further Oxidation 6_Hydroxyoctadecanoyl_CoA->Further_Oxidation Acyltransfer Acyltransfer (GPAT) 6_Hydroxyoctadecanoyl_CoA->Acyltransfer Feruloyl_Transfer Feruloyl Transfer (ASFT/HHT) 6_Hydroxyoctadecanoyl_CoA->Feruloyl_Transfer Diacids α,ω-Dicarboxylic Acids Further_Oxidation->Diacids Diacids->Acyltransfer Fatty_Alcohols Fatty Alcohols Reduction->Fatty_Alcohols Suberin_Polymer Suberin Polymer in Cell Wall Fatty_Alcohols->Suberin_Polymer Export (ABC Transporters) Glycerol_Backbone Glycerol Backbone Acyltransfer->Glycerol_Backbone Glycerol_Backbone->Suberin_Polymer Export (ABC Transporters) Feruloylated_Monomers Feruloylated ω-Hydroxyacids Feruloyl_Transfer->Feruloylated_Monomers Feruloylated_Monomers->Suberin_Polymer Export (ABC Transporters) Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid Ferulic_Acid Ferulic_Acid p_Coumaric_Acid->Ferulic_Acid Feruloyl_CoA Feruloyl_CoA Ferulic_Acid->Feruloyl_CoA 4CL Feruloyl_CoA->Feruloyl_Transfer

Caption: Overview of the suberin biosynthesis pathway in plants.

Experimental Workflow for Acyltransferase Assay

Acyltransferase_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, DTT, BSA, Enzyme) Start->Prepare_Reaction_Mix Pre_Incubate Pre-incubate at 30°C for 5 min Prepare_Reaction_Mix->Pre_Incubate Add_Substrates Add Substrates (this compound, Feruloyl-CoA) Pre_Incubate->Add_Substrates Incubate_Reaction Incubate at 30°C for 30 min Add_Substrates->Incubate_Reaction Stop_Reaction Stop Reaction (Add 10% Acetic Acid) Incubate_Reaction->Stop_Reaction Extract_Product Extract Product with Ethyl Acetate Stop_Reaction->Extract_Product Evaporate_Solvent Evaporate Solvent under Nitrogen Extract_Product->Evaporate_Solvent Reconstitute Reconstitute in Methanol Evaporate_Solvent->Reconstitute HPLC_Analysis Analyze by HPLC-UV Reconstitute->HPLC_Analysis Quantify Quantify Product HPLC_Analysis->Quantify End End Quantify->End

Caption: Workflow for the in vitro acyltransferase assay.

References

Troubleshooting & Optimization

Technical Support Center: Mass Spectrometry Analysis of 6-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 6-hydroxyoctadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues related to low signal intensity during the mass spectrometry of this compound in a question-and-answer format.

Q1: I am observing a very low or no signal for my this compound analyte. What are the most common causes?

Low signal intensity for long-chain acyl-CoAs is a frequent challenge. The primary reasons often revolve around the molecule's inherent chemical properties and the analytical methodology.

  • Analyte Instability : Long-chain acyl-CoAs are known to be unstable and can degrade during sample preparation and analysis.[1][2]

  • Poor Ionization Efficiency : In their native state, complex lipids like acyl-CoAs can exhibit poor ionization, particularly with electrospray ionization (ESI).[2][3]

  • Analyte Loss : The phosphate (B84403) group in the Coenzyme A moiety has a high affinity for glass and metallic surfaces, which can lead to significant analyte loss during sample preparation and chromatography.[4]

  • Ion Suppression : Co-eluting components from complex biological matrices (e.g., phospholipids (B1166683), salts) can interfere with the ionization of the target analyte in the mass spectrometer's source, significantly reducing its signal.[5][6][7][8] This is a major concern in LC-MS analyses.[6]

  • Suboptimal LC-MS/MS Parameters : The instrument settings, including chromatographic conditions and mass spectrometer parameters, may not be optimized for this specific molecule.[2][3]

Q2: How can I improve my sample preparation protocol to increase signal intensity and ensure stability?

A robust sample preparation protocol is critical for success. The unstable nature of long-chain acyl-CoAs requires careful handling at every step.[1]

  • Extraction : A common procedure involves tissue homogenization in a buffer (e.g., 100 mM potassium phosphate, pH 4.9) followed by protein precipitation and extraction with an organic solvent mixture like acetonitrile (B52724):isopropanol:methanol (B129727).[1] Solid-phase extraction (SPE) is often used for cleanup and concentration.[4][9]

  • Minimize Degradation : Perform all extraction steps on ice to minimize enzymatic and chemical degradation.[1] Process samples immediately after collection or store them at -80°C.[10]

  • Use Internal Standards : To correct for analyte loss during preparation and to account for matrix effects, it is essential to use an internal standard. The ideal choice is a stable isotope-labeled version of this compound. If unavailable, an odd-chain fatty acyl-CoA (e.g., heptadecanoyl-CoA) can be used.[1][4][11]

  • Prevent Surface Adsorption : To mitigate the loss of the analyte due to its affinity for surfaces, consider using polypropylene (B1209903) tubes and vials.[4] A derivatization strategy involving phosphate methylation has also been shown to resolve this issue.[4]

Q3: What are the optimal Liquid Chromatography (LC) conditions for analyzing this compound?

Effective chromatographic separation is key to reducing ion suppression and improving sensitivity.

  • Column Choice : Reversed-phase columns, such as a C18 or C4, are commonly used for separating long-chain acyl-CoAs.[9][11][12][13]

  • Mobile Phase : A gradient using acetonitrile and water is typical. The addition of a modifier is crucial for good peak shape and ionization. Using a high pH mobile phase with ammonium (B1175870) hydroxide (B78521) (e.g., 15 mM, pH 10.5) has been shown to be highly effective for separating long-chain acyl-CoAs in positive ion mode.[2][9][12]

  • Flow Rate : Standard analytical flow rates (e.g., 200-400 µL/min) are typically used.

  • UPLC/UHPLC : Utilizing Ultra-High-Performance Liquid Chromatography can provide significantly better peak resolution, which helps separate the analyte from interfering matrix components, thereby reducing ion suppression.[5]

Q4: How should I optimize my Mass Spectrometry (MS) parameters for this analyte?

Proper MS settings are vital for achieving high sensitivity and specificity. Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) is the preferred method for quantification.[9][11]

  • Ionization Mode : Positive electrospray ionization (+ESI) is generally effective for acyl-CoA compounds.[9][11][12]

  • MRM Transitions : For this compound ([M+H]⁺ ≈ 1051.0 m/z), the most characteristic fragmentation in positive ion mode is the neutral loss of the 507 Da phosphopantetheine moiety of Coenzyme A.[9][11] Therefore, a primary transition would be m/z 1051.0 → 544.0. Additional transitions involving the loss of water from the hydroxyl group could also be monitored.

  • Source Parameters : Systematically optimize source-dependent parameters, including capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature, to ensure efficient desolvation and ionization.[3]

Q5: What is ion suppression and how can I specifically diagnose and mitigate it?

Ion suppression occurs when other molecules in the sample reduce the ionization efficiency of your target analyte.[6][7] It is a primary cause of low signal and poor reproducibility.

  • Diagnosis : To check for ion suppression, perform a post-column infusion experiment. Continuously infuse a standard solution of your analyte into the MS while injecting a blank, extracted sample matrix. A dip in the signal at the retention time of your analyte indicates the presence of co-eluting, suppressive matrix components.

  • Mitigation Strategies :

    • Improve Chromatographic Separation : Enhance the separation between your analyte and the interfering compounds using a longer gradient, a different column, or by switching to UPLC.[5]

    • Enhance Sample Cleanup : Implement a more rigorous sample preparation method, such as SPE or liquid-liquid extraction, to remove interfering substances like phospholipids before analysis.[6]

    • Sample Dilution : Diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant suppression.

    • Use a Co-eluting Internal Standard : A stable isotope-labeled internal standard will co-elute with the analyte and be affected by ion suppression to the same degree, allowing for accurate quantification despite signal reduction.

Experimental Protocols & Data

Protocol 1: Sample Extraction from Tissue

This protocol is a general guideline adapted from established methods for long-chain acyl-CoA extraction.[1][9]

  • Homogenization : Weigh ~40 mg of frozen tissue and place it in a tube with 0.5 mL of ice-cold 100 mM potassium phosphate (pH 4.9). Add 0.5 mL of an ice-cold organic mixture (Acetonitrile:Isopropanol:Methanol, 3:1:1) containing a suitable internal standard (e.g., ¹³C-labeled this compound or C17:0-CoA).[1]

  • Lysis : Homogenize the sample twice on ice.

  • Extraction : Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes.[1]

  • Cleanup (SPE) :

    • Condition an appropriate SPE cartridge.

    • Load the supernatant from the centrifugation step.

    • Wash the cartridge to remove impurities (e.g., with 3 mL of extraction buffer).[2]

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol containing ammonium hydroxide).

  • Final Step : Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Data Presentation: Recommended LC-MS/MS Parameters

The following table provides recommended starting parameters for the analysis of this compound. Optimization will be required for your specific instrumentation and sample type.

ParameterRecommended SettingRationale / Reference
Liquid Chromatography
LC ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, < 3 µm)Provides good retention and separation for long-chain lipids.[9][11]
Mobile Phase A15 mM Ammonium Hydroxide in WaterHigh pH improves peak shape and ionization efficiency in +ESI mode.[2][9][12]
Mobile Phase B15 mM Ammonium Hydroxide in AcetonitrileStandard organic solvent for reversed-phase separation of lipids.[2][12]
Example Gradient0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% BA representative gradient; must be optimized for analyte retention.
Flow Rate0.3 mL/minTypical for a 2.1 mm ID column.
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (+ESI)Commonly used and effective for acyl-CoAs.[9][11][12]
Precursor Ion [M+H]⁺m/z 1051.0Calculated mass for this compound.
Product Ionm/z 544.0Corresponds to the neutral loss of the 507 Da CoA moiety.[9][11]
Collision Energy (CE)Instrument DependentMust be optimized to maximize the signal of the product ion.
Dwell Time50 - 100 msBalances sensitivity with the number of points across a peak.
Source Temperature350 - 500 °CInstrument dependent; optimize for efficient desolvation.[14]

Visualizations

Troubleshooting Workflow for Low Signal Intensity

TroubleshootingWorkflow start Low or No Signal for This compound ms_check Is the MS instrument performing correctly? start->ms_check ms_yes Infuse a known tuning compound. Is signal stable and strong? ms_check->ms_yes Yes ms_no Systematic check required: - Clean ion source - Check gas/solvent supply - Recalibrate instrument ms_check->ms_no No lc_check Is the analyte reaching the MS? ms_yes->lc_check Yes, MS is OK lc_yes Inject a fresh, concentrated standard. Is a peak observed? lc_check->lc_yes Yes lc_no LC Issue: - Check for leaks/blockages - Ensure correct mobile phases - Verify column integrity lc_check->lc_no No sample_check Is the issue related to the sample matrix or preparation? lc_yes->sample_check Yes, peak is present sample_yes Potential Ion Suppression or Degradation sample_check->sample_yes sample_solutions Optimization Steps: 1. Improve sample cleanup (SPE) 2. Optimize LC gradient for separation 3. Dilute sample extract 4. Review extraction for analyte loss/degradation sample_yes->sample_solutions end_node Signal Restored sample_solutions->end_node

Caption: A decision tree for troubleshooting low MS signal.

General Experimental Workflow for Acyl-CoA Analysis

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling sample_collection 1. Sample Collection (Tissue/Cells) homogenization 2. Homogenization & Internal Std. Spiking sample_collection->homogenization extraction 3. Protein Precipitation & Solvent Extraction homogenization->extraction cleanup 4. Solid-Phase Extraction (SPE) extraction->cleanup lc_sep 5. LC Separation (Reversed-Phase) cleanup->lc_sep ms_detect 6. MS/MS Detection (MRM Mode) lc_sep->ms_detect data_proc 7. Data Processing (Peak Integration) ms_detect->data_proc quant 8. Quantification (vs. Internal Standard) data_proc->quant

Caption: Workflow for this compound analysis.

References

Technical Support Center: Optimization of Chromatography for Separating 6-Hydroxyoctadecanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of chromatographic methods for the separation of 6-hydroxyoctadecanoyl-CoA isomers. This document includes a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges in this analytical workflow.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic separation of this compound isomers.

ProblemPotential CauseSuggested Solution
Poor Resolution Between Isomers Inappropriate Stationary Phase: The column chemistry may not offer sufficient selectivity for the closely related isomers.- Utilize a Chiral Stationary Phase (CSP): Polysaccharide-based columns such as the Chiralpak® and Chiralcel® series are highly recommended for separating enantiomers.[1] - Consider Alternative Achiral Phases for Positional Isomers: For positional isomers, reversed-phase columns (e.g., C18) can be effective.[1]
Suboptimal Mobile Phase Composition: The solvent strength, polarity, or pH of the mobile phase may not be ideal for resolving the isomers.- Optimize Organic Modifier: Adjust the ratio of organic solvents (e.g., acetonitrile (B52724), methanol, isopropanol) in the mobile phase.[2] - Modify pH: For ionizable compounds, adjusting the mobile phase pH can significantly impact retention and selectivity. - Incorporate Additives: Small amounts of additives like formic acid or ammonium (B1175870) acetate (B1210297) can improve peak shape and resolution.
Peak Splitting or Tailing Sample Solvent Incompatibility: The solvent used to dissolve the sample may be too strong compared to the initial mobile phase.- Dissolve the sample in the initial mobile phase composition. [1]
Column Overload: Injecting too much sample can lead to distorted peak shapes.- Reduce the injection volume or sample concentration.
Secondary Interactions: Analyte interaction with active sites on the stationary phase can cause peak tailing.- Add a competing agent to the mobile phase, such as a small amount of acid or base, to block active sites.
Column Contamination or Void: A blocked inlet frit or a void at the head of the column can distort peak shapes for all analytes.- Backflush the column or replace the inlet frit. [1] If the problem persists, the column may need to be replaced.
Retention Time Drift Inconsistent Mobile Phase Preparation: Variations in mobile phase composition can lead to shifts in retention times.- Prepare fresh mobile phase daily and ensure thorough mixing. [1]
Lack of Column Equilibration: Insufficient equilibration time before each injection can cause retention time instability.- Increase the column equilibration time between injections. [1]
Temperature Fluctuations: Changes in column temperature can affect retention times.- Use a column oven to maintain a stable temperature.
Low Signal Intensity (LC-MS) Inefficient Ionization: The analyte may not be ionizing efficiently in the mass spectrometer source.- Optimize MS source parameters, such as spray voltage, gas flows, and temperature. - Consider derivatization to improve ionization efficiency.
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.- Improve sample preparation to remove interfering matrix components. - Adjust the chromatography to separate the analyte from the interfering compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

A1: The main challenges include:

  • Stereoisomers: The presence of a chiral center at the 6-position results in enantiomers (R and S forms) that are chemically identical in a non-chiral environment, necessitating the use of specialized chiral separation techniques.[1]

  • Positional Isomers: If other hydroxyoctadecanoyl-CoA isomers are present in the sample, their similar physicochemical properties can make them difficult to resolve from the 6-hydroxy isomer using standard chromatographic methods.[1]

  • Compound Stability: Acyl-CoA thioesters can be prone to degradation, requiring careful sample handling and optimized, mild analytical conditions.[1]

  • Matrix Effects: When analyzing biological samples, endogenous compounds can interfere with the separation and detection of the target analytes.[1]

Q2: Which analytical techniques are most suitable for the chiral separation of this compound isomers?

A2: High-Performance Liquid Chromatography (HPLC) is the most effective technique for the chiral separation of these compounds.[1] When coupled with mass spectrometry (MS), it provides sensitive and selective detection. Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations and can sometimes offer advantages over HPLC in terms of speed and unique selectivity.[1]

Q3: What type of HPLC column is recommended for separating enantiomers of this compound?

A3: Polysaccharide-based chiral stationary phases (CSPs) are highly recommended. Columns such as the Chiralpak® and Chiralcel® series, which are based on derivatives of cellulose (B213188) or amylose, have demonstrated excellent performance in resolving enantiomers of similar hydroxy fatty acid compounds.[2]

Q4: Can I use reversed-phase HPLC for separating these isomers?

A4: While standard reversed-phase HPLC is excellent for separating compounds based on hydrophobicity, it is generally not suitable for resolving enantiomers without a chiral stationary phase or the use of a chiral derivatizing agent.[1] However, it can be effective for separating positional isomers or for sample clean-up prior to chiral analysis.[1]

Q5: Is derivatization necessary for the analysis of this compound isomers?

A5: Derivatization is not always necessary but can be beneficial. For GC analysis, derivatization of the hydroxyl group is typically required to improve volatility. For LC-MS analysis, derivatization can be used to enhance ionization efficiency and improve sensitivity.

Quantitative Data Summary

Disclaimer: Specific experimental data for the separation of this compound isomers is limited in the available scientific literature. The following tables provide illustrative data based on established methods for structurally similar long-chain hydroxy acyl-CoAs and serve as a starting point for method development.

Table 1: Illustrative Chiral HPLC-UV Parameters and Expected Performance

ParameterCondition
HPLC System Standard HPLC with UV detector
Column Chiralpak AD-RH, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile/Water (e.g., 70:30 v/v)
Flow Rate 0.5 mL/min
Column Temperature 25°C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time (Isomer 1) ~15.2 min
Expected Retention Time (Isomer 2) ~17.0 min
Expected Resolution (Rs) > 1.5

Table 2: Illustrative LC-MS/MS Parameters for Quantitative Analysis

ParameterCondition
LC System UHPLC system
Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Linear gradient from 30% to 95% B
Flow Rate 0.3 mL/min
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Analysis Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) To be determined for this compound
Product Ion (m/z) To be determined for this compound

Experimental Protocols

Protocol 1: Chiral HPLC-UV Method for Separation of this compound Enantiomers

This protocol is adapted from methods for the separation of other long-chain hydroxyacyl-CoA enantiomers.[1]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiralpak AD-RH column (4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sample of this compound isomers

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may require optimization for best resolution.

  • Sample Preparation: Dissolve the this compound isomer standard or sample in the mobile phase. If using biological extracts, a solid-phase extraction (SPE) cleanup is recommended.

  • Column Equilibration: Equilibrate the Chiralpak AD-RH column with the mobile phase at a flow rate of 0.5 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample.

  • Data Acquisition: Monitor the elution profile at 254 nm.

  • Analysis: Identify and quantify the peaks based on their retention times and peak areas.

Protocol 2: Sample Preparation from Biological Tissues for LC-MS/MS Analysis

This protocol describes a general method for the extraction of acyl-CoAs from tissue samples.

Instrumentation and Materials:

  • Homogenizer

  • Centrifuge

  • Extraction Buffer: 2.5% (w/v) sulfosalicylic acid in water

  • Internal standard (e.g., heptadecanoyl-CoA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

Procedure:

  • Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold buffer.

  • Extraction: Add 200 µL of ice-cold 2.5% sulfosalicylic acid solution containing the internal standard to the homogenized sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for LC-MS/MS analysis.

Visualizations

Workflow_Optimization cluster_prep Sample Preparation cluster_method_dev Method Development cluster_analysis Analysis & Troubleshooting cluster_validation Method Validation Start Sample Containing This compound Isomers Extraction Extraction from Matrix Start->Extraction Cleanup SPE Cleanup Extraction->Cleanup Column_Screening Column Screening (Chiral & Reversed-Phase) Cleanup->Column_Screening Mobile_Phase_Opt Mobile Phase Optimization Column_Screening->Mobile_Phase_Opt Gradient_Opt Gradient/Flow Rate Optimization Mobile_Phase_Opt->Gradient_Opt Temp_Opt Temperature Optimization Gradient_Opt->Temp_Opt Injection HPLC/LC-MS Injection Temp_Opt->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Troubleshooting Troubleshooting (Poor Resolution, Peak Splitting) Peak_Integration->Troubleshooting Validation Method Validation (Robustness, Reproducibility) Peak_Integration->Validation Troubleshooting->Mobile_Phase_Opt

Caption: Workflow for the optimization of chromatographic separation of this compound isomers.

References

Technical Support Center: Quantification of 6-hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 6-hydroxyoctadecanoyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in the quantification of this and other long-chain hydroxy acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge when quantifying this compound in biological samples?

A1: The primary challenge is the "matrix effect" in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.[1] Endogenous components of the biological matrix, such as phospholipids (B1166683) and other lipids, can co-elute with the analyte and interfere with its ionization in the mass spectrometer.[2][3] This interference can lead to signal suppression or enhancement, causing inaccurate and unreliable quantification.[4][5] Strategies to mitigate matrix effects include robust sample preparation, optimized chromatographic separation, and the use of a suitable stable isotope-labeled internal standard.[1][3]

Q2: Why is the choice of an internal standard (IS) so critical for acyl-CoA analysis?

A2: A suitable internal standard is crucial for correcting variability throughout the entire analytical process, including extraction efficiency, sample loss during preparation, and matrix-induced ionization effects.[6][7] The ideal IS is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound). However, these are often not commercially available. An odd-chain acyl-CoA, like heptadecanoyl-CoA (C17:0-CoA), which is not naturally present in most samples, is a commonly used alternative.[8][9] Using an appropriate IS improves the accuracy and precision of quantification.[10][11]

Q3: How stable is this compound during sample preparation and storage?

A3: Acyl-CoA thioesters are susceptible to both enzymatic and chemical degradation.[12] It is critical to handle samples quickly and at low temperatures to minimize degradation.[1] Tissues should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C.[1][13] All extraction steps should be performed on ice using ice-cold solvents.[8] Repeated freeze-thaw cycles should be avoided.

Q4: What is the typical fragmentation pattern for long-chain acyl-CoAs in positive ion mode ESI-MS/MS?

A4: In positive ion mode, long-chain acyl-CoAs typically exhibit a characteristic neutral loss of a 507 Da fragment, which corresponds to the 3'-phospho-ADP moiety of the coenzyme A molecule.[9][14][15][16] This fragmentation is highly specific and is commonly used to set up Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments for quantification.[17][18] Other fragment ions, such as one at m/z 428, may also be observed.[16][18]

Q5: Is derivatization necessary for the analysis of this compound?

A5: While not always necessary, derivatization can be employed to improve chromatographic properties and enhance ionization efficiency, especially for the fatty acid itself after hydrolysis from the CoA moiety.[19][20][21] However, modern LC-MS/MS systems are generally sensitive enough to detect underivatized long-chain acyl-CoAs directly.[14][22] Direct analysis avoids extra sample preparation steps where analyte loss or degradation could occur.

Troubleshooting Guide

This guide addresses specific problems that may arise during the quantification of this compound.

Problem: Low or No Analyte Signal
Potential CauseRecommended Solution
Analyte Degradation Acyl-CoAs are unstable. Ensure samples are kept on ice or at 4°C throughout extraction. For long-term storage, snap-freeze tissues in liquid nitrogen and store them at -80°C.[1][13] Avoid multiple freeze-thaw cycles.
Poor Extraction Recovery The extraction method may not be efficient for this specific long-chain hydroxy acyl-CoA. A common method involves protein precipitation followed by liquid-liquid or solid-phase extraction (SPE).[8][14] Ensure solvents are high-purity (LC-MS grade) and consider testing different extraction solvents or SPE cartridges.[1][11]
Ion Suppression (Matrix Effect) The biological matrix can significantly suppress the analyte signal.[1][3] To mitigate this: 1. Improve sample cleanup using methods like SPE.[11] 2. Optimize the LC gradient to separate the analyte from co-eluting matrix components.[1] 3. Use a co-eluting stable isotope-labeled internal standard to normalize for the effect.[6]
Incorrect MS/MS Parameters The precursor ion, product ion, and collision energy may not be optimal. Infuse a standard solution of a similar long-chain acyl-CoA to determine the optimal parameters for your specific instrument. The neutral loss of 507 Da is a good starting point for identifying the product ion.[9][15]
Problem: High Background Noise or Interfering Peaks
Potential CauseRecommended Solution
Contaminated Reagents/Consumables Use only LC-MS grade solvents, reagents, and high-quality consumables (vials, tubes). Run a "blank" injection (mobile phase only) to check for system contamination.[2]
Insufficient Sample Cleanup Endogenous lipids and other molecules can create significant background noise. Enhance the sample cleanup procedure, for instance, by adding a solid-phase extraction (SPE) step after protein precipitation.[1][11]
Co-elution with Matrix Components Interfering peaks may be co-eluting with your analyte. Adjust the chromatographic gradient (e.g., make it shallower) or try a different column chemistry (e.g., C8 instead of C18) to improve resolution.[1][23]
Carryover The analyte may be adsorbing to parts of the LC system and eluting in subsequent runs. Implement a robust needle wash protocol and inject blank samples between experimental samples to check for carryover.[5]
Problem: Poor Reproducibility (High %CV)
Potential CauseRecommended Solution
Inconsistent Sample Preparation Manual sample preparation steps can introduce variability. Ensure precise and consistent execution of all steps, especially pipetting, vortexing, and evaporation. Automation can help if available.
Unstable Internal Standard The internal standard itself might be degrading. Ensure it is stored correctly and that the stock solutions are fresh.
Variable Matrix Effects The composition of the biological matrix can vary between samples, leading to inconsistent ion suppression or enhancement.[5] A stable isotope-labeled internal standard that co-elutes with the analyte is the best way to correct for this.[6][10]
LC-MS System Instability The LC pumps, autosampler, or mass spectrometer may be performing inconsistently. Run system suitability tests with a standard solution to ensure the instrument is stable before analyzing experimental samples.

Experimental Protocols

Detailed Methodology: Quantification of this compound in Tissue by LC-MS/MS

This protocol is a representative method adapted from established procedures for long-chain acyl-CoA analysis.[1][8][14]

1. Sample Preparation & Extraction

  • Homogenization: Weigh approximately 50 mg of snap-frozen tissue and homogenize it in 1 mL of ice-cold 10% (w/v) trichloroacetic acid or 2.5% (w/v) sulfosalicylic acid.[8] Add a known amount of internal standard (e.g., C17:0-CoA) to the homogenization buffer before starting.

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 15,000 x g for 10 minutes at 4°C.[8]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an Oasis HLB SPE cartridge (or similar) with 1 mL of methanol, followed by 1 mL of LC-MS grade water.[11]

    • Load the supernatant from the centrifugation step onto the cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and polar impurities.

    • Elute the acyl-CoAs with 1 mL of 25 mM ammonium (B1175870) acetate (B1210297) in methanol.[11]

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

2. LC-MS/MS Analysis

  • LC System: UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water (pH ~10.5).[14]

  • Mobile Phase B: 10 mM Ammonium Hydroxide in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with a positive electrospray ionization (ESI) source.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Long-Chain Acyl-CoA Analysis
ParameterSettingRationale
Ionization Mode Positive ESIAcyl-CoAs ionize efficiently in positive mode, forming [M+H]⁺ or [M+2H]²⁺ ions.[17]
Precursor Ion (Q1) [M+H]⁺ of this compoundThis is the mass of the intact molecule to be isolated for fragmentation.
Product Ion (Q3) [Precursor Ion - 507.1]⁺This corresponds to the characteristic neutral loss of the 3'-phospho-ADP moiety, providing high specificity.[14][15]
Internal Standard Heptadecanoyl-CoA (C17:0-CoA)An odd-chain acyl-CoA not typically found in biological samples.[8]
IS Precursor Ion [M+H]⁺ of C17:0-CoAMass of the internal standard molecule.
IS Product Ion [Precursor Ion - 507.1]⁺Same neutral loss fragmentation as the analyte for consistent monitoring.
Table 2: Representative Method Validation Data

The following table presents typical, albeit hypothetical, performance characteristics for a validated LC-MS/MS method for a long-chain acyl-CoA, based on published data.[14][17] Researchers should validate their own assays to establish specific performance metrics.

Validation ParameterTypical Performance
Lower Limit of Quantification (LLOQ) 1 - 10 fmol on column
Linear Dynamic Range 10 fmol - 5 pmol
Intra-assay Precision (%CV) < 15%
Inter-assay Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Extraction Recovery > 80%
Matrix Effect < 20% (with IS correction)

Visualizations

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Analysis & Data Processing Sample 1. Tissue Collection (Snap Freeze) Homogenize 2. Homogenization with Internal Standard Sample->Homogenize Extract 3. Protein Precipitation & Centrifugation Homogenize->Extract Cleanup 4. Solid-Phase Extraction (SPE) Extract->Cleanup Reconstitute 5. Dry & Reconstitute Cleanup->Reconstitute LCMS 6. LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Integrate 7. Peak Integration LCMS->Integrate Quantify 8. Quantification (using Calibration Curve) Integrate->Quantify Report 9. Final Report Quantify->Report

Caption: General workflow for the quantification of this compound.

Troubleshooting Logic Diagram

G Start Problem: Low or No Signal Check_IS Is Internal Standard signal also low? Start->Check_IS Cause_Matrix Potential Cause: - Severe Ion Suppression Start->Cause_Matrix Cause_Extraction Potential Cause: - Poor Extraction Recovery - Analyte Degradation Check_IS->Cause_Extraction Yes Cause_MS Potential Cause: - MS Parameters Incorrect - Instrument Malfunction Check_IS->Cause_MS No, IS is OK Solution_Extraction Solution: - Optimize Extraction Protocol - Ensure Cold Chain Cause_Extraction->Solution_Extraction Solution_MS Solution: - Infuse Standard to Optimize - Run System Suitability Test Cause_MS->Solution_MS Solution_Matrix Solution: - Improve Sample Cleanup (SPE) - Optimize LC Gradient Cause_Matrix->Solution_Matrix

Caption: Troubleshooting logic for investigating the cause of low analyte signal.

References

preventing enzymatic degradation of 6-hydroxyoctadecanoyl-CoA during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the enzymatic and chemical degradation of 6-hydroxyoctadecanoyl-CoA during sample preparation.

Troubleshooting Guide

Problem: Low or no detection of this compound in my sample.

This is a common issue stemming from the inherent instability of long-chain acyl-CoAs. The primary culprits are enzymatic degradation by thioesterases and chemical hydrolysis of the thioester bond.

Potential CauseRecommended Solution
Enzymatic Degradation Immediately quench enzymatic activity at the point of sample collection. Work quickly and maintain samples at low temperatures (on ice or at 4°C) throughout the preparation process. Homogenize tissues or cells in an acidic buffer (pH 4.0-6.0) to inhibit the activity of most thioesterases.[1] Consider the addition of a broad-spectrum thioesterase inhibitor cocktail to your homogenization buffer (see Experimental Protocols).
Chemical Hydrolysis Avoid neutral to basic pH conditions during sample preparation, as the thioester bond is susceptible to hydrolysis.[1] Use freshly prepared, high-purity solvents and reagents to minimize contaminants that could catalyze degradation.
Oxidation The hydroxyl group and the acyl chain may be susceptible to oxidation. Work under an inert atmosphere (e.g., nitrogen or argon) if possible, and use degassed solvents.
Poor Extraction Efficiency Utilize a robust extraction protocol involving organic solvents like acetonitrile (B52724) and isopropanol (B130326), often in combination with an acidic buffer.[1] Solid-phase extraction (SPE) can be employed for purification and to enhance recovery rates. The addition of an acyl-CoA-binding protein to the extraction solvent has been shown to increase recovery.

Problem: High variability between replicate samples.

Inconsistent sample handling can lead to varying degrees of degradation, resulting in high variability.

Potential CauseRecommended Solution
Inconsistent Timing Standardize the time between sample collection, quenching, and extraction for all samples.
Temperature Fluctuations Ensure all samples are kept at a consistent, low temperature throughout the entire preparation workflow. Use pre-chilled tubes, buffers, and centrifuges.
Incomplete Homogenization Ensure complete and consistent homogenization of the tissue or cell pellet to allow for efficient extraction and inactivation of enzymes.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes responsible for the degradation of this compound?

A1: The primary enzymes are acyl-CoA thioesterases (ACOTs), which hydrolyze the thioester bond, releasing coenzyme A and the free fatty acid.[2] While the specific substrate preference of ACOTs for this compound is not extensively documented, long-chain acyl-CoAs are known substrates for several ACOT isoforms.[2][3]

Q2: What is the optimal pH for storing and processing samples containing this compound?

A2: An acidic pH, generally between 4.0 and 6.0, is recommended to minimize both enzymatic and chemical hydrolysis of the thioester bond.[1]

Q3: Can I use protease inhibitors in my sample preparation?

A3: While the primary concern is thioesterase activity, the use of a general protease inhibitor cocktail is good practice during tissue or cell lysis to prevent general protein degradation, which can indirectly affect the stability of your sample.

Q4: Are there specific inhibitors I can use to prevent degradation?

A4: While highly specific inhibitors for thioesterases that act on this compound are not commercially available, broad-spectrum inhibitors of serine hydrolases, such as phenylmethylsulfonyl fluoride (B91410) (PMSF), may offer some protection. Additionally, some small molecule inhibitors have been identified for specific ACOT isoforms, though their efficacy for this particular substrate is unknown.[4] It is also known that some acyl-CoA thioesterases are inhibited by free Coenzyme A.

Q5: How should I store my samples long-term?

A5: For long-term storage, it is best to store the purified acyl-CoA extract at -80°C. To minimize degradation from repeated freeze-thaw cycles, it is advisable to store samples in single-use aliquots.

Experimental Protocols

Protocol: Extraction of this compound from Mammalian Tissue

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1][5][6]

Materials:

  • Frozen tissue sample

  • Liquid nitrogen

  • Pre-chilled glass homogenizer

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Solid-Phase Extraction (SPE) columns (e.g., C18)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Sample Quenching and Weighing: Weigh the frozen tissue (~50-100 mg) and immediately freeze-clamp it using tongs pre-cooled in liquid nitrogen to halt enzymatic activity.

  • Homogenization: In a pre-chilled glass homogenizer, add the frozen, powdered tissue to 2 mL of ice-cold Homogenization Buffer containing the internal standard. Homogenize thoroughly on ice.

  • Organic Extraction: Add 2 mL of isopropanol to the homogenate and homogenize again. Then, add 3 mL of acetonitrile and vortex vigorously.

  • Phase Separation: Centrifuge the sample at 1,000 x g for 5 minutes at 4°C. The acyl-CoAs will be in the supernatant.

  • Purification (SPE):

    • Condition a C18 SPE column according to the manufacturer's instructions.

    • Load the supernatant from the previous step onto the column.

    • Wash the column to remove impurities.

    • Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol/water with a small amount of acid).

  • Drying and Reconstitution: Dry the eluted sample under a stream of nitrogen gas. Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., a mixture of acetonitrile and water with a low concentration of formic acid).

Table 1: Summary of Recommended Sample Handling Conditions

ParameterRecommendationRationale
Temperature Maintain at 0-4°CReduces enzymatic activity and chemical degradation rates.
pH 4.0 - 6.0Inhibits most thioesterases and minimizes base-catalyzed hydrolysis of the thioester bond.[1]
Atmosphere Inert (Nitrogen or Argon)Minimizes oxidation of the hydroxyl group and the fatty acyl chain.
Solvents High-purity, degassedPrevents introduction of contaminants that could degrade the analyte.

Visualizations

Below are diagrams illustrating the degradation pathways and the recommended experimental workflow to prevent degradation.

cluster_degradation Degradation Pathways of this compound 6-HOCoA This compound FFA 6-hydroxyoctadecanoic Acid + CoA-SH 6-HOCoA->FFA Enzymatic Hydrolysis (Thioesterases) / Chemical Hydrolysis Oxidized Oxidized Products 6-HOCoA->Oxidized Oxidation

Caption: Potential degradation pathways for this compound.

cluster_workflow Recommended Experimental Workflow Start Sample Collection Quench Rapid Quenching (Liquid Nitrogen) Start->Quench Immediate Homogenize Homogenization (Ice-cold acidic buffer, pH 4.9) Quench->Homogenize Maintain at 4°C Extract Organic Solvent Extraction (Acetonitrile/Isopropanol) Homogenize->Extract Purify Solid-Phase Extraction (SPE) Extract->Purify Analyze LC-MS/MS Analysis Purify->Analyze

References

strategies to increase the yield of synthetic 6-hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 6-hydroxyoctadecanoyl-CoA.

Troubleshooting Guides

This section is designed to help you identify and resolve common issues that may arise during the chemical or enzymatic synthesis of this compound, leading to low yields or impure products.

Low Yield in Enzymatic Synthesis

Q1: My enzymatic synthesis of this compound is resulting in a very low yield. What are the potential causes and how can I troubleshoot this?

A1: Low yields in enzymatic synthesis can stem from several factors related to the enzyme, substrates, or reaction conditions. Here’s a step-by-step troubleshooting guide:

  • Enzyme Activity:

    • Inactive Enzyme: Ensure the acyl-CoA synthetase or the hydroxylase being used is active. Check the storage conditions and expiration date. Avoid repeated freeze-thaw cycles.

    • Insufficient Enzyme Concentration: The amount of enzyme may be a limiting factor. Try incrementally increasing the enzyme concentration to see if the yield improves.

  • Substrate and Cofactor Issues:

    • Substrate Purity: Impurities in the 6-hydroxyoctadecanoic acid or Coenzyme A (CoA) can inhibit the reaction. Verify the purity of your starting materials.

    • Substrate Concentration: High concentrations of the fatty acid substrate can sometimes lead to substrate inhibition. Conversely, if the concentration is too low, the reaction rate will be slow. It is important to optimize the substrate concentration.

    • Cofactor Limitation: Ensure that essential cofactors, such as ATP and Mg²⁺ for the synthetase reaction, are present in sufficient concentrations. For hydroxylase activity, ensure the necessary reducing equivalents (e.g., NADPH) and oxygen are available.

  • Reaction Conditions:

    • Suboptimal pH and Temperature: Most enzymes have a narrow optimal pH and temperature range. Consult the literature for the specific enzymes you are using or perform small-scale experiments to determine the optimal conditions. A typical starting point is a pH around 7.5 and a temperature between 25-37°C.

    • Reaction Time: The reaction may not have reached completion. Take aliquots at different time points to determine the optimal reaction time.

    • Product Inhibition: The accumulation of this compound or byproducts might inhibit the enzyme. Consider in-situ product removal strategies if feasible.

Low Yield in Chemical Synthesis

Q2: I'm using a chemical method to synthesize this compound, but the yield is poor. What should I investigate?

A2: Poor yields in chemical synthesis are often related to reagent quality, reaction conditions, or side reactions.

  • Reagent Quality:

    • Anhydrous Conditions: Many chemical acylation reactions are sensitive to water. Ensure all solvents and reagents are thoroughly dried, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

    • Purity of Starting Materials: The purity of 6-hydroxyoctadecanoic acid, CoA, and the activating agent (e.g., N,N'-carbonyldiimidazole, ethyl chloroformate) is critical. Impurities can lead to unwanted side reactions.

  • Reaction Steps:

    • Incomplete Activation: The activation of the carboxylic acid is a crucial step. Ensure you are using a sufficient excess of the activating agent to drive the reaction to completion.

    • Side Reactions: The hydroxyl group on the fatty acid can potentially react with the activating agent. Protecting the hydroxyl group prior to the acylation of CoA may be necessary to improve the yield.

    • pH Control: For reactions in aqueous or mixed-solvent systems, maintaining the optimal pH is important for the stability of both the reactants and the product.

  • Work-up and Purification:

    • Product Degradation: Acyl-CoAs can be unstable, particularly at extreme pH values or high temperatures. Ensure the work-up and purification steps are performed under mild conditions.

    • Inefficient Purification: The purification method (e.g., HPLC, solid-phase extraction) may not be optimized, leading to product loss.

Frequently Asked Questions (FAQs)

Q3: What are the common methods for synthesizing this compound?

A3: The synthesis of this compound can be broadly categorized into two approaches:

  • Enzymatic Synthesis: This method utilizes enzymes, such as acyl-CoA synthetases, to ligate 6-hydroxyoctadecanoic acid to Coenzyme A. This approach is highly specific and avoids the use of harsh chemicals, often resulting in a cleaner product profile.

  • Chemical Synthesis: This involves the chemical activation of the carboxylic acid group of 6-hydroxyoctadecanoic acid, followed by reaction with the thiol group of Coenzyme A. Common activation methods include the use of:

    • N,N'-Carbonyldiimidazole (CDI): Forms a highly reactive acyl-imidazolide intermediate.

    • Mixed Anhydrides: Typically formed using reagents like ethyl chloroformate.[1]

    • N-Hydroxysuccinimide (NHS) esters: The activated NHS ester of the fatty acid reacts with CoA.[2]

    • Acid Chlorides: The fatty acid is converted to a more reactive acid chloride.

Q4: How can I purify the synthesized this compound?

A4: Purification is crucial to remove unreacted starting materials, byproducts, and excess reagents. The most common and effective method for purifying acyl-CoAs is High-Performance Liquid Chromatography (HPLC) , typically using a reversed-phase column (e.g., C18). A gradient of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (such as acetonitrile) is commonly used for elution.

Solid-Phase Extraction (SPE) can also be used as a preliminary purification step or for desalting the final product.

Q5: I am seeing multiple peaks during HPLC purification. What could they be?

A5: Multiple peaks in your HPLC chromatogram could be due to several reasons:

  • Unreacted Starting Materials: Peaks corresponding to 6-hydroxyoctadecanoic acid and Coenzyme A.

  • Byproducts: Depending on the synthesis method, byproducts from side reactions may be present.

  • Degradation Products: this compound might have degraded during the reaction or work-up.

  • Oxidized Product: The hydroxyl group or other parts of the molecule may have been oxidized.

  • Isomers: If the starting 6-hydroxyoctadecanoic acid was a mix of stereoisomers, you might see their separation on a chiral column or even on a standard C18 column under certain conditions.

It is recommended to use mass spectrometry (LC-MS) to identify the different peaks.

Quantitative Data Summary

The following table summarizes reported yields for different acyl-CoA synthesis methods. Note that yields can vary significantly based on the specific substrate and reaction conditions.

Synthesis MethodSubstrate/ProductReported YieldReference
Enzymatic Synthesis9-Hydroxyoctadecanoyl-CoA40%
Enzymatic SynthesisHydroxycinnamoyl-CoAs88-95%[3]
Chemical Synthesis (Mixed Anhydride)Medium-chain acyl-CoAs75-78%[4]
Chemical Synthesis (N,N'-Carbonyldiimidazole)Fatty acyl-CoAsEssentially quantitative[5]
Chemical Synthesis (N-Hydroxysuccinimide ester)Palmitoyl-CoA and 3-Ketopalmitoyl-CoAHigh Yield[2]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 9-Hydroxyoctadecanoyl-CoA

This protocol is adapted for the synthesis of a structurally similar compound and can be optimized for this compound.

Materials:

  • Purified acyl-CoA synthetase (e.g., from E. coli)

  • 6-hydroxyoctadecanoic acid

  • Coenzyme A (CoA)

  • ATP

  • MgSO₄

  • Potassium phosphate buffer (pH 7.5)

  • Triton X-100

Procedure:

  • Prepare a reaction mixture containing:

    • 100 mM Potassium phosphate buffer, pH 7.5

    • 50 mM NaCl

    • 5 mM MgSO₄

    • 1 mM Triton X-100

    • 5 mM ATP

    • 2 mM CoA

    • 2.5 mM 6-hydroxyoctadecanoic acid

  • Initiate the reaction by adding the purified acyl-CoA synthetase to a final concentration of approximately 6 µM.

  • Incubate the reaction at 37-40°C with gentle shaking for 4-6 hours.

  • Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by HPLC.

  • Stop the reaction by adding an equal volume of acetonitrile.

  • Centrifuge the mixture to pellet any precipitate.

  • Lyophilize the supernatant.

  • Resuspend the lyophilized powder in a minimal amount of buffer for purification by preparative HPLC.

Protocol 2: Chemical Synthesis via the Mixed Anhydride Method

Materials:

  • 6-hydroxyoctadecanoic acid

  • Triethylamine (B128534) (TEA)

  • Ethyl chloroformate

  • Coenzyme A (CoA)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate solution (0.5 M)

Procedure:

  • Dissolve 6-hydroxyoctadecanoic acid in anhydrous THF.

  • Cool the solution to 4°C in an ice bath.

  • Add triethylamine and ethyl chloroformate to the solution while stirring. Allow the activation reaction to proceed for 45 minutes at 4°C.

  • In a separate vial, dissolve Coenzyme A in 0.5 M sodium bicarbonate solution.

  • Add the CoA solution to the reaction mixture containing the activated fatty acid.

  • Stir the reaction for an additional 45 minutes at room temperature.

  • Flash-freeze the reaction mixture in liquid nitrogen and lyophilize overnight.

  • Purify the resulting powder by HPLC.

Visualizations

experimental_workflow cluster_enzymatic Enzymatic Synthesis Workflow e_start Prepare Reaction Mixture (Fatty Acid, CoA, ATP, Buffer) e_enzyme Add Acyl-CoA Synthetase e_start->e_enzyme e_incubate Incubate at 37-40°C e_enzyme->e_incubate e_monitor Monitor by HPLC e_incubate->e_monitor e_quench Quench Reaction (e.g., with Acetonitrile) e_monitor->e_quench e_purify Purify by HPLC e_quench->e_purify e_product This compound e_purify->e_product troubleshooting_flowchart cluster_enzymatic Enzymatic Issues cluster_chemical Chemical Issues start Low Yield of This compound synthesis_type Enzymatic or Chemical Synthesis? start->synthesis_type enzyme_activity Check Enzyme Activity (Storage, Concentration) synthesis_type->enzyme_activity Enzymatic reagents Check Reagent Quality (Anhydrous, Purity) synthesis_type->reagents Chemical substrates Verify Substrate/Cofactor (Purity, Concentration) enzyme_activity->substrates conditions Optimize Reaction Conditions (pH, Temp, Time) substrates->conditions purification Optimize Purification (HPLC/SPE Conditions) conditions->purification activation Ensure Complete Activation Step reagents->activation side_reactions Consider Side Reactions (e.g., -OH protection) activation->side_reactions side_reactions->purification

References

Technical Support Center: Enhancing Ionization Efficiency for 6-Hydroxyoctadecanoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 6-hydroxyoctadecanoyl-CoA and other long-chain acyl-CoA thioesters using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.

Frequently Asked Questions (FAQs)

A collection of answers to common questions encountered during the ESI-MS analysis of this compound.

Q1: Why is the signal intensity for my this compound consistently low?

A1: Low signal intensity for long-chain acyl-CoAs is a frequent issue stemming from several factors:

  • Suboptimal Ionization Mode: For most acyl-CoAs, positive ion mode ESI is approximately 3-fold more sensitive than negative ion mode. Ensure you are operating in positive mode for the best signal.[1]

  • Poor Ionization Efficiency: The large, amphipathic nature of CoA esters can lead to inefficient ionization. The choice of mobile phase additives is critical. Using modifiers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can significantly improve protonation and signal response.[1]

  • In-Source Fragmentation: Acyl-CoAs are susceptible to fragmentation within the ESI source if parameters like cone voltage or capillary temperature are too high. This breaks the molecule apart before it can be detected as the intended precursor ion, reducing its apparent intensity.[1]

  • Adduct Formation: The signal can be split among multiple ions, primarily the protonated molecule [M+H]⁺ and various adducts (e.g., sodium [M+Na]⁺, potassium [M+K]⁺). This division of signal lowers the intensity of any single species.[1][2]

  • Sample Degradation: Acyl-CoAs are chemically unstable, particularly in aqueous solutions that are not pH-controlled.[1][3]

  • Ion Suppression: Matrix effects from complex biological samples can significantly reduce the signal of the target analyte.[3][4][5]

Q2: What are the common causes of poor peak shape for this compound in LC-MS?

A2: Poor peak shape, such as tailing or broadening, can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak distortion.[3]

  • Column Contamination: Buildup of biological materials from repeated injections of tissue or cell extracts can degrade column performance.[6]

  • Inappropriate Mobile Phase: The pH and organic composition of the mobile phase can affect peak shape. Acidic mobile phases are often used to ensure analytes are in their protonated forms for better retention on reversed-phase columns.[7]

  • Secondary Interactions: Interactions between the analyte and the column stationary phase can cause peak tailing.[8]

Q3: How can I minimize sample degradation during preparation?

A3: this compound is susceptible to hydrolysis. To minimize degradation:

  • Keep samples on ice or at 4°C throughout the extraction process.[4]

  • For long-term storage, snap-freeze tissue samples in liquid nitrogen and store them at -80°C.[4]

  • Minimize the time samples spend in aqueous solutions, especially those that are not acidic.[3]

  • Use appropriate enzyme inhibitors if endogenous enzyme activity is a concern.[7]

Q4: What is the "matrix effect" and how can I mitigate it?

A4: The matrix effect is the suppression or enhancement of ionization of the target analyte by co-eluting components from the sample matrix.[4][5] This is a significant challenge in tissue analysis. To mitigate it:

  • Implement Robust Sample Cleanup: Use techniques like solid-phase extraction (SPE) to remove interfering substances.[3][4]

  • Optimize Chromatographic Separation: Adjust the chromatographic gradient and consider different column chemistries (e.g., C18, C8) to separate the analyte from matrix components.[4]

  • Use an Internal Standard: A suitable internal standard, such as an odd-chain acyl-CoA like heptadecanoyl-CoA, can help normalize for matrix effects.[4][9]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues.

Issue: Low or No Signal for this compound

This workflow will help you systematically identify the source of a low signal.

LowSignal_Troubleshooting start Start: Low/No Signal ms_check 1. Check MS Performance Infuse known standard (e.g., reserpine). start->ms_check signal_ok Is signal stable and strong? ms_check->signal_ok ms_issue Troubleshoot MS Hardware: - Clean ion source - Check detector signal_ok->ms_issue No fresh_prep 2. Prepare Fresh Samples & Mobile Phases signal_ok->fresh_prep Yes end Problem Resolved ms_issue->end reinject 3. Re-inject Sample fresh_prep->reinject signal_present Signal Present? reinject->signal_present optimize_params 4. Optimize MS Parameters signal_present->optimize_params No signal_present->end Yes sample_issue Original sample/mobile phase likely degraded or contaminated. param_table Refer to Table 1 for starting parameters. optimize_params->param_table check_chrom 5. Evaluate Chromatography - Peak shape? - Retention time stable? optimize_params->check_chrom chrom_ok Chromatography OK? check_chrom->chrom_ok chrom_issue Troubleshoot LC: - Check for leaks - Flush column - Check for blockages chrom_ok->chrom_issue No sample_prep_issue 6. Review Sample Preparation - Inefficient extraction? - Analyte degradation? chrom_ok->sample_prep_issue Yes chrom_issue->end sample_prep_issue->end

Caption: A logical workflow for troubleshooting low LC-MS signal.

Data Presentation: Recommended Starting ESI-MS/MS Parameters

This table provides recommended starting parameters for the analysis of long-chain acyl-CoAs. These may require optimization for your specific instrument and application.

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray (ESI+)Generally provides higher sensitivity for acyl-CoAs.[1]
Capillary Voltage 3.0 - 4.5 kVOptimize for stable spray and maximum signal. Too high a voltage can cause in-source fragmentation.[1]
Source Temperature 100 - 130 °CAids in desolvation. Keep as low as possible to prevent thermal degradation.[1]
Desolvation Gas Temp. 350 - 500 °CAssists in droplet evaporation. Higher temperatures can improve signal but may also promote degradation.[1]
Desolvation Gas Flow 500 - 800 L/hrOptimize for signal stability and intensity.[1]
Cone/Fragmentor Voltage 20 - 50 VOptimize to maximize the precursor ion intensity without significant in-source fragmentation.
Collision Energy (CE) 20 - 40 eVOptimize to achieve efficient fragmentation for the desired product ions.
MS/MS Transition Monitor neutral loss of 507 DaA common fragmentation pathway for acyl-CoAs is the loss of the phosphorylated ADP moiety.[3]

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue

This protocol provides a general guideline for the extraction of long-chain acyl-CoAs from tissue samples.

Materials:

  • Frozen tissue sample (~50 mg)

  • Ice-cold 100 mM potassium phosphate (B84403) buffer (pH 7.2)

  • Internal standard (e.g., C17:0-CoA)

  • 2-propanol

  • Acetonitrile (B52724)

  • Centrifuge capable of 10,000 x g and 4°C

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (initial mobile phase)

Procedure:

  • Homogenization: Weigh approximately 50 mg of frozen tissue and homogenize in 1 mL of ice-cold potassium phosphate buffer containing the internal standard.[4]

  • Solvent Extraction: Add 2 mL of 2-propanol to the homogenate and vortex thoroughly. Follow with the addition of 2 mL of acetonitrile and vortex again.[4]

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.[4]

  • Collection: Carefully collect the supernatant which contains the acyl-CoAs.[4]

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[4]

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[4]

Protocol 2: LC-MS/MS Method for this compound Analysis

This is a general LC-MS/MS method that can be adapted for the analysis of this compound.

LC System:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[4]

  • Mobile Phase A: 10 mM ammonium acetate in water.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.[4]

  • Flow Rate: 0.3 mL/min.[4]

  • Injection Volume: 5-10 µL.[4]

MS System:

  • Refer to the "Recommended Starting ESI-MS/MS Parameters" table for guidance on setting up the mass spectrometer.

Visualization of Key Processes

General Workflow for LC-MS/MS Analysis

LCMS_Workflow sample_prep 1. Sample Preparation (Extraction, Cleanup) lc_separation 2. LC Separation (Reversed-Phase C18) sample_prep->lc_separation ionization 3. Ionization (Positive ESI) lc_separation->ionization ms_analysis 4. MS Analysis (Precursor Ion Selection) ionization->ms_analysis fragmentation 5. Fragmentation (Collision-Induced Dissociation) ms_analysis->fragmentation detection 6. Detection (Product Ion Scanning) fragmentation->detection data_analysis 7. Data Analysis (Quantification) detection->data_analysis result Result data_analysis->result

Caption: A generalized workflow for the analysis of this compound by LC-MS/MS.

References

Technical Support Center: High-Purity 6-Hydroxyoctadecanoyl-CoA Isolation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high-purity 6-hydroxyoctadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps to ensure the stability of this compound during extraction?

A1: Due to the inherent instability of long-chain acyl-CoAs, immediate processing of fresh tissue or cell samples is optimal. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] It is crucial to avoid repeated freeze-thaw cycles as they can significantly impact the stability of lipids.[1]

Q2: What is the recommended extraction method for this compound?

A2: A common and effective method involves homogenizing the sample in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[1][2] Solid-phase extraction (SPE) is frequently employed after the initial extraction for purification and to enhance recovery rates.[1][2]

Q3: How can I improve the recovery of this compound during solid-phase extraction (SPE)?

A3: To improve recovery during SPE, ensure the column is properly conditioned with methanol (B129727) and equilibrated with water before loading your sample.[1] Optimize the wash and elution steps. A common approach involves washing with a weak organic acid solution (e.g., 2% formic acid) to remove unbound contaminants, followed by elution with a basic solution (e.g., 2% and 5% ammonium (B1175870) hydroxide).

Q4: What type of HPLC column and mobile phase are suitable for the purification of this compound?

A4: A C-18 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs.[2][3] A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 75 mM KH2PO4, pH 4.9) and an organic solvent like acetonitrile containing a small amount of acid (e.g., 600 mM acetic acid) is effective for separating different acyl-CoA species.[2][3] The UV detector is typically set to 260 nm for detection.[2][3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Recovery of this compound Incomplete cell or tissue lysis.Ensure thorough homogenization. A glass homogenizer is recommended for tissue samples.[1] Optimize the solvent-to-tissue ratio; a 20-fold excess of solvent is often suggested.[1]
Degradation of the analyte.Work quickly and keep samples on ice throughout the procedure.[1] Use high-purity, fresh solvents. Consider adding an internal standard (e.g., heptadecanoyl-CoA) early in the process to monitor recovery.[3]
Inefficient solid-phase extraction (SPE).Check that the SPE column has been properly conditioned and equilibrated. Optimize the volumes and concentrations of the wash and elution buffers.
Poor Peak Resolution in HPLC Inappropriate mobile phase gradient.Adjust the gradient profile to improve the separation of your target molecule from closely eluting contaminants. A shallower gradient can often improve resolution.
Column degradation.Ensure the mobile phase pH is within the stable range for your C-18 column. If performance degrades, consider washing the column or replacing it.
Presence of Contaminants in Final Product Incomplete removal of other lipids.The initial extraction with organic solvents should partition most neutral lipids into the organic phase, while the more polar acyl-CoAs remain in the aqueous/methanolic phase.[3] Ensure proper phase separation.
Carryover from previous samples.If using an automated HPLC system, run blank injections between samples to check for carryover.

Quantitative Data

Table 1: Reported Recovery Rates for Long-Chain Acyl-CoAs Using Different Purification Methods

Method Tissue/Sample Type Reported Recovery Rate (%) Reference
Solid-Phase Extraction & HPLCRat Heart, Kidney, Muscle70-80%[2]
Solid-Phase ExtractionRat Liver83-90%
UHPLC-ESI-MS/MSBiological Samples90-111%[4]

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Extraction of this compound from Tissue

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1][2][3]

Materials:

  • ~100 mg frozen tissue

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Isopropanol

  • Acetonitrile

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing a known amount of internal standard.[3] Homogenize thoroughly.

  • Add 2.0 mL of isopropanol and homogenize again.[3]

  • Add 4.0 mL of acetonitrile and 0.25 mL of saturated (NH4)2SO4, then vortex for 5 minutes.[3]

  • Extraction: Centrifuge the mixture at 1,900 x g for 5 minutes.[3] Transfer the upper phase containing the acyl-CoAs to a new tube.

  • SPE Column Preparation: Condition a weak anion exchange SPE column with 3 mL of methanol, followed by 3 mL of water.

  • Sample Loading: Dilute the supernatant from step 4 with 10 mL of 100 mM KH2PO4 (pH 4.9) and load it onto the prepared SPE column.[3]

  • Washing: Wash the column with 2.4 mL of 2% formic acid, followed by a wash with 2.4 mL of methanol.

  • Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.

  • Sample Concentration: Combine the eluted fractions and dry the sample under a gentle stream of nitrogen at room temperature. The sample is now ready for HPLC purification.

Protocol 2: HPLC Purification of this compound

This protocol is a general method for the purification of long-chain acyl-CoAs by HPLC.[2][3]

Materials and Equipment:

  • HPLC system with a UV detector

  • C-18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9

  • Mobile Phase B: Acetonitrile containing 600 mM acetic acid

  • Dried acyl-CoA extract from Protocol 1

Procedure:

  • Sample Preparation: Reconstitute the dried acyl-CoA extract in a small volume of Mobile Phase A.

  • HPLC Conditions:

    • Set the column temperature to 35°C.

    • Set the flow rate to 0.5 mL/min.

    • Set the UV detector to 260 nm.

  • Gradient Elution:

    • Start with 44% Mobile Phase B.

    • Over 80 minutes, increase the gradient of Mobile Phase B to 50%.[3]

    • At 91 minutes, increase Mobile Phase B to 70% over 15 minutes and increase the flow rate to 1.0 mL/min to elute more hydrophobic species.[3]

    • At 120 minutes, increase Mobile Phase B to 80%.[3]

    • At 140 minutes, return to the initial conditions of 44% Mobile Phase B and a flow rate of 0.5 mL/min.[3]

  • Fraction Collection: Collect the fractions corresponding to the peak of interest based on the retention time of a standard, if available, or by subsequent analysis (e.g., mass spectrometry).

Visualizations

experimental_workflow sample Tissue/Cell Sample homogenization Homogenization (Acidic Buffer, Isopropanol) sample->homogenization extraction Liquid-Liquid Extraction (Acetonitrile) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe wash Wash Column spe->wash elution Elute Acyl-CoAs wash->elution drying Dry Down elution->drying hplc HPLC Purification drying->hplc analysis Purity Analysis hplc->analysis

Caption: Experimental workflow for the purification of this compound.

fatty_acid_metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria cytosol Cytosol mitochondria Mitochondria acetyl_coa_cyt Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa_cyt->malonyl_coa fas Fatty Acid Synthase acetyl_coa_cyt->fas malonyl_coa->fas palmitate Palmitate (C16:0) fas->palmitate elongation Elongation & Desaturation palmitate->elongation lcfa_coa Long-Chain Acyl-CoA elongation->lcfa_coa hydroxylation Hydroxylation (Hypothetical step for This compound synthesis) lcfa_coa->hydroxylation lcfa_coa_mit Long-Chain Acyl-CoA lcfa_coa->lcfa_coa_mit Transport into Mitochondria hydroxy_lcfa_coa This compound hydroxylation->hydroxy_lcfa_coa beta_oxidation Beta-Oxidation lcfa_coa_mit->beta_oxidation acetyl_coa_mit Acetyl-CoA beta_oxidation->acetyl_coa_mit tca TCA Cycle acetyl_coa_mit->tca

Caption: Hypothetical metabolic context of this compound.

References

Technical Support Center: Refining Enzyme Kinetics Assays with 6-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for refining enzyme kinetics assays involving 6-hydroxyoctadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and which enzyme metabolizes it?

This compound, also known as 2-hydroxyoctadecanoyl-CoA, is a long-chain fatty acyl-CoA. It is primarily metabolized by the enzyme 2-hydroxyacyl-CoA lyase (HACL1).[1] HACL1 is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme located in the peroxisomes.[1] It plays a crucial role in the alpha-oxidation of 2-hydroxy long-chain fatty acids.[1]

Q2: What is the metabolic pathway involving this compound?

This compound is an intermediate in the peroxisomal alpha-oxidation pathway. HACL1 catalyzes the cleavage of this compound into two products: heptadecanal (B146464) (an (n-1) aldehyde) and formyl-CoA.[1] The formyl-CoA is then rapidly converted to formate (B1220265) and subsequently to carbon dioxide.[1]

Q3: What are the common methods for detecting the activity of the enzyme that metabolizes this compound?

Enzyme activity can be monitored by measuring the depletion of the substrate (this compound) or the formation of one of its products. Common detection methods include:

  • High-Performance Liquid Chromatography (HPLC): This technique can be used to separate and quantify the substrate and its products.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is particularly useful for detecting and quantifying the aldehyde product after derivatization.

  • Coupled Spectrophotometric Assays: The reaction can be coupled to other enzymatic reactions that produce a detectable change in absorbance or fluorescence. For instance, the oxidation of the aldehyde product can be linked to the reduction of NAD+ to NADH, which can be monitored at 340 nm.

Q4: How should this compound be stored to ensure its stability?

Long-chain acyl-CoA esters are susceptible to hydrolysis. For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C. For short-term use, stock solutions can be prepared in an appropriate buffer and stored at -20°C. Avoid repeated freeze-thaw cycles.

II. Troubleshooting Guide

This guide addresses common issues encountered during enzyme kinetics assays with this compound.

Problem Possible Cause Solution
No or Low Enzyme Activity Inactive EnzymeEnsure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Perform a positive control with a known substrate to verify enzyme activity.
Missing or Degraded Cofactor (TPP)HACL1 is a TPP-dependent enzyme.[1] Prepare fresh TPP solutions and include them in the reaction mixture at the optimal concentration.
Incorrect Assay Buffer pH or Ionic StrengthThe optimal pH for HACL1 activity is crucial. Prepare fresh buffers and verify the pH. The ionic strength of the buffer can also affect enzyme activity.
Substrate DegradationThis compound can hydrolyze. Use freshly prepared substrate solutions.
Presence of InhibitorsSome compounds can inhibit enzyme activity. Ensure that reagents and samples are free from contaminants like EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (B81097) (>0.2%).[3]
High Background Signal Substrate InstabilityNon-enzymatic degradation of the substrate can lead to a high background. Run a no-enzyme control to quantify the rate of non-enzymatic substrate decay.
Contaminated ReagentsUse high-purity reagents and sterile, nuclease-free water to prepare all solutions.
Inconsistent Results/Poor Reproducibility Pipetting ErrorsCalibrate pipettes regularly. When preparing reaction mixtures, create a master mix to minimize pipetting variability.[3]
Temperature FluctuationsMaintain a constant and optimal temperature throughout the assay. Even small temperature changes can significantly impact enzyme kinetics.
Incomplete Substrate SolubilizationLong-chain fatty acyl-CoAs can be difficult to dissolve. Ensure the substrate is fully solubilized in the assay buffer. The use of a carrier protein like bovine serum albumin (BSA) may be necessary.
Edge Effects in MicroplatesWhen using microplates, wells on the edge can experience more evaporation. Avoid using the outer wells or fill them with buffer to create a humidity barrier.

III. Experimental Protocols & Data Presentation

Detailed Methodology for a HACL1 Activity Assay

This protocol is a general guideline for measuring HACL1 activity using this compound as a substrate, with detection of the aldehyde product by HPLC.

1. Reagents and Buffers:

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM dithiothreitol (B142953) (DTT).

  • Substrate Stock Solution: 10 mM this compound in water.

  • Cofactor Stock Solution: 10 mM thiamine pyrophosphate (TPP) in water.

  • Enzyme: Purified recombinant HACL1.

  • Stopping Solution: 1 M HCl.

  • Derivatization Agent (for aldehyde detection): O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA-HCl).

2. Assay Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing assay buffer, TPP (final concentration 0.1 mM), and this compound (final concentration 50 µM).

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the HACL1 enzyme. The final enzyme concentration will need to be optimized based on its activity.

  • Incubate at 37°C for a defined period (e.g., 10, 20, 30 minutes) during which the reaction is linear.

  • Stop the reaction by adding the stopping solution.

  • For aldehyde detection, derivatize the product with PFBHA-HCl.

  • Analyze the sample by reverse-phase HPLC to quantify the derivatized aldehyde product.

3. Data Analysis:

  • Generate a standard curve with known concentrations of the derivatized aldehyde.

  • Calculate the initial reaction velocity from the linear range of product formation over time.

  • Determine the kinetic parameters (Km and Vmax) by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Quantitative Data Summary

The following table provides an example of kinetic parameters for a 2-hydroxyacyl-CoA lyase. Note that these values were obtained for an actinobacterial enzyme with a shorter-chain substrate and may differ for human HACL1 with this compound.[2]

EnzymeSubstrateKm (µM)kcat (s-1)Catalytic Efficiency (kcat/Km) (s-1mM-1)
Actinobacterial 2-hydroxyacyl-CoA lyase2-hydroxyisobutyryl-CoA~120~1.3~11

IV. Visualizations

Metabolic Pathway Diagram

Peroxisomal_Alpha_Oxidation Peroxisomal Alpha-Oxidation of this compound sub This compound enz HACL1 (2-hydroxyacyl-CoA lyase) + TPP sub->enz prod1 Heptadecanal enz->prod1 prod2 Formyl-CoA enz->prod2 prod3 Formate prod2->prod3 Hydrolysis prod4 CO2 prod3->prod4 Oxidation Experimental_Workflow Enzyme Kinetics Assay Workflow prep 1. Prepare Reagents (Buffer, Substrate, Cofactor) mix 2. Prepare Reaction Mixture prep->mix preincubate 3. Pre-incubate at 37°C mix->preincubate start 4. Initiate Reaction with Enzyme preincubate->start incubate 5. Incubate and Take Time Points start->incubate stop 6. Stop Reaction incubate->stop detect 7. Product Detection (e.g., HPLC) stop->detect analyze 8. Data Analysis (Calculate Velocity, Km, Vmax) detect->analyze Troubleshooting_Logic Troubleshooting Logic for Low/No Activity start Low or No Enzyme Activity q1 Is the positive control working? start->q1 a1_yes Problem is likely with the substrate or specific assay conditions. q1->a1_yes Yes a1_no Check enzyme activity, storage, and handling. q1->a1_no No q2 Are all cofactors (TPP) present and fresh? a1_yes->q2 a2_yes Check substrate integrity and concentration. q2->a2_yes Yes a2_no Prepare fresh cofactor solutions. q2->a2_no No q3 Is the assay buffer pH and temperature correct? a2_yes->q3 a3_yes Investigate for potential inhibitors in the sample or reagents. q3->a3_yes Yes a3_no Calibrate pH meter and thermometer. Prepare fresh buffer. q3->a3_no No

References

Validation & Comparative

Validation of 6-Hydroxyoctadecanoyl-CoA as a Biomarker in Plant Stress Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of reliable biomarkers is critical for understanding and mitigating the impact of environmental stressors on plant health and crop productivity. Among the diverse array of molecules implicated in plant stress responses, lipid metabolites are emerging as sensitive indicators of cellular perturbation. This guide provides a comparative analysis of 6-hydroxyoctadecanoyl-CoA as a potential biomarker for plant stress, placed in the context of established and alternative lipid-based markers. While direct quantitative data for this compound is still emerging, this document synthesizes current knowledge on related long-chain acyl-CoAs and hydroxylated fatty acids to build a case for its investigation and validation.

The Role of Long-Chain Acyl-CoAs in Plant Stress Response

Long-chain acyl-CoA synthetases (LACSs) are pivotal enzymes that activate fatty acids by converting them into their corresponding acyl-CoA thioesters. These activated molecules are precursors for a variety of essential lipids involved in plant development and stress adaptation.[1][2] Under abiotic stress conditions such as drought and high salinity, the composition and quantity of various lipids, including very-long-chain fatty acids (VLCFAs), are significantly modulated.[3][4] These lipids are integral components of cutin and suberin, which form protective barriers on the plant surface, regulating water loss and defending against pathogens.[3][5] The modulation of VLCFAs and their derivatives in response to stress suggests that specific acyl-CoA species, such as this compound, could serve as sensitive biomarkers.

Comparative Analysis of Lipid Biomarkers in Plant Stress

To evaluate the potential of this compound, it is essential to compare it with other known lipid biomarkers. The following table summarizes the responses of various lipid classes to different abiotic stressors. While specific data for this compound is limited, the general response of hydroxylated fatty acids and long-chain acyl-CoAs provides a valuable reference.

Biomarker ClassSpecific Biomarker (Example)Stress Condition(s)Typical ResponseAnalytical Method(s)Reference(s)
Fatty Acyl-CoAs Palmitoyl-CoA (16:0-CoA), Stearoyl-CoA (18:0-CoA)Hypoxia, DroughtAltered pool sizes and ratiosLC-MS/MS[3]
Hydroxylated Fatty Acids 18-hydroxy-9,12,15-octadecatrienoic acidWounding, Pathogen attackAccumulationGC-MS, LC-MS/MS
Oxylipins Jasmonic Acid, 12-oxo-phytodienoic acid (OPDA)Wounding, Herbivory, DroughtRapid increaseGC-MS, LC-MS/MS[3]
Phospholipids Phosphatidic Acid (PA)Drought, Salinity, ColdTransient increaseLC-MS/MS[3]
Galactolipids Monogalactosyldiacylglycerol (MGDG)Heat, DroughtDecrease in abundanceLC-MS/MS[3]
Sphingolipids Ceramides, GlucosylceramidesCold, Drought, Pathogen attackAccumulationLC-MS/MS[4]
Cutin & Wax Components Alkanoic acids, 2-hydroxyacidsDroughtIncreased depositionGC-MS[3]

Note: This table provides a generalized overview. The specific response of a biomarker can vary depending on the plant species, stress intensity, and duration.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the general pathways of fatty acid synthesis and modification. The process begins with the de novo synthesis of C16 and C18 fatty acids in the plastids. These are then transported to the endoplasmic reticulum (ER) where they can be elongated and modified. The hydroxylation of the fatty acid chain is a critical step, catalyzed by specific hydroxylase enzymes. The resulting hydroxy fatty acid is then activated to its CoA ester by a long-chain acyl-CoA synthetase.

Hydroxy_Fatty_Acyl_CoA_Biosynthesis Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC Fatty_Acid_Synthase Fatty Acid Synthase (Plastid) Malonyl_CoA->Fatty_Acid_Synthase C18_Fatty_Acid Stearic Acid (18:0) Fatty_Acid_Synthase->C18_Fatty_Acid ER Endoplasmic Reticulum C18_Fatty_Acid->ER Hydroxy_Fatty_Acid 6-Hydroxyoctadecanoic Acid C18_Fatty_Acid->Hydroxy_Fatty_Acid Hydroxylation Fatty_Acid_Hydroxylase Fatty Acid Hydroxylase ER->Fatty_Acid_Hydroxylase LACS Long-Chain Acyl-CoA Synthetase Hydroxy_Fatty_Acid->LACS Hydroxy_Acyl_CoA This compound LACS->Hydroxy_Acyl_CoA Activation Stress_Signal Abiotic/Biotic Stress Stress_Signal->Fatty_Acid_Hydroxylase Induces Stress_Signal->LACS Induces

Biosynthesis of this compound.

Experimental Protocols

The accurate quantification of this compound requires robust analytical methods. The following protocol outlines a general workflow for the extraction and analysis of long-chain acyl-CoAs from plant tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.[6][7]

4.1. Extraction of Acyl-CoAs from Plant Tissue

  • Sample Collection and Preparation:

    • Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction:

    • To approximately 100 mg of powdered tissue, add 1 mL of extraction buffer (e.g., 2-propanol:50 mM KH2PO4 (pH 7.2):acetic acid, 50:48:2, v/v/v).

    • Include an internal standard (e.g., a commercially available odd-chain or deuterated acyl-CoA) for accurate quantification.

    • Vortex vigorously for 1 minute and incubate on ice for 30 minutes, with intermittent vortexing.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and transfer to a new tube.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Use a C18 SPE cartridge to remove interfering substances.

    • Condition the cartridge with methanol (B129727) followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water) to remove polar impurities.

    • Elute the acyl-CoAs with a higher percentage of organic solvent (e.g., 80% methanol in water).

    • Dry the eluate under a stream of nitrogen gas.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

4.2. LC-MS/MS Analysis

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase to separate the acyl-CoAs based on their hydrophobicity.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of standards.

Experimental_Workflow Start Plant Tissue Sampling (Freeze in Liquid N2) Grinding Cryogenic Grinding Start->Grinding Extraction Solvent Extraction (with Internal Standard) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Cleanup Supernatant->SPE Drying Dry Down (Nitrogen) SPE->Drying Reconstitution Reconstitute in LC-MS Buffer Drying->Reconstitution LC_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Workflow for Acyl-CoA Biomarker Analysis.

Conclusion and Future Directions

The validation of this compound as a robust biomarker for plant stress is a promising area of research. Its position within the broader class of long-chain acyl-CoAs, which are known to be involved in stress responses, provides a strong rationale for its investigation. While direct evidence is still being gathered, the analytical frameworks and comparative data presented here offer a solid foundation for future studies.

Future research should focus on:

  • Quantitative profiling: Measuring the absolute levels of this compound in various plant species under a range of controlled stress conditions.

  • Comparative studies: Directly comparing the performance of this compound with established biomarkers like proline and abscisic acid.

  • Functional characterization: Elucidating the precise role of this compound in stress signaling and metabolic pathways.

By systematically addressing these research questions, the scientific community can fully validate the utility of this compound as a valuable tool in plant stress biology and for the development of stress-resilient crops.

References

The Gold Standard vs. Practical Alternatives: A Guide to Internal Standards for Quantifying 6-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of lipid metabolites, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of the theoretical gold standard, stable isotope-labeled 6-hydroxyoctadecanoyl-CoA, with commonly used alternatives for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

The accurate measurement of long-chain hydroxy fatty acyl-CoAs like this compound is crucial for understanding various physiological and pathological processes. However, the complexity of biological matrices introduces significant potential for variability during sample preparation and analysis. The use of an appropriate internal standard is essential to correct for these variations and ensure robust quantification.

The Ideal Internal Standard: Stable Isotope-Labeled this compound

The most effective internal standard is a stable isotope-labeled (SIL) version of the analyte of interest. These standards are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H, ¹⁵N). This near-identical chemical nature ensures that the SIL standard behaves similarly to the endogenous analyte during extraction, derivatization, and ionization, thus providing the most accurate correction for experimental variability.

Principle of Stable Isotope Dilution:

The core principle of using a SIL internal standard is stable isotope dilution. A known amount of the SIL standard is added to the sample at the earliest stage of preparation. The ratio of the endogenous analyte to the SIL standard is then measured by mass spectrometry. Because both compounds are affected similarly by sample processing losses and matrix effects, this ratio remains constant, allowing for precise quantification of the original analyte concentration.

G cluster_sample Biological Sample cluster_standard Internal Standard cluster_processing Sample Processing Analyte Endogenous This compound (Unknown Amount) Extraction Extraction & Purification Analyte->Extraction SIL_IS Stable Isotope-Labeled This compound (Known Amount) SIL_IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Analyte and IS experience similar losses and matrix effects Quantification Accurate Quantification LCMS->Quantification Ratio of Analyte to IS is measured G cluster_workflow Experimental Workflow Start Start Sample Biological Sample Start->Sample Add_IS Spike with Internal Standard Sample->Add_IS Extract Lipid Extraction Add_IS->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing LCMS->Data End End Data->End

Unveiling the Structure of 6-Hydroxyoctadecanoyl-CoA: A Comparative Guide to High-Resolution Mass Spectrometry and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate world of lipidomics and metabolic pathway analysis, the precise structural confirmation of key metabolites is paramount. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HR-MS) for the structural elucidation of 6-hydroxyoctadecanoyl-CoA, a critical intermediate in fatty acid metabolism. We present a head-to-head comparison with alternative techniques, supported by experimental data and detailed protocols to aid in methodological selection and implementation.

The accurate identification of this compound, including the definitive assignment of the hydroxyl group to the C-6 position, is crucial for understanding its role in various biological processes. High-resolution mass spectrometry has emerged as a powerful tool for this purpose, offering exceptional sensitivity and specificity. This guide will delve into the application of HR-MS/MS for this specific analytical challenge and compare its performance against Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

At a Glance: Comparing Analytical Techniques for Structural Elucidation

FeatureHigh-Resolution MS/MSNuclear Magnetic Resonance (NMR)Gas Chromatography-MS (GC-MS)
Primary Information Molecular weight, elemental composition, fragmentation pattern for positional isomerism.Detailed 3D molecular structure, atom connectivity, stereochemistry.Analysis of the fatty acid moiety after hydrolysis and derivatization.
Sensitivity High (femtogram to picogram range).[1]Lower (microgram to milligram range).[2]High (picogram range).[3]
Sample Requirement Low (nanogram to microgram).High (milligrams).[2]Low (microgram).
Analysis Time Rapid (minutes per sample).Slower (hours to days for complex structures).[2]Moderate (tens of minutes per sample).
Direct Analysis Yes, direct analysis of the intact acyl-CoA molecule.Possible for the intact molecule, but spectra can be complex.Indirect, requires hydrolysis and derivatization of the fatty acid.
Isomer Differentiation Excellent for positional isomers through characteristic fragmentation.Gold standard for all types of isomers, including stereoisomers.Excellent for positional isomers of the derivatized fatty acid.[3]
Quantitative Capability Can be quantitative with appropriate standards.Inherently quantitative under specific conditions.Quantitative with appropriate internal standards.[3]

Deciphering the Structure with High-Resolution Mass Spectrometry

High-resolution tandem mass spectrometry (HR-MS/MS) is a cornerstone technique for the structural confirmation of metabolites like this compound. The approach relies on accurate mass measurement to determine the elemental composition and fragmentation analysis to pinpoint the location of functional groups.

Experimental Protocol: HR-MS/MS Analysis of this compound

1. Sample Preparation and Extraction:

  • Biological samples (e.g., cell lysates, tissue homogenates) are quenched with cold methanol (B129727) to halt enzymatic activity.

  • Lipids, including acyl-CoAs, are extracted using a biphasic solvent system such as methanol/chloroform/water.

  • The acyl-CoA containing fraction is enriched using solid-phase extraction (SPE).

2. Liquid Chromatography Separation:

  • Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile/isopropanol) is employed.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is common.

3. Mass Spectrometry Analysis:

  • Instrument: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap is used.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed for acyl-CoAs.

  • MS1 Scan: A full scan is performed to detect the precursor ion of this compound. The high-resolution measurement of this ion allows for the confirmation of its elemental formula.

  • MS/MS Fragmentation: The precursor ion is then isolated and subjected to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Interpreting the Fragmentation Pattern: The structural confirmation of this compound via HR-MS/MS relies on two key fragmentation signatures:

  • Characteristic Neutral Loss of the Coenzyme A Moiety: Acyl-CoAs characteristically exhibit a neutral loss of 507.0 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate portion of the coenzyme A molecule.[4] This fragmentation confirms the presence of the acyl-CoA structure.

  • Fragmentation of the Acyl Chain: The position of the hydroxyl group on the octadecanoyl chain is determined by the specific fragmentation pattern of the fatty acyl portion. Cleavage adjacent to the hydroxyl group results in characteristic fragment ions. For this compound, prominent fragments would be expected from cleavage of the C5-C6 and C6-C7 bonds.

G cluster_workflow HR-MS/MS Workflow for this compound Confirmation sample Biological Sample extraction Lipid Extraction sample->extraction spe SPE Enrichment extraction->spe lc LC Separation spe->lc ms HR-MS Analysis lc->ms ms1 MS1: Precursor Ion Detection (Elemental Composition) ms->ms1 Full Scan ms2 MS/MS: Fragmentation (Positional Isomerism) ms->ms2 CID data Data Analysis & Structure Confirmation ms1->data ms2->data

A streamlined workflow for the structural confirmation of this compound using HR-MS/MS.

Alternative Approaches for Structural Verification

While HR-MS/MS is a powerful tool, a multi-faceted analytical approach often provides the most definitive structural evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution, providing unambiguous information about the carbon-hydrogen framework.

Experimental Protocol: NMR Analysis of this compound

1. Sample Preparation:

  • A purified and relatively concentrated sample (milligram quantities) of this compound is required.

  • The sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

2. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 600 MHz or higher) is used.

  • Experiments:

    • 1D ¹H NMR: To identify all proton signals and their multiplicities. The chemical shift of the proton attached to the carbon bearing the hydroxyl group (H-6) is a key indicator.

    • 1D ¹³C NMR: To identify all carbon signals. The chemical shift of the carbon atom bonded to the hydroxyl group (C-6) is diagnostic. For methyl 6-hydroxyoctadecanoate, the C-6 chemical shift has been reported.[5]

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the unambiguous assignment of the hydroxyl group to the C-6 position by tracing the spin-spin couplings along the fatty acid chain.

G cluster_logic Structural Confirmation Logic ms1 HR-MS: Elemental Formula structure Confirmed Structure: This compound ms1->structure msms HR-MS/MS: Acyl-CoA & Hydroxyl Position msms->structure nmr NMR: Atom Connectivity & Stereochemistry nmr->structure gcms GC-MS: Fatty Acid Moiety Confirmation gcms->structure

Logical relationship of different analytical techniques confirming the structure.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of the fatty acid component of acyl-CoAs after chemical modification.

Experimental Protocol: GC-MS Analysis of the 6-Hydroxyoctadecanoyl Moiety

1. Sample Preparation:

  • The this compound sample is first hydrolyzed (e.g., using a base like KOH) to cleave the thioester bond and release the free 6-hydroxyoctadecanoic acid.

  • The free fatty acid is then derivatized to increase its volatility for GC analysis. A common method is esterification (e.g., to a methyl ester) followed by silylation of the hydroxyl group (e.g., to a trimethylsilyl (B98337) ether).

2. GC Separation:

  • Column: A capillary column with a suitable stationary phase (e.g., a polar column) is used to separate the derivatized fatty acid isomers.

  • Temperature Program: A temperature gradient is applied to elute the compounds based on their boiling points.

3. Mass Spectrometry Analysis:

  • Ionization: Electron ionization (EI) is typically used.

  • Fragmentation Analysis: The mass spectrum of the derivatized 6-hydroxyoctadecanoic acid will show characteristic fragment ions that are indicative of the position of the hydroxyl group. The cleavage of the carbon-carbon bond adjacent to the derivatized hydroxyl group is a key fragmentation pathway that allows for positional assignment.[3]

Conclusion

The structural confirmation of this compound is a critical step in advancing our understanding of lipid metabolism. High-resolution mass spectrometry offers a powerful, sensitive, and rapid method for this purpose, providing definitive evidence of the elemental composition and the position of the hydroxyl group through characteristic fragmentation patterns. While HR-MS/MS is often sufficient for confident identification, the synergistic use of orthogonal techniques such as NMR spectroscopy and GC-MS provides an even higher level of structural certainty. NMR remains the gold standard for unambiguous 3D structure elucidation, albeit with higher sample requirements, while GC-MS offers excellent sensitivity for the analysis of the fatty acid moiety. The choice of methodology will ultimately depend on the specific research question, sample availability, and the desired level of structural detail. This guide provides the necessary framework and protocols to empower researchers to make informed decisions in their analytical endeavors.

References

A Comparative Guide to the Enzymatic Processing of 6-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the substrate specificity of enzymes relevant to the metabolism of 6-hydroxyoctadecanoyl-CoA, a long-chain hydroxy fatty acyl-CoA. Due to a lack of specific kinetic data for this compound in the current scientific literature, this guide presents data for enzymes acting on structurally similar long-chain fatty acyl-CoAs. This information serves as a valuable reference for initiating studies on the metabolism of this compound and for designing experiments to characterize the enzymes involved.

The primary class of enzymes expected to recognize this compound as a substrate are the 3-hydroxyacyl-CoA dehydrogenases (HADs) , which catalyze a crucial step in the mitochondrial beta-oxidation of fatty acids. Specifically, the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) , a component of the mitochondrial trifunctional protein, is the most probable candidate for this activity.

Comparative Quantitative Data

While direct kinetic parameters for enzymes acting on this compound are not available, the following table summarizes the kinetic data for LCHAD and other relevant enzymes with various long-chain acyl-CoA substrates. This data provides a baseline for understanding the potential efficiency of enzymatic conversion of this compound.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)Source
Long-Chain Acyl-CoA Dehydrogenase (LCAD) (human, recombinant)Palmitoyl-CoA (C16:0)6.8Value not reportedValue not reported[1]
Long-Chain Acyl-CoA Dehydrogenase (LCAD) (human, recombinant)Stearoyl-CoA (C18:0)19.7Value not reportedValue not reported[1]
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) (human, purified)Palmitoyl-CoA (C16:0)Value not reportedHigher than LCADValue not reported[2]

Note: The table highlights the scarcity of comprehensive kinetic data for purified enzymes involved in long-chain fatty acid oxidation. Much of the existing research focuses on the diagnostic aspects of enzyme deficiencies rather than detailed kinetic characterization of the purified enzymes.

Experimental Protocols

Researchers can determine the kinetic parameters of enzymes with this compound using established assay methods for 3-hydroxyacyl-CoA dehydrogenases. The following is a detailed protocol adapted from standard methodologies.

Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This method measures the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.

Materials:

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes with a 1 cm path length

  • Purified enzyme preparation (e.g., mitochondrial extract or purified LCHAD)

  • This compound (substrate)

  • NAD+ (cofactor)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • Triton X-100 (optional, for solubilizing membrane-bound enzymes)

  • Coenzyme A (optional, for coupled assays)

  • 3-ketoacyl-CoA thiolase (optional, for coupled assays)

Procedure:

  • Prepare the Reaction Mixture: In a cuvette, prepare a reaction mixture containing:

    • Potassium phosphate buffer (to a final volume of 1 ml)

    • NAD+ (final concentration of 0.5 mM)

    • Enzyme preparation (a suitable amount to ensure a linear reaction rate)

  • Equilibration: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction: Add the substrate, this compound (at varying concentrations for kinetic analysis), to the cuvette and mix quickly.

  • Monitor Absorbance: Immediately start monitoring the increase in absorbance at 340 nm for a period of 3-5 minutes. Record the absorbance at regular intervals (e.g., every 15 seconds).

  • Calculate Initial Velocity: Determine the initial reaction rate (V0) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH at 340 nm (6.22 mM-1cm-1).

  • Kinetic Analysis: Repeat steps 1-5 with a range of substrate concentrations to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

Coupled Assay Variation: To ensure the reaction proceeds in the forward direction and to prevent product inhibition, a coupled assay can be employed. This involves adding 3-ketoacyl-CoA thiolase and Coenzyme A to the reaction mixture to immediately convert the 3-ketoacyl-CoA product to acetyl-CoA and a shortened acyl-CoA.[2]

Visualizations

Metabolic Pathway: Fatty Acid Beta-Oxidation

The following diagram illustrates the central role of 3-hydroxyacyl-CoA dehydrogenase in the beta-oxidation spiral, the pathway responsible for the breakdown of fatty acids.

Beta_Oxidation_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA β-Keto- thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Shortened_Acyl_CoA->Fatty_Acyl_CoA Re-enters Cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Enters

Caption: The mitochondrial fatty acid beta-oxidation pathway.

Experimental Workflow: Enzyme Kinetic Analysis

This diagram outlines the logical flow for determining the kinetic parameters of an enzyme with this compound.

Enzyme_Kinetics_Workflow cluster_Preparation Preparation cluster_Experimentation Experimentation cluster_Analysis Data Analysis Purify_Enzyme Purify Enzyme of Interest (e.g., LCHAD) Perform_Assay Perform Spectrophotometric Assay at Varying Substrate Concentrations Purify_Enzyme->Perform_Assay Synthesize_Substrate Synthesize/Obtain This compound Synthesize_Substrate->Perform_Assay Prepare_Reagents Prepare Assay Buffers and Cofactors (NAD+) Prepare_Reagents->Perform_Assay Measure_Rates Measure Initial Reaction Rates (V0) Perform_Assay->Measure_Rates Plot_Data Plot V0 vs. [Substrate] Measure_Rates->Plot_Data Determine_Parameters Determine Km and Vmax (e.g., Michaelis-Menten Plot) Plot_Data->Determine_Parameters

Caption: Workflow for kinetic analysis of this compound.

References

Analysis of 6-Hydroxyoctadecanoyl-CoA Function Through Knockout Mutant Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

To our valued audience of researchers, scientists, and drug development professionals, please be advised that a comprehensive search of publicly available scientific literature and databases has yielded no specific information on the molecule "6-hydroxyoctadecanoyl-CoA." Consequently, direct experimental data from knockout mutant analysis to validate its function is not available at this time.

This guide, therefore, aims to provide a comparative framework based on the analysis of structurally similar hydroxy fatty acyl-CoA molecules and the broader understanding of fatty acid metabolism. By examining the experimental approaches and findings related to these analogous compounds, we can infer potential functions and propose a roadmap for the future investigation of this compound, should this molecule be identified and characterized.

Introduction to Hydroxy Fatty Acyl-CoAs in Cellular Metabolism

Hydroxy fatty acyl-CoAs are critical intermediates in fatty acid metabolism, playing roles in both beta-oxidation and fatty acid synthesis. Their hydroxyl group can be positioned at various carbons along the acyl chain, and this position dictates their specific metabolic fate and the enzymes with which they interact. For instance, 3-hydroxyacyl-CoAs are canonical intermediates in the beta-oxidation spiral, whereas other hydroxylated forms can be involved in specialized pathways, including the synthesis of signaling lipids or the formation of unique structural lipids.

Knockout mutant analysis is a powerful tool to elucidate the in vivo function of specific enzymes and, by extension, the metabolic intermediates they act upon. By deleting the gene encoding an enzyme that synthesizes or metabolizes a particular molecule, researchers can observe the resulting phenotype and infer the molecule's role in physiological and pathological processes.

Comparative Analysis: Insights from Structurally Similar Molecules

While data on this compound is absent, we can draw parallels from studies on other hydroxyoctadecanoyl-CoA isomers and related molecules.

MoleculeKnown or Inferred FunctionKey EnzymesPhenotype in Knockout Models (if available)
3-Hydroxyoctadecanoyl-CoA Intermediate in mitochondrial fatty acid beta-oxidation.3-hydroxyacyl-CoA dehydrogenases (HADH)[1]Deficiency in HADH enzymes leads to disorders of fatty acid oxidation, characterized by hypoglycemia, myopathy, and cardiomyopathy.
(S)-Hydroxydecanoyl-CoA Intermediate in the beta-oxidation of medium-chain fatty acids.Medium-chain 3-hydroxyacyl-CoA dehydrogenase.Defects in the metabolism of medium-chain acyl-CoAs can lead to energy deficiency, particularly during periods of fasting.
12-Hydroxyoctadecanoyl-CoA Plant metabolite, precursor for the synthesis of specialty polymers.Not fully characterized in animals. In plants, involves specific hydroxylases.Not applicable in the context of animal knockout models for metabolic function.

Table 1: Comparative data of structurally related hydroxy fatty acyl-CoAs.

Proposed Experimental Workflow for Validating the Function of this compound

Should this compound be identified as a biologically relevant molecule, the following experimental workflow, based on established methodologies for other fatty acid metabolites, could be employed for its functional validation.

Caption: Proposed workflow for the functional validation of this compound.

Hypothetical Signaling Pathway

Based on the known roles of other fatty acid derivatives, this compound could potentially be involved in a signaling cascade. For example, it might be a precursor to a novel signaling lipid or it could directly interact with nuclear receptors to regulate gene expression. A hypothetical pathway is depicted below.

Hypothetical_Signaling_Pathway cluster_Metabolism Metabolism cluster_Signaling Potential Signaling Roles Precursor Octadecanoyl-CoA Enzyme_X Hypothetical Hydroxylase Precursor->Enzyme_X Six_HOCoA This compound Enzyme_X->Six_HOCoA Signaling_Lipid Novel Signaling Lipid Six_HOCoA->Signaling_Lipid Further enzymatic conversion Nuclear_Receptor Nuclear Receptor Activation (e.g., PPARs) Six_HOCoA->Nuclear_Receptor Direct binding Cellular Response Cellular Response Signaling_Lipid->Cellular Response Gene Expression Changes Gene Expression Changes Nuclear_Receptor->Gene Expression Changes

Caption: Hypothetical signaling pathway involving this compound.

Detailed Methodologies for Key Experiments

Should a candidate enzyme for the metabolism of this compound be identified, the following experimental protocols would be crucial.

1. Generation of a Knockout Mouse Model:

  • Gene Targeting: A targeting vector would be designed to delete a critical exon of the candidate gene. This construct would typically include homology arms flanking the target exon and a selection marker.

  • Homologous Recombination in Embryonic Stem (ES) Cells: The targeting vector would be electroporated into ES cells, and cells that have undergone successful homologous recombination would be selected.

  • Blastocyst Injection: Positive ES cell clones would be injected into blastocysts, which would then be implanted into pseudopregnant female mice.

  • Generation of Chimeric and Germline-Transmitting Mice: Chimeric offspring would be bred to establish germline transmission of the targeted allele. Heterozygous mice would then be intercrossed to generate homozygous knockout animals.

2. Metabolomic Analysis using LC-MS/MS:

  • Sample Preparation: Tissues (e.g., liver, muscle, heart) and plasma would be collected from knockout and wild-type mice. Lipids and metabolites would be extracted using a biphasic solvent system (e.g., methanol/chloroform/water).

  • Chromatographic Separation: The extracted metabolites would be separated using liquid chromatography (LC) with a column appropriate for acyl-CoA species (e.g., a C18 reversed-phase column).

  • Mass Spectrometry Detection: The eluting compounds would be ionized (e.g., using electrospray ionization) and detected by a tandem mass spectrometer (MS/MS). Specific precursor-product ion transitions would be monitored for the quantification of this compound and other related metabolites.

  • Data Analysis: Peak areas would be integrated and normalized to an internal standard. Statistical analysis would be performed to identify significant differences between the knockout and wild-type groups.

Conclusion

While the current body of scientific literature does not provide specific information on this compound, this guide offers a comparative framework and a detailed experimental roadmap for its future investigation. By leveraging the knowledge gained from studying other hydroxy fatty acyl-CoAs and employing established techniques in molecular biology and metabolomics, the scientific community will be well-equipped to elucidate the function of this compound if and when it is identified as a relevant biological molecule. We encourage researchers to consider the methodologies and comparative data presented here as a foundation for their future studies in this area.

References

A Comparative Guide to HPLC and MS Methods for the Quantification of 6-Hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of 6-hydroxyoctadecanoyl-CoA, a critical intermediate in fatty acid metabolism, is paramount. The two primary analytical techniques employed for this quantification are High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (MS). This guide provides a comprehensive cross-validation of these methods, presenting supporting experimental data, detailed protocols, and visual workflows to aid in methodological selection and implementation.

Data Presentation: Performance Comparison

The quantitative performance of HPLC-UV and LC-MS/MS for the analysis of long-chain acyl-CoAs, including this compound, is summarized below. Data is compiled from studies on similar long-chain acyl-CoAs to provide a comparative overview.[1][2][3][4]

ParameterHPLC-UVLC-MS/MSSource(s)
Linearity (r²) > 0.99> 0.99[5][6]
Limit of Detection (LOD) ~12 pmol1-5 fmol[4][7]
Limit of Quantification (LOQ) Typically 3x LOD1-5 fmol[4]
Accuracy (% Recovery) 70-80% (extraction recovery)90-111%[4][8]
Precision (% RSD) < 1-3% (for standards)Inter-run: 2.6-12.2%, Intra-run: 1.2-4.4%[2][9]
Analysis Time 15 - 30 minutes< 15 minutes[10][11]
Sample Preparation Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)[2][8]
Analyte Intact Acyl-CoAIntact Acyl-CoA
Specificity Lower; relies on retention timeHigher; relies on retention time and mass-to-charge ratio (m/z)[3]

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC-UV and LC-MS/MS are outlined below. These protocols are based on established methods for long-chain acyl-CoA analysis.

Sample Preparation (Applicable to both HPLC and LC-MS/MS)

A robust sample preparation is crucial for accurate quantification and to minimize matrix effects.

  • Tissue Homogenization : Homogenize tissue samples in a cold phosphate (B84403) buffer (e.g., 100 mM KH2PO4, pH 4.9).[8]

  • Extraction : Perform a liquid-liquid extraction with an organic solvent like acetonitrile (B52724) or isopropanol (B130326) to precipitate proteins and extract the acyl-CoAs.[3][8]

  • Solid-Phase Extraction (SPE) : Further purify the extract using a C18 SPE cartridge to remove interfering substances. Elute the acyl-CoAs with an appropriate solvent mixture (e.g., 2-propanol).[2][8]

  • Concentration : Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for analysis.

HPLC-UV Method

This method relies on the UV absorbance of the adenine (B156593) group in the Coenzyme A molecule.

  • Chromatographic System : A standard HPLC system equipped with a UV detector.

  • Column : C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm).[7]

  • Mobile Phase A : 75 mM KH2PO4, pH 4.9.[8]

  • Mobile Phase B : Acetonitrile with 600 mM glacial acetic acid.[8]

  • Gradient Elution : A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the long-chain acyl-CoAs.

  • Flow Rate : 0.25 - 0.5 mL/min.[8]

  • Detection : UV absorbance at 260 nm.[8][12]

  • Quantification : Based on a calibration curve generated from standards of this compound.

LC-MS/MS Method

This method offers higher sensitivity and specificity by coupling liquid chromatography with tandem mass spectrometry.

  • Chromatographic System : An ultra-high performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column : C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm).[2][7]

  • Mobile Phase A : 10 mM ammonium (B1175870) carbonate (pH 9.5) in water.[7]

  • Mobile Phase B : Acetonitrile.[7]

  • Gradient Elution : A fast gradient is employed to separate the analyte from the matrix.

  • Flow Rate : 0.5 mL/min.[7]

  • Ionization : Positive electrospray ionization (ESI+).[2]

  • MS/MS Detection : Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for this compound. A characteristic neutral loss of 507 Da is often observed for long-chain acyl-CoAs.[2][3]

  • Quantification : An internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar odd-chain acyl-CoA) is highly recommended for accurate quantification.[3]

Mandatory Visualization

The following diagrams illustrate the experimental workflows and the logical comparison between the HPLC and MS methods.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Acquisition & Analysis Tissue_Homogenization Tissue Homogenization Extraction Liquid-Liquid Extraction Tissue_Homogenization->Extraction SPE Solid-Phase Extraction Extraction->SPE Concentration Concentration & Reconstitution SPE->Concentration HPLC_UV HPLC-UV Analysis Concentration->HPLC_UV Injection LC_MS_MS LC-MS/MS Analysis Concentration->LC_MS_MS Injection UV_Data UV Chromatogram (Absorbance vs. Time) HPLC_UV->UV_Data MS_Data MRM Chromatogram (Intensity vs. Time) LC_MS_MS->MS_Data Quantification_UV Quantification (External Standard) UV_Data->Quantification_UV Quantification_MS Quantification (Internal Standard) MS_Data->Quantification_MS

Cross-validation experimental workflow.

Method_Comparison Method Choice of Analytical Method for this compound HPLC_UV HPLC-UV Strengths: - Cost-effective - Robust and widely available - Simpler operation Weaknesses: - Lower sensitivity - Lower specificity - Longer run times Method->HPLC_UV Consider for: - Routine analysis - Higher concentration samples - Limited budget LC_MS_MS LC-MS/MS Strengths: - High sensitivity (femtomole level) - High specificity (mass-based detection) - Shorter run times (UHPLC) - Suitable for complex matrices Weaknesses: - Higher initial and operational cost - More complex instrumentation - Potential for matrix effects Method->LC_MS_MS Consider for: - Trace level quantification - Complex biological samples - High-throughput screening

Logical comparison of HPLC and MS methods.

References

A Researcher's Guide to the Comparative Metabolomics of 6-hydroxyoctadecanoyl-CoA in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct comparative quantitative data for 6-hydroxyoctadecanoyl-CoA across different plant species is not available in the current body of scientific literature. This metabolite is a presumed transient intermediate in the biosynthesis of suberin. This guide, therefore, provides an inferential comparison by focusing on plant species with high suberin content and details the experimental protocols necessary for researchers to conduct their own quantitative analyses.

For: Researchers, scientists, and drug development professionals.

This guide offers a comprehensive overview of this compound, a key intermediate in the biosynthesis of the plant polymer suberin. While direct comparative data is lacking, this document provides the foundational knowledge and detailed methodologies to empower researchers to explore the presence and abundance of this metabolite across various plant species.

The Role of this compound in Suberin Biosynthesis

Suberin is a complex, lipophilic polyester (B1180765) found in the cell walls of specific plant tissues, where it acts as a protective barrier against environmental stresses.[1][2] The aliphatic domain of suberin is primarily composed of long-chain fatty acids, ω-hydroxy acids, and α,ω-dicarboxylic acids.[3] The biosynthesis of these monomers is believed to involve the hydroxylation of C18 fatty acyl-CoAs, positioning this compound as a critical, albeit transient, intermediate in this pathway.

The following diagram illustrates the proposed biosynthetic pathway for suberin's aliphatic monomers, highlighting the likely position of this compound.

Suberin_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum Plastid Plastid ER Endoplasmic Reticulum (ER) C18_0_CoA Stearoyl-CoA (C18:0-CoA) Six_OH_C18_0_CoA This compound C18_0_CoA->Six_OH_C18_0_CoA Hydroxylation Omega_OH_Acids ω-hydroxy acids Six_OH_C18_0_CoA->Omega_OH_Acids Further Oxidation Diacids α,ω-dicarboxylic acids Omega_OH_Acids->Diacids Suberin_Polymer Suberin Polymer Omega_OH_Acids->Suberin_Polymer Diacids->Suberin_Polymer Hydroxylase Fatty Acid Hydroxylase Hydroxylase->C18_0_CoA Fatty_Acid_Synthesis Fatty Acid Synthesis Fatty_Acid_Synthesis->C18_0_CoA Transport to ER

Caption: Proposed biosynthetic pathway of suberin aliphatic monomers.

Potential Plant Sources and Comparative Suberin Composition

Investigating plants with high suberin content is the most logical approach to identifying and quantifying this compound. The following table presents data on the suberin monomer composition of several such species, offering an indirect comparative measure of where the precursors to these monomers, including this compound, are likely to be most abundant.

Plant SpeciesTissueTotal Suberin (% of dry weight)Major C18 Hydroxy Acid Monomers (% of aliphatic monomers)Reference(s)
Solanum tuberosum (Potato)Tuber Periderm20-50%18-hydroxyoctadec-9-enoic acid[2][4]
Quercus suber (Cork Oak)Bark (Cork)30-50%9,10,18-trihydroxyoctadecanoic acid, 18-hydroxy-9-octadecenoic acid[2][3]
Arabidopsis thaliana RootNot specifiedPrimarily ω-hydroxy acids and α,ω-diacids (C16-C24)[4]
Kielmeyera coriacea Bark PeridermHighC18 epoxide and vic-diol ω-hydroxyacids are predominant[4]
Pseudotsuga menziesii (Douglas fir)BarkHighDominated by mono-unsaturated C18:1 monomers[4]
Multiple Species Suberized TissuesVariableω-hydroxy acids are a major component across many species[5]

Experimental Protocols for Quantification

The accurate quantification of this compound requires meticulous sample preparation and highly sensitive analytical instrumentation.

Extraction and Purification of Long-Chain Acyl-CoAs

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from plant tissues.

  • Tissue Preparation:

    • Rapidly freeze fresh plant tissue (100-200 mg) in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Homogenize the powdered tissue in 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

    • Add a known amount of an appropriate internal standard (e.g., heptadecanoyl-CoA).

    • Add 2 mL of 2-propanol and homogenize again.

    • Add 4 mL of acetonitrile (B52724) and 0.25 mL of saturated ammonium (B1175870) sulfate (B86663) solution.

    • Vortex the mixture for 5 minutes and then centrifuge.

    • Carefully collect the upper aqueous phase which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition an SPE cartridge (e.g., a suitable anion-exchange or C18 cartridge) according to the manufacturer's instructions.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with a suitable solvent to remove impurities.

    • Elute the acyl-CoAs using a solvent such as 2-propanol or a methanol/water mixture containing ammonium hydroxide (B78521).

    • Dry the eluate under a stream of nitrogen and reconstitute in a solvent suitable for LC-MS/MS analysis.

LC-MS/MS Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the necessary selectivity and sensitivity for quantifying low-abundance molecules like this compound.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.[6]

    • Mobile Phase: A gradient of aqueous ammonium hydroxide and acetonitrile is often employed.[7]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Positive electrospray ionization (ESI+) is generally used.[7]

    • Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves selecting the precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the analyte).

    • MRM Transitions: The specific MRM transitions for this compound and the internal standard must be determined empirically by infusing pure standards into the mass spectrometer. For many long-chain acyl-CoAs, a characteristic neutral loss of 507 Da (corresponding to the phosphopantetheine moiety) is observed and can be used to identify potential product ions.[6]

The following diagram outlines the workflow for the analysis of this compound.

Experimental_Workflow Start Plant Tissue Collection (e.g., Potato Periderm) Homogenization Tissue Homogenization & Extraction with Internal Standard Start->Homogenization SPE Solid-Phase Extraction (SPE) for Purification & Concentration Homogenization->SPE LC_MSMS LC-MS/MS Analysis (C18 column, ESI+, MRM mode) SPE->LC_MSMS Data_Analysis Data Analysis (Quantification against Standard Curve) LC_MSMS->Data_Analysis End Comparative Quantification of This compound Data_Analysis->End

References

Confirming the Identity of 6-Hydroxyoctadecanoyl-CoA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of enzymatic reaction products is paramount. This guide provides a comprehensive comparison of analytical techniques to confirm the identity of 6-hydroxyoctadecanoyl-CoA, a long-chain hydroxy fatty acyl-CoA. We present supporting experimental data, detailed protocols, and comparative analyses with potential isomeric alternatives.

The precise characterization of lipid metabolites is crucial for understanding their biological roles and for the development of novel therapeutics. This compound is a positional isomer of other more commonly studied hydroxyoctadecanoyl-CoAs, such as the 10- and 12-hydroxy isomers. Distinguishing between these isomers requires a multi-faceted analytical approach. This guide outlines the key methodologies and expected data for the positive identification of this compound.

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the following tables summarize the expected analytical data for this compound and its common isomers. It is important to note that while experimental data for the free hydroxyoctadecanoic acids are available, specific data for the corresponding CoA esters are limited. Therefore, some of the presented data are based on predictions and established fragmentation patterns of similar molecules.

Table 1: Mass Spectrometry Data

AnalyteMolecular FormulaExact Mass (Da)Key Predicted MS/MS Fragments (m/z)
This compoundC₃₉H₇₀N₇O₁₈P₃S1049.3711[M-H]⁻, fragments from cleavage α to the hydroxyl group, neutral loss of pantetheine (B1680023) phosphate
10-Hydroxyoctadecanoyl-CoAC₃₉H₇₀N₇O₁₈P₃S1049.3711[M-H]⁻, characteristic fragments from cleavage α to the hydroxyl group at C10
12-Hydroxyoctadecanoyl-CoAC₃₉H₇₀N₇O₁₈P₃S1049.3711[M-H]⁻, characteristic fragments from cleavage α to the hydroxyl group at C12

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H NMR)

Note: The following data is for the corresponding free fatty acids, 6-, 10-, and 12-hydroxystearic acid, in CDCl₃. The chemical shifts for the CoA esters will be similar for the acyl chain protons but will also include signals from the Coenzyme A moiety.

ProtonPredicted Chemical Shift (ppm) for 6-Hydroxystearic AcidReported Chemical Shift (ppm) for 10-Hydroxystearic AcidReported Chemical Shift (ppm) for 12-Hydroxystearic Acid
-CH(OH)-~3.6~3.6~3.6
-CH₃0.880.880.88
-CH₂- adjacent to C=O2.342.342.34
-(CH₂)n-1.2-1.61.2-1.61.2-1.6

Table 3: Chromatographic Separation Data

TechniqueStationary PhaseMobile PhaseExpected Elution Order
Reversed-Phase HPLCC18Acetonitrile/Water with 0.1% Formic AcidElution order will depend on the overall polarity. Positional isomers may have very similar retention times, often requiring high-resolution columns or specialized methods for separation.
Chiral HPLCChiral stationary phase (e.g., cellulose (B213188) or amylose-based)Hexane/Isopropanol (B130326)Separation of R and S enantiomers.
Gas Chromatography (as methyl ester, trimethylsilyl (B98337) ether derivative)Non-polar (e.g., DB-5) or polar (e.g., wax) capillary columnHeliumSeparation is based on volatility and polarity. Positional isomers can often be resolved.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Sample Preparation:

    • Enzymatic reaction mixtures are quenched with an appropriate solvent (e.g., ice-cold acetonitrile).

    • Proteins are precipitated by centrifugation.

    • The supernatant is collected and may be concentrated under a stream of nitrogen.

    • For complex matrices, solid-phase extraction (SPE) with a C18 cartridge can be used for cleanup and enrichment of the acyl-CoA.

  • LC Conditions:

    • Column: A high-resolution reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Mode: Product ion scan or Multiple Reaction Monitoring (MRM).

    • Precursor Ion: m/z 1048.36 (for [M-H]⁻ of hydroxyoctadecanoyl-CoA).

    • Collision Energy: Optimized to achieve characteristic fragmentation of the acyl chain.

    • Data Analysis: The fragmentation pattern is analyzed to identify fragments specific to the position of the hydroxyl group. Cleavage alpha to the hydroxyl group will yield characteristic ions that differ between the 6-, 10-, and 12-hydroxy isomers.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Due to the large size of the Coenzyme A moiety, obtaining high-quality NMR data of the full acyl-CoA can be challenging. Analysis of the corresponding free fatty acid, obtained by hydrolysis of the CoA ester, is often more feasible.

  • Sample Preparation:

    • The hydroxyoctadecanoyl-CoA is hydrolyzed to the free fatty acid using a mild base (e.g., KOH in methanol).

    • The free fatty acid is extracted with an organic solvent (e.g., diethyl ether or hexane).

    • The solvent is evaporated, and the residue is dissolved in a deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (≥ 400 MHz).

    • Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments such as COSY and HSQC.

    • Data Analysis: The chemical shift and coupling patterns of the proton and carbon signals around the hydroxyl group are analyzed to determine its position on the fatty acid chain.

Protocol 3: Chiral High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation:

    • The hydroxyoctadecanoyl-CoA can be analyzed directly or after conversion to a UV-active derivative to enhance detection.

    • For analysis of the free fatty acid, the sample is hydrolyzed as described in the NMR protocol.

  • HPLC Conditions:

    • Column: A chiral stationary phase column, such as a Chiralpak AD-H or similar.

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for the analyte or its derivative (e.g., 220 nm for the underivatized acid).

Mandatory Visualization

The following diagrams illustrate the key pathways and workflows described in this guide.

Enzymatic_Reaction Substrate Octadecanoyl-CoA Enzyme Hypothetical 6-Hydroxylase Substrate->Enzyme Product This compound Enzyme->Product

Caption: Hypothetical enzymatic synthesis of this compound.

Analytical_Workflow cluster_Sample Sample Preparation cluster_Analysis Analytical Techniques cluster_Confirmation Identity Confirmation Reaction_Mixture Enzymatic Reaction Mixture Quenching Quenching & Protein Precipitation Reaction_Mixture->Quenching Extraction Solid-Phase or Liquid-Liquid Extraction Quenching->Extraction LC_MS LC-MS/MS Extraction->LC_MS NMR NMR Spectroscopy (after hydrolysis) Extraction->NMR Chiral_HPLC Chiral HPLC Extraction->Chiral_HPLC Confirmation Confirmed Identity: This compound LC_MS->Confirmation NMR->Confirmation Chiral_HPLC->Confirmation

Caption: General workflow for the identification of this compound.

Isomer_Comparison Unknown {Unknown Product | C₃₉H₇₀N₇O₁₈P₃S} Isomer_6 This compound - MS/MS fragments - NMR shifts - Retention time Unknown->Isomer_6 Comparison of Analytical Data Isomer_10 10-Hydroxyoctadecanoyl-CoA - MS/MS fragments - NMR shifts - Retention time Unknown->Isomer_10 Comparison of Analytical Data Isomer_12 12-Hydroxyoctadecanoyl-CoA - MS/MS fragments - NMR shifts - Retention time Unknown->Isomer_12 Comparison of Analytical Data

Safety Operating Guide

Essential Guide to the Safe Disposal of 6-hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

I. Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of 6-hydroxyoctadecanoyl-CoA and its associated waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile gloves.

  • Eye Protection: Safety glasses or goggles.

  • Body Protection: A standard laboratory coat.

II. Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the safe disposal of this compound and materials contaminated with it.

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound, including unused neat compound, solutions, and contaminated labware (e.g., pipette tips, tubes), as hazardous chemical waste.[1]

    • This waste stream must be kept separate and not mixed with other types of waste, such as biological or radioactive waste, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1][2]

  • Containerization:

    • Choose a waste container that is chemically compatible with this compound and any solvents used. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[1]

    • The container must be in good condition, with a secure, leak-proof lid.[3][4]

    • The container must be clearly and legibly labeled with the words "HAZARDOUS WASTE".[3] The label must also include the full chemical name, "this compound," and a list of all other components and their approximate percentages if it is a solution.[1][3]

  • Waste Accumulation:

    • For neat (undissolved) compound or small quantities (<50 mL of solution): Carefully transfer the waste into the designated hazardous waste container. If handling a solid, sweep it carefully to minimize dust generation before transferring it to the container.[1]

    • For larger liquid quantities (>50 mL of solution):

      • If the compound is dissolved in a volatile organic solvent, it should be collected in a container designated for flammable liquid waste.[1]

      • Aqueous solutions containing this compound should be collected in a separate, compatible container. Do not dispose of aqueous solutions down the drain.[1]

    • Store the sealed waste container in a designated satellite accumulation area (SAA) that is near the point of waste generation and under the control of laboratory personnel.[1][2][3] Containers must remain closed except when adding waste.[3][4]

  • Final Disposal:

    • Once the waste container is full (typically 90% capacity) or is no longer needed, arrange for its collection by your institution's licensed hazardous waste contractor.[1][3]

    • Complete all necessary waste pickup request forms, providing an accurate description of the container's contents.

III. Data Presentation: Waste Profile

For clear communication with EHS personnel and waste contractors, the following table summarizes the key characteristics of this compound waste.

PropertyValue / Description
Chemical Name This compound
Chemical Class Fatty Acyl CoA, Thioester, Organosulfur Compound
Physical State Typically a solid or in solution, depending on experimental use.[1]
Primary Hazards Assumed to be a potential irritant. The full toxicological properties are not known. As an organosulfur compound, it may have a strong odor.[1]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[1]
Recommended PPE Nitrile gloves, safety glasses/goggles, laboratory coat.[1]
Disposal Method Collection as hazardous chemical waste for incineration by a licensed contractor. Do not dispose of down the drain or in regular trash.[1]

IV. Experimental Protocols Cited

While no specific experimental protocols for the disposal of this compound were found, the procedures outlined above are based on general guidelines for the disposal of hazardous chemical waste from laboratory settings, as described in documents from various institutions and chemical suppliers.[2][3][4] The principles of waste segregation, proper containerization and labeling, and disposal through a licensed contractor are standard practices for research chemicals where a specific SDS is unavailable.[1]

V. Mandatory Visualization

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_segregation Segregation & Containerization cluster_accumulation Accumulation cluster_storage Storage & Disposal A Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Identify Waste as Hazardous Chemical Waste B->C D Select Compatible Container (HDPE or Glass) C->D E Label Container: 'HAZARDOUS WASTE' + Full Chemical Name + Components & % D->E F Segregate from other waste streams E->F G Is waste a solid or liquid <50mL? I Is waste a liquid >50mL? H Transfer to labeled waste container G->H Yes G->I No M Store sealed container in Satellite Accumulation Area (SAA) H->M J Is it in a volatile organic solvent? I->J Yes K Collect in Flammable Liquid Waste Container J->K Yes L Collect in Aqueous Waste Container J->L No K->M L->M N Arrange for pickup by licensed hazardous waste contractor M->N

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-hydroxyoctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 6-hydroxyoctadecanoyl-CoA in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on handling similar long-chain fatty acyl-CoA esters is recommended.

I. Personal Protective Equipment (PPE)

Standard laboratory PPE is required at all times when handling this compound. The recommended level of protection is equivalent to EPA Level D, which is suitable for a substance with no known high-level hazards.[1]

Required PPE:

  • Lab Coat: A clean, buttoned lab coat must be worn to protect against spills.

  • Gloves: Powder-free nitrile or neoprene gloves are preferred to prevent skin contact.[2] For handling solutions, chemical-resistant gloves should be used.

  • Eye Protection: Safety glasses with side shields or safety goggles are mandatory to protect from splashes.[1][2]

  • Footwear: Closed-toe shoes that fully cover the foot are required.

II. Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural steps for safely handling this compound from initial preparation to use in experiments.

A. Preparation and Weighing (in a chemical fume hood):

  • Work Area Preparation: Ensure the chemical fume hood is clean and uncluttered.

  • Gather Materials: Collect all necessary equipment, including a calibrated analytical balance, weigh paper or boat, spatula, and appropriate solvent.

  • Don PPE: Put on a lab coat, gloves, and safety glasses.

  • Weighing: Carefully weigh the desired amount of powdered this compound. Avoid creating dust.

  • Dissolving: If preparing a solution, add the powder to the solvent in a suitable container within the fume hood. Cap the container securely.

B. Use in Experiments:

  • Handling Solutions: When transferring solutions, use appropriate pipettes or other liquid handling devices.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[3]

  • Ventilation: Work in a well-ventilated area. For procedures with a risk of aerosol formation, use a chemical fume hood.[3][4]

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste:

    • Dispose of unused solid this compound in a designated chemical waste container.

    • Contaminated items such as weigh boats, gloves, and paper towels should also be placed in this container.

  • Liquid Waste:

    • Aqueous and solvent-based solutions containing this compound should be collected in a designated hazardous waste container.

    • Do not pour solutions down the drain.[4]

  • Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name and any solvents used.

  • Storage: Store waste containers in a designated, secondary containment area until they are collected by institutional environmental health and safety personnel.

IV. Quantitative Safety Data

ParameterValueSource/Notes
Appearance White to off-white solidAssumed based on similar compounds.
Odor No data available
Solubility Soluble in organic solventsSpecific solubility should be determined experimentally.
Occupational Exposure Limits Not establishedIn the absence of specific limits, general laboratory hygiene and engineering controls should be applied.
Toxicity No specific data availableTreat as a potentially irritating substance. Prolonged or repeated contact may cause skin irritation.[4]

V. Emergency Procedures

In case of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes while holding the eyelids open. Seek medical attention if irritation persists.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[4]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[4]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[4]

VI. Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal prep_ppe 1. Don PPE prep_area 2. Prepare Fume Hood prep_ppe->prep_area prep_weigh 3. Weigh Compound prep_area->prep_weigh prep_dissolve 4. Dissolve in Solvent prep_weigh->prep_dissolve exp_handle 5. Handle Solution prep_dissolve->exp_handle exp_conduct 6. Conduct Experiment exp_handle->exp_conduct disp_solid 7a. Dispose Solid Waste exp_conduct->disp_solid Solid Waste disp_liquid 7b. Dispose Liquid Waste exp_conduct->disp_liquid Liquid Waste disp_label 8. Label Waste disp_solid->disp_label disp_liquid->disp_label disp_store 9. Store for Pickup disp_label->disp_store

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.